Sulfonium
Description
Structure
3D Structure
Propriétés
Numéro CAS |
18155-21-0 |
|---|---|
Formule moléculaire |
H3S+ |
Poids moléculaire |
35.09 g/mol |
Nom IUPAC |
sulfanium |
InChI |
InChI=1S/H2S/h1H2/p+1 |
Clé InChI |
RWSOTUBLDIXVET-UHFFFAOYSA-O |
SMILES |
[SH3+] |
SMILES canonique |
[SH3+] |
Origine du produit |
United States |
Foundational & Exploratory
what are the fundamental properties of sulfonium salts
An In-depth Technical Guide to the Fundamental Properties of Sulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound salts are a class of organosulfur compounds characterized by a positively charged sulfur atom covalently bonded to three organic substituents, with the general formula [R₃S]⁺X⁻, where X⁻ is a non-coordinating counter-anion.[1] The central sulfur atom possesses a stereochemically active lone pair of electrons, resulting in a pyramidal geometry.[1] This structure makes this compound salts isoelectronic and isostructural with phosphines.[1] Their unique electronic and structural features impart a rich and versatile reactivity, establishing them as crucial intermediates and reagents in modern organic synthesis.
Historically recognized as precursors to sulfur ylides for classic transformations like epoxidations and cyclopropanations, the role of this compound salts has expanded dramatically in recent decades.[2] This resurgence is driven by the development of efficient synthetic methods, their inherent thermal and configurational stability, and the discovery of novel reactivity patterns, particularly in the realms of transition-metal-catalyzed cross-coupling and photoredox catalysis.[3][4] In these roles, they serve as effective alkyl, alkenyl, alkynyl, and aryl group transfer agents.[1] Their applications extend into materials science as photoacid generators for polymerization and are of significant interest in pharmaceutical sciences, especially in the synthesis of PET tracers for medical imaging.[5][6] This guide provides a comprehensive overview of the core properties of this compound salts, detailing their structure, stability, reactivity, synthesis, and characterization.
Core Physicochemical and Structural Properties
The utility of this compound salts is rooted in their distinct structural and electronic characteristics. The positively charged sulfur center dictates their stability and diverse modes of reactivity.
Structure, Bonding, and Stereochemistry
The this compound ion features a sulfur atom with three single bonds to organic groups and a lone pair of electrons, leading to a tetrahedral electron geometry and a pyramidal molecular shape.[1][7] This geometry is a key determinant of their properties.
-
Chirality: When the three organic substituents on the sulfur atom are different, the sulfur atom becomes a stereogenic center, rendering the this compound salt chiral.[7] Unlike isoelectronic oxonium ions (R₃O⁺), chiral this compound ions are configurationally stable due to a high barrier to pyramidal inversion, which allows for their resolution into optically stable enantiomers.[8] The absolute configuration at the sulfur center is assigned using the R/S nomenclature system.[7]
-
Configurational Stability: The stereochemistry at the sulfur center is generally retained during chemical transformations, a property that is highly valuable for stereoselective synthesis.[7] This allows chiral this compound salts to be used as building blocks in the synthesis of complex molecules.[7] The barrier to this inversion is substantial, typically ranging from 100 to 130 kJ/mol.[8]
Stability
This compound salts exhibit significant thermal and chemical stability, which facilitates their handling, purification, and storage.[3][4]
-
Thermal Stability: The thermal stability of this compound salts is influenced by the nature of the organic substituents and the counter-anion.[9] Triarylthis compound salts, in particular, can exhibit outstanding thermal stability, with some ionic liquids remaining stable in air for over 90 days at 300 °C.[10] Generally, this compound-based ionic liquids are recognized for having greater thermal stability than their ammonium (B1175870) analogues.[9]
-
Chemical Stability: The stability of this compound salts in alkaline conditions is highly dependent on the steric bulk of the substituents attached to the sulfur atom.[11] Introducing sterically demanding groups dramatically increases resistance to degradation in alkaline solutions.[11] For example, while triphenylthis compound (B1202918) salts degrade completely in 1 M KOH/CD₃OD at 80 °C within two days, more sterically hindered analogues show significantly enhanced stability under the same conditions.[11] Pyrrolylthis compound salts have also been noted for their high stability, which is an advantage over often-unstable pyrrolyl halides in cross-coupling reactions.[12]
Quantitative Structural and Stability Data
The following table summarizes key quantitative data related to the structure and stability of representative this compound salts.
| Property | Value | Compound Example | Reference(s) |
| Structural Parameters | |||
| C-S Bond Length | ~177 pm | Trimethylthis compound (B1222738) ion ((CH₃)₃S⁺) | [8] |
| C-S-C Bond Angle | ~102° | Trimethylthis compound ion ((CH₃)₃S⁺) | [8] |
| Stability Parameters | |||
| Barrier to Pyramidal Inversion | 100 - 130 kJ/mol | General chiral this compound ions | [8] |
| Thermal Decomposition | Stable up to 300 °C (90 days) | Select triarylthis compound salts | [10] |
| Alkaline Stability | Complete degradation in ~2 days | Triphenylthis compound in 1M KOH/CD₃OD at 80°C | [11] |
Reactivity and Synthetic Utility
The positively charged sulfur atom makes this compound salts electrophilic and activates adjacent C-H bonds, leading to several distinct and synthetically valuable modes of reactivity.
Formation of Sulfur Ylides
Perhaps the most classic application of this compound salts is their role as precursors to sulfur ylides.[2] Deprotonation of a carbon atom adjacent to the this compound center using a strong base generates a sulfur ylide, a species with adjacent positive (S⁺) and negative (C⁻) charges.[8] These ylides are powerful nucleophiles.
-
Johnson–Corey–Chaykovsky Reaction: Sulfur ylides react with aldehydes and ketones to produce epoxides.[8] This reaction is a cornerstone of organic synthesis for forming three-membered rings.
-
Cyclopropanation and Aziridination: Ylides can also be used in reactions with Michael acceptors to form cyclopropanes or with imines to form aziridines.[1][13]
Alkylating and Arylating Agents
The substituents on the sulfur atom can be transferred to nucleophiles, with the corresponding thioether acting as a good leaving group. This makes this compound salts effective alkylating and arylating agents.
-
Cross-Coupling Reactions: Aryl, heteroaryl, alkenyl, and benzyl (B1604629) this compound salts are competent electrophiles in various transition-metal-catalyzed cross-coupling reactions, including Stille, Suzuki–Miyaura, and Negishi couplings.[1][12] This reactivity provides an alternative to the more common use of organohalides.
-
SₙAr Reactions: The strong electron-withdrawing nature of the this compound group can activate aromatic rings toward nucleophilic aromatic substitution (SₙAr). This has been particularly exploited for the introduction of fluorine-18 (B77423) (¹⁸F) in the synthesis of PET radiotracers.[14]
Radical Precursors in Photoredox Catalysis
The emergence of photoredox catalysis has unlocked new reactivity patterns for this compound salts.[15] Under visible light irradiation in the presence of a suitable photocatalyst, this compound salts can undergo single-electron reduction.[16] This process leads to the homolytic cleavage of a carbon-sulfur bond, generating a carbon-centered radical and a thioether.[15][16]
-
C-C and C-X Bond Formation: The generated aryl or alkyl radicals can participate in a wide array of bond-forming reactions, including couplings with (hetero)arenes and other partners.[1][16] This modern approach offers mild, metal-free conditions for transformations that are otherwise challenging.[17]
Visualizing this compound Salt Chemistry
Diagrams created using the DOT language help to visualize the central workflows and conceptual relationships in this compound salt chemistry.
Caption: General workflow for the synthesis of this compound salts and their conversion to sulfur ylides for epoxidation reactions.
Caption: The three primary modes of reactivity exhibited by this compound salts in modern organic synthesis.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and characterization of this compound salts, intended as a guide for researchers.
Synthesis Protocol: Preparation of Trimethylthis compound Iodide
This protocol describes the classic Sₙ2 reaction between a thioether and an alkyl halide.[8]
-
Materials:
-
Dimethyl sulfide (B99878) (CH₃SCH₃)
-
Iodomethane (B122720) (CH₃I)
-
Diethyl ether (anhydrous)
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfide (1.0 equivalent).
-
Dissolve the dimethyl sulfide in a minimal amount of a suitable solvent, such as acetone (B3395972) or dichloromethane, or perform the reaction neat.
-
Under an inert atmosphere, add iodomethane (1.0-1.1 equivalents) dropwise to the stirring solution at room temperature. Caution: Iodomethane is toxic and volatile.
-
The reaction is typically exothermic. A white precipitate of trimethylthis compound iodide will begin to form.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield trimethylthis compound iodide as a white, crystalline solid.
-
Characterization Protocol: NMR Spectroscopy
NMR spectroscopy is the primary tool for confirming the structure of synthesized this compound salts.[18][19]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound salt in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). The choice of solvent is critical as this compound salts are often insoluble in nonpolar solvents like CDCl₃.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Observations: Look for the signal corresponding to the protons on the carbons directly attached to the positively charged sulfur. These protons are deshielded and will appear at a downfield chemical shift (typically δ 2.5-4.5 ppm for alkyl groups) compared to their corresponding thioether precursors.
-
Integrate the peaks to confirm the ratio of protons from the different organic substituents.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Observations: The carbon atoms bonded to the sulfur will be deshielded and appear downfield. Their chemical shifts provide key information about the electronic environment around the sulfur center.
-
-
³³S NMR Analysis:
-
While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, this technique can provide direct information about the sulfur atom.[18][20]
-
Specialized instrumentation and longer acquisition times are typically required. Experimental chemical shifts can be compared with values calculated using Density Functional Theory (DFT) for structural confirmation.[18]
-
Characterization Protocol: Single-Crystal X-ray Diffraction
This technique provides unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of the ions in the solid state.[21][22]
-
Crystal Growth:
-
Grow single crystals of the this compound salt suitable for diffraction. This is often the most challenging step.
-
Common methods include slow evaporation of a saturated solution, vapor diffusion (e.g., diffusing an anti-solvent like diethyl ether into a solution of the salt in a polar solvent like methanol), or slow cooling of a saturated solution.
-
-
Data Collection Workflow:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling) to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters, and to locate the counter-ion and any solvent molecules.
-
The final refined structure provides precise data on the pyramidal geometry at the sulfur center, C-S bond lengths, C-S-C bond angles, and intermolecular interactions.[21][22]
-
References
- 1. Synthetic Applications of this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Recent Applications of this compound Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. This compound salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrolylthis compound salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. A leap forward in this compound salt and sulfur ylide chemistry [ccspublishing.org.cn]
- 15. Shining light on this compound salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Alkylthis compound salts for the photochemical desulphurizative functionalization of heteroarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. 33S NMR spectra of this compound salts: calculated and experimental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Core Principles of Sulfonium Ylide Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the reactivity of sulfonium ylides, crucial intermediates in modern organic synthesis. It covers their structure, stability, and key transformations, with a focus on providing actionable data and detailed experimental procedures for laboratory applications.
Introduction to this compound Ylides
This compound ylides are neutral, dipolar molecules containing a carbanion adjacent to a positively charged this compound center. This unique electronic arrangement confers upon them a rich and versatile reactivity, primarily as nucleophilic methylene (B1212753) or substituted methylene transfer agents. Their utility in the stereoselective construction of three-membered rings and in rearrangement reactions has made them indispensable tools in the synthesis of complex molecules, including pharmaceuticals and natural products.
A key distinction is made between This compound ylides and the related sulfoxonium ylides . The higher oxidation state of the sulfur atom in sulfoxonium ylides renders them more stable and less reactive than their this compound counterparts. This difference in reactivity is often exploited to achieve different reaction outcomes.
Furthermore, this compound ylides are broadly classified as stabilized or non-stabilized . Stabilized ylides bear an electron-withdrawing group (e.g., carbonyl, ester) on the carbanionic carbon, which delocalizes the negative charge and increases the ylide's stability, often allowing for their isolation. Non-stabilized ylides lack such a group and are highly reactive, typically generated and used in situ.
Fundamental Reactivity
The reactivity of this compound ylides is dominated by two major reaction pathways: the Johnson-Corey-Chaykovsky reaction and the Sommelet-Hauser rearrangement.
The Johnson-Corey-Chaykovsky Reaction
This reaction is a cornerstone of this compound ylide chemistry, providing a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, and enones, respectively.[1][2][3] The reaction proceeds via the nucleophilic addition of the ylide to the electrophilic double bond, forming a betaine (B1666868) intermediate which then undergoes intramolecular cyclization with the expulsion of a dialkyl sulfide.[2]
A key feature of the Johnson-Corey-Chaykovsky reaction is its diastereoselectivity, which often favors the formation of the trans product.[2] The choice between a this compound ylide and a sulfoxonium ylide can influence the chemoselectivity of the reaction with α,β-unsaturated carbonyl compounds. Generally, the less stable and more reactive this compound ylides favor 1,2-addition to the carbonyl group to form epoxides, while the more stable sulfoxonium ylides tend to undergo 1,4-conjugate addition to yield cyclopropanes.[4]
Mechanism of the Johnson-Corey-Chaykovsky Reaction.
The Sommelet-Hauser Rearrangement
The Sommelet-Hauser rearrangement is a[1]-sigmatropic rearrangement of certain benzyl (B1604629) quaternary ammonium (B1175870) and this compound salts.[5][6] The reaction is initiated by deprotonation to form an ylide, which then rearranges to afford an ortho-substituted aniline (B41778) or thiophene (B33073) derivative. This transformation provides a valuable method for the ortho-alkylation of aromatic rings.
The mechanism involves the formation of a benzylic ylide, which is in equilibrium with a second ylide formed by deprotonation of a methyl group on the heteroatom.[5] It is this less abundant but more reactive ylide that undergoes the[1]-sigmatropic shift, followed by rearomatization to yield the final product.[5]
Sommelet-Hauser Rearrangement Pathway.
Quantitative Data on this compound Ylide Reactivity
The following tables summarize representative data on the yields and stereoselectivities of key reactions involving this compound ylides.
Table 1: Johnson-Corey-Chaykovsky Epoxidation of Aldehydes and Ketones
| Entry | Carbonyl Compound | Ylide Precursor | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Ref. |
| 1 | Benzaldehyde | (CH₃)₃S⁺I⁻ | NaH | DMSO | 95 | - | |
| 2 | Cyclohexanone | (CH₃)₃S⁺I⁻ | NaH | DMSO | 88 | - | [7] |
| 3 | 4-Nitrobenzaldehyde | (CH₃)₃SO⁺I⁻ | NaH | DMSO | 98 | - | [8] |
| 4 | Acetophenone | (CH₃)₃S⁺I⁻ | t-BuOK | DMSO | 85 | - | [9] |
| 5 | Cinnamaldehyde | (CH₃)₃S⁺I⁻ | NaH | DMSO | 75 | >95:5 | [10] |
Table 2: Asymmetric Johnson-Corey-Chaykovsky Epoxidation
| Entry | Aldehyde | Chiral Sulfide | Ylide Generation | Yield (%) | ee (%) | Ref. |
| 1 | Benzaldehyde | Camphor-derived | Ph₂S⁺CH₂Ph BF₄⁻, KHMDS | 85 | 96 | [2] |
| 2 | 1-Naphthaldehyde | Oxathiane-derived | Benzyl bromide, NaH | 92 | 98 | [2] |
| 3 | Furfural | Camphor-derived | Ph₂S⁺CH₂Ph BF₄⁻, KHMDS | 78 | 94 | [2] |
| 4 | Cinnamaldehyde | Oxathiane-derived | Benzyl bromide, NaH | 88 | 97 | [2] |
Experimental Protocols
General Workflow for this compound Ylide Generation and Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Dual Nature of the Sulfonium Ion: A Comprehensive Technical Guide to its Electrophilicity
For Immediate Release
[City, State] – [Date] – A deep dive into the chemical reactivity and synthetic utility of sulfonium ions is presented in a new technical guide tailored for researchers, scientists, and drug development professionals. This whitepaper provides a comprehensive overview of the electrophilic nature of this compound ions, detailing their structure, synthesis, and pivotal role in modern organic chemistry and biochemistry. The guide aims to be an essential resource, offering in-depth analysis, quantitative data, detailed experimental protocols, and clear visualizations of key reaction mechanisms.
Introduction to this compound Ions: Structure and Electrophilicity
This compound ions are positively charged organosulfur compounds with the general formula [R₃S]⁺X⁻, where three organic substituents are bonded to a central sulfur atom. The positive charge on the sulfur atom renders it a potent electrophile, readily accepting electron pairs from nucleophiles. This inherent electrophilicity is the cornerstone of their diverse reactivity and widespread application in chemical synthesis.
The geometry of this compound ions is typically pyramidal, and when the three substituents are different, the ion is chiral and can be resolved into stable enantiomers. The stability and reactivity of this compound ions are influenced by the nature of the organic substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, while steric hindrance can modulate its accessibility to nucleophiles.
Synthesis of this compound Salts
The most common method for synthesizing this compound salts involves the nucleophilic substitution reaction between a thioether and an alkyl halide. For instance, the reaction of dimethyl sulfide (B99878) with iodomethane (B122720) yields trimethylthis compound (B1222738) iodide.
CH₃SCH₃ + CH₃I → (CH₃)₃S⁺I⁻
Alternative methods include the reaction of sulfoxides with anhydrides like triflic acid anhydride, which can then react with arenes to form triarylthis compound salts. Vinylthis compound salts can be prepared via several routes, including the alkylation of vinyl sulfides.
The following table summarizes various synthetic methods for preparing this compound salts.
Table 1: Synthetic Methods for this compound Salts
| Method | Reactants | Product Type | Reference |
| Alkylation of Thioethers | Thioether, Alkyl Halide | Alkylthis compound Salt | |
| Sulfoxide (B87167) Activation | Sulfoxide, Anhydride, Arene | Triarylthis compound Salt | |
| Alkylation of Vinyl Sulfides | Vinyl Sulfide, Alkylating Agent | Vinylthis compound Salt | |
| Reaction with Arynes | Diaryl Sulfide/Sulfoxide, Aryne Precursor | Triarylthis compound Salt | N/A |
Detailed Experimental Protocol: Synthesis of Trimethylthis compound Iodide
This protocol describes the laboratory synthesis of trimethylthis compound iodide from dimethyl sulfide and iodomethane.
Materials:
-
Dimethyl sulfide
-
Iodomethane
-
Anhydrous diethyl ether
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl sulfide.
-
Cool the flask in an ice bath and slowly add an equimolar amount of iodomethane with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature. A white precipitate of trimethylthis compound iodide will form.
-
Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure trimethylthis compound iodide.
Safety Precautions: Iodomethane is toxic and a suspected carcinogen. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Electrophilic Reactivity of this compound Ions in Organic Synthesis
The electrophilic nature of this compound ions is harnessed in a multitude of organic reactions, making them valuable intermediates and reagents for the formation of new chemical bonds.
The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides, aziridines, and cyclopropanes. It involves the reaction of a sulfur ylide, generated in situ from a this compound salt and a strong base, with a carbonyl compound, imine, or α,β-unsaturated carbonyl compound, respectively.
The reaction begins with the deprotonation of a this compound salt, such as trimethylthis compound iodide, by a strong base like sodium hydride to form the highly reactive sulfur ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. The resulting betaine (B1666868) intermediate undergoes an intramolecular nucleophilic substitution, where the alkoxide displaces the neutral dialkyl sulfide leaving group to form the epoxide ring.
The Swern Oxidation
The Swern oxidation is a widely used method for the mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.
The reaction proceeds through the formation of an alkoxythis compound salt intermediate. In the presence of a hindered, non-nucleophilic base like triethylamine, this intermediate undergoes an E2-like elimination to yield the carbonyl compound, dimethyl sulfide, and the protonated base.
Biological Significance: S-Adenosylmethionine (SAM)
In the realm of biochemistry, the this compound ion plays a central role in the form of S-adenosylmethionine (SAM). SAM is a universal methyl donor in a vast array of biological methylation reactions, which are crucial for processes such as DNA methylation, protein function, and neurotransmitter synthesis.
The electrophilicity of the methyl group attached to the positively charged sulfur in SAM makes it susceptible to nucleophilic attack by various biomolecules, including DNA, proteins, and small molecules. These reactions are catalyzed by a large family of enzymes known as methyltransferases. The transfer of the methyl group from SAM results in the formation of S-adenosylhomocysteine (SAH).
Quantitative Analysis of Electrophilicity
The electrophilicity of this compound ions can be quantified and compared using various experimental and computational methods. Reaction kinetics, such as the rate of reaction with a standard nucleophile, provide a direct measure of their reactivity.
Computational chemistry offers valuable insights into the electronic properties of this compound ions. Parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the partial positive charge on the sulfur atom can be calculated to predict and rationalize their electrophilic character. A lower LUMO energy generally indicates a stronger electrophile, as the ion is more receptive to accepting electrons from a nucleophile.
Table 2: Calculated LUMO Energies and Partial Charges for Selected this compound Ions
| This compound Ion | LUMO Energy (eV) | Partial Charge on Sulfur (e) |
| (CH₃)₃S⁺ | -2.5 | +0.45 |
| (CH₃)₂(C₆H₅)S⁺ | -3.1 | +0.52 |
| (C₆H₅)₃S⁺ | -3.8 | +0.61 |
Data are illustrative and obtained from representative computational models.
Applications in Drug Development
The unique reactivity of this compound ions has not gone unnoticed in the field of drug development. The ability to introduce specific functional groups under mild conditions makes them attractive reagents in medicinal chemistry for the synthesis and modification of complex drug candidates. Furthermore, understanding the role of SAM-dependent methylation is crucial for the design of enzyme inhibitors that target methyltransferases, which are implicated in various diseases, including cancer.
Conclusion
This compound ions are versatile and powerful electrophiles with a rich and expanding chemistry. Their utility in organic synthesis is well-established, and their biological importance is profound. This guide has provided a comprehensive overview of their electrophilicity, from fundamental principles to practical applications. Continued research into the reactivity and manipulation of this compound ions is expected to unlock new synthetic methodologies and provide deeper insights into biological processes, paving the way for advancements in both chemistry and medicine.
About [Your Organization]
An In-depth Technical Guide to the Theoretical and Experimental Evaluation of Sulfonium Salt Stability
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfonium salts are a class of organosulfur compounds that have garnered significant interest across various scientific disciplines, including as versatile reagents in organic synthesis and drug development. Their utility is often dictated by their stability under specific thermal, chemical, and photochemical conditions. A thorough understanding and accurate prediction of their stability are paramount for their effective application. This guide provides a comprehensive overview of the theoretical and experimental methodologies used to evaluate the stability of this compound salts, with a focus on computational prediction, thermal analysis, and kinetic studies. It consolidates quantitative data, details experimental protocols, and elucidates the key factors influencing their decomposition, offering a critical resource for researchers in the pharmaceutical and chemical sciences.
Theoretical Calculations of this compound Salt Stability
Computational chemistry provides powerful tools for predicting the stability of this compound salts, offering insights into their electronic structure, decomposition pathways, and reaction kinetics. Density Functional Theory (DFT) is a particularly prominent method for these investigations.
Computational Methodologies
The theoretical assessment of this compound salt stability typically involves the following computational steps:
-
Geometry Optimization: The three-dimensional structure of the this compound salt is optimized to find its lowest energy conformation.
-
Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Transition State Search: To investigate decomposition pathways, transition state (TS) structures are located. These represent the highest energy point along a reaction coordinate. Common decomposition pathways include SN2 reactions, elimination reactions, and homolytic cleavage.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition state correctly connects the reactant (this compound salt) and the desired products of decomposition.
-
Activation Energy Calculation: The activation energy (Ea) for a given decomposition pathway is calculated as the difference in energy between the transition state and the reactant. A higher activation energy corresponds to a more stable compound with respect to that specific pathway.
DFT calculations can be used to investigate various factors influencing stability, such as the effect of different substituents and counter-ions on the electronic and steric properties of the this compound salt.[1]
A generalized workflow for the computational prediction of this compound salt stability is illustrated below.
Factors Influencing this compound Salt Stability
The stability of a this compound salt is a multifactorial property influenced by its molecular structure and its environment.
-
Cation Structure: The nature of the organic groups attached to the sulfur atom is a primary determinant of stability.
-
Aryl vs. Alkyl Substituents: Triarylthis compound salts are generally more thermally stable than trialkylthis compound salts.[2] The delocalization of the positive charge over the aromatic rings in triarylthis compound salts contributes to their enhanced stability.
-
Steric Hindrance: Introducing bulky or sterically demanding substituents around the sulfur center can enhance stability by sterically shielding the cation from nucleophilic attack, a common decomposition mechanism.[3][4]
-
β-Hydrogens: The presence of hydrogen atoms on the carbon atom beta to the sulfur can facilitate decomposition via elimination pathways (e.g., Hofmann elimination), thus reducing thermal stability.
-
-
Counter-ion (Anion): The counter-ion plays a critical role in the overall stability of the salt.[5]
-
Nucleophilicity: Nucleophilic anions such as halides (I⁻, Br⁻, Cl⁻) can induce decomposition through SN2 attack on an α-carbon of the this compound cation.
-
Coordinating Ability: Weakly coordinating anions, such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and triflate (OTf⁻), generally lead to more stable this compound salts as they are less likely to participate in decomposition reactions.[6] Triflate salts, in particular, often exhibit exceptional thermal stability.[2][6]
-
-
Environmental Factors: External conditions such as temperature, pH, and light can significantly impact stability. Many this compound salts are employed as photoacid generators, indicating their inherent photosensitivity.
Experimental Evaluation of Stability
Experimental methods provide essential data to validate theoretical predictions and to characterize the stability of this compound salts under real-world conditions.
Thermal Stability Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability.
Experimental Protocol: Thermal Stability Determination using TGA/DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound salt into a TGA/DSC pan (aluminum or alumina, depending on the temperature range).
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Set the purge gas (typically nitrogen or air) to a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Apply a linear heating ramp (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition point.
-
-
Data Analysis:
-
TGA Curve: Plot mass (%) versus temperature (°C). The onset temperature of weight loss is a key indicator of the start of decomposition.
-
DSC Curve: Plot heat flow (mW) versus temperature (°C). Endothermic or exothermic peaks correspond to phase transitions (e.g., melting) or decomposition events. The onset temperature of an exothermic decomposition peak provides crucial stability information.[7]
-
Kinetic Stability in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for monitoring the decomposition of this compound salts in solution over time at a constant temperature, allowing for the determination of kinetic parameters.
Experimental Protocol: Kinetic Stability Analysis using ¹H NMR
-
Sample Preparation:
-
Prepare a stock solution of the this compound salt in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Prepare a second stock solution containing an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration.
-
Combine known volumes of the this compound salt solution, the internal standard solution, and any reagents required to induce decomposition (e.g., a base for alkaline stability studies) in an NMR tube.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
For each spectrum, integrate a characteristic peak of the this compound salt and a peak from the internal standard.
-
Calculate the concentration of the this compound salt at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the this compound salt versus time.
-
From this plot, determine the reaction order and calculate the rate constant (k) and the half-life (t₁₂) of the decomposition reaction.
-
Quantitative Stability Data
The stability of this compound salts can vary widely depending on their structure and counter-ion. The following tables summarize representative quantitative data from the literature.
Table 1: Thermal Decomposition Temperatures of Various this compound Salts
| This compound Salt Cation | Counter-ion | Onset Decomposition Temp. (°C) | Method |
| Triarylthis compound | Triflate | >300 | TGA |
| Alkyl-based this compound (PDAS-1) | Hexafluoroantimonate | 62 | DSC |
| Alkyl-based this compound (PDAS-2) | Hexafluorophosphate | 164 | DSC |
| Trialkylthis compound | Not specified | ~260 | DSC |
| Diphenyl(methyl)this compound | Tetrafluoroborate | 66 (Melting Point) | - |
Note: Decomposition temperatures are highly dependent on experimental conditions, particularly the heating rate.[2][5][7]
Table 2: Alkaline Stability of Triarylthis compound (TAS) Salts in 1 M KOH/CD₃OD at 80 °C
| This compound Salt Cation | Time | % Remaining | Half-life (k⁻¹) (days) |
| Triphenylthis compound (TAS-aA) | 2 days | 0 | 0.21 |
| Bis(2,5-dimethylphenyl)mesitylthis compound (TAS-cC) | 7 days | 91 | 90 |
| Benzyltrimethylammonium (BTMA) | 7 days | ~50 | 3.6 |
Data illustrates the significant stabilizing effect of sterically hindered aryl substituents.[3][4]
Table 3: Influence of Counter-ion on Stability of CF₃ Oxonium Salts at -60 °C
| Counter-ion | Half-life (min) |
| BF₄⁻ | 29 |
| PF₆⁻ | 36 |
| SbF₆⁻ | 270 |
| Sb₂F₁₁⁻ | 415 |
While not this compound salts, these data for analogous oxonium salts illustrate the general trend that stability increases with the non-nucleophilicity of the counter-ion.[8]
Application in Drug Development: A Logical Approach
In drug development, this compound salts are primarily used as synthetic intermediates. Their stability is crucial for ensuring the efficiency and reproducibility of synthetic steps. A logical workflow for assessing the suitability of a new this compound salt for a pharmaceutical application is presented below.
Conclusion
The stability of this compound salts is a critical parameter that dictates their utility in research and development, particularly within the pharmaceutical industry. A combination of theoretical calculations, primarily using DFT, and experimental techniques such as TGA, DSC, and NMR spectroscopy, provides a robust framework for both predicting and quantifying this stability. Key factors including the steric and electronic properties of the organic substituents and the nucleophilicity of the counter-ion must be carefully considered when designing or selecting a this compound salt for a specific application. This guide provides the foundational knowledge and practical methodologies for researchers to confidently assess and engineer the stability of these versatile organosulfur compounds.
References
- 1. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Triarylthis compound Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly reactive photothermal initiating system based on this compound salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the C-S Bond: An In-depth Technical Guide to Sulfonium Salt Reactions
For Researchers, Scientists, and Drug Development Professionals
The cleavage of the carbon-sulfur (C-S) bond in sulfonium salts is a cornerstone of modern organic chemistry, underpinning a diverse array of synthetic transformations. The positive charge on the sulfur atom renders the adjacent carbon atoms electrophilic and makes the dialkyl or diaryl sulfide (B99878) moiety an excellent leaving group. This unique reactivity has been harnessed in numerous applications, from the construction of complex molecular architectures to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary mechanisms governing C-S bond cleavage in this compound reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Mechanisms of C-S Bond Cleavage
The scission of the C-S bond in this compound salts can be initiated through several distinct pathways, each offering unique synthetic advantages.
Nucleophilic Substitution
One of the most fundamental reactions of this compound salts is nucleophilic substitution, where a nucleophile attacks one of the carbon atoms attached to the sulfur, displacing a neutral sulfide. This reaction typically proceeds via an SN2 mechanism, particularly with methyl and primary alkyl groups.
Aryl this compound salts can also undergo nucleophilic aromatic substitution (SNAr), especially when the aromatic ring is activated by electron-withdrawing groups. This provides a valuable route for the formation of C-C and C-heteroatom bonds.
Transition Metal-Catalyzed Cross-Coupling
This compound salts have emerged as effective electrophilic partners in transition metal-catalyzed cross-coupling reactions, serving as alternatives to traditional organohalides. Palladium and nickel complexes are commonly employed to facilitate these transformations. The catalytic cycle typically involves an oxidative addition of the C-S bond to the low-valent metal center.
Photoredox Catalysis
Visible-light photoredox catalysis has opened new avenues for the generation of carbon-centered radicals from this compound salts. Upon single-electron reduction by an excited photocatalyst, the this compound salt undergoes facile C-S bond fragmentation.[1] This approach allows for C-C bond formation under mild conditions.[1]
Reductive Cleavage
The C-S bond in this compound salts can also be cleaved through electrochemical reduction. Cyclic voltammetry studies can provide insights into the reduction potentials of these salts. The one-electron reduction leads to the formation of a sulfuranyl radical intermediate, which then fragments.[2]
Rearrangement Reactions
This compound ylides, readily generated from this compound salts by deprotonation, can undergo a variety of rearrangement reactions involving C-S bond cleavage and formation.
-
Pummerer Rearrangement: This reaction involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an anhydride (B1165640). The key intermediate is a thionium (B1214772) ion formed via C-S bond cleavage.[3][4]
-
Stevens Rearrangement: A[5][6]-sigmatropic rearrangement of a this compound ylide to form a sulfide. The mechanism is believed to proceed through a radical pair intermediate.[7][8][9]
-
Sommelet-Hauser Rearrangement: A[6][10]-sigmatropic rearrangement of a benzylic this compound ylide, which competes with the Stevens rearrangement.[9]
Quantitative Data Summary
The following tables summarize quantitative data for various C-S bond cleavage reactions in this compound salts, providing a comparative overview of their efficiency and scope.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Thianthrenium Salts with Glycal Boronates [11]
| Entry | Aryl Thianthrenium Salt | Glycal Boronate | Product | Yield (%) |
| 1 | Phenyl | D-Glucal pinanediol boronate | C-Phenyl-D-glucal | 85 |
| 2 | 4-Methoxyphenyl | D-Glucal pinanediol boronate | C-(4-Methoxyphenyl)-D-glucal | 82 |
| 3 | 4-Chlorophenyl | D-Glucal pinanediol boronate | C-(4-Chlorophenyl)-D-glucal | 78 |
| 4 | 3-Thienyl | D-Glucal pinanediol boronate | C-(3-Thienyl)-D-glucal | 75 |
Table 2: Nickel-Catalyzed Cross-Coupling of Aryldimethylthis compound Triflates with Arylzinc Reagents [12][13]
| Entry | Arylthis compound Salt | Arylzinc Reagent | Product | Yield (%) |
| 1 | Phenyldimethylthis compound triflate | Phenylzinc chloride | Biphenyl | 95 |
| 2 | (4-Methoxyphenyl)dimethylthis compound triflate | Phenylzinc chloride | 4-Methoxybiphenyl | 92 |
| 3 | (4-Chlorophenyl)dimethylthis compound triflate | Phenylzinc chloride | 4-Chlorobiphenyl | 88 |
| 4 | (2-Naphthyl)dimethylthis compound triflate | Phenylzinc chloride | 2-Phenylnaphthalene | 90 |
Table 3: Reductive Cleavage of Diarylalkylthis compound Salts
| This compound Salt | Reducing Agent | Cleavage Product Ratio (Aryl-S / Alkyl-S) |
| Di-4-tolylethylthis compound | DCN (indirect electrolysis) | 85 / 15 |
| Di-4-tolyl-2-phenylethylthis compound | DCN (indirect electrolysis) | 90 / 10 |
Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Sulfonamide-Based Inhibitors [14][15][16]
| Compound | hCA II (Ki, μM) | hCA IX (Ki, μM) | hCA XII (Ki, μM) |
| 4k | 0.24 ± 0.18 | - | - |
| 4j | - | 0.15 ± 0.07 | - |
| 4g | - | - | 0.12 ± 0.07 |
| 5g | - | 3.7 | - |
| 5b | - | 4.6 | - |
Table 5: Kinetic Parameters for S-adenosylmethionine (SAM)-Dependent Methyltransferases [5][17][18]
| Enzyme | Substrate | Km (μM) | kcat (s-1) |
| Immobilized MAT | L-methionine | 220 ± 8 | - |
| Immobilized MAT | ATP | 180 ± 6 | - |
| TbPRMT7 | SAM | 1.1 ± 0.2 | 0.0062 ± 0.00017 |
| NcDIM-5 | Peptide H3(1–53) | 0.9 ± 0.1 | 0.5 ± 0.017 |
Detailed Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Thianthrenium Salts with Glycal Boronates[13]
To a reaction tube were added the glycal boronate (0.1 mmol), aryl thianthrenium salt (0.12 mmol), Pd(PPh3)2Cl2 (10 mol %), and K3PO4 (0.3 mmol). The tube was evacuated and backfilled with argon three times. Anhydrous DMF (1 mL) was added, and the mixture was stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the reaction mixture was diluted with ethyl acetate (B1210297) (10 mL) and washed with water (3 x 5 mL) and brine (5 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired C-aryl glycal.
General Procedure for Nickel-Catalyzed Cross-Coupling of Aryldimethylthis compound Triflates with Arylzinc Reagents[14][15]
In a glovebox, a vial was charged with NiCl2(dme) (5 mol %), 2,9-dimethylphenanthroline (10 mol %), and zinc dust (2.0 equiv). The vial was sealed and taken out of the glovebox. A solution of the aryldimethylthis compound triflate (1.0 equiv) in N,N-dimethylacetamide (DMA) was added, and the mixture was stirred at 80 °C for 12 hours. The resulting solution of the arylzinc reagent was then used in a subsequent cross-coupling reaction. For the coupling step, a separate vial was charged with the aryl halide (1.0 equiv), Pd(dba)2 (2 mol %), and SPhos (4 mol %). The freshly prepared solution of the arylzinc reagent was added, and the mixture was stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over Na2SO4, and concentrated. The product was purified by column chromatography.
General Procedure for the Pummerer Rearrangement of a β-Hydroxy Sulfoxide[12]
A stirred mixture of 2-hydroxy-2-phenylethyl p-tolyl sulfoxide (1.0 equiv) and sodium acetate (1.0 equiv by weight) in acetic anhydride (10 volumes) was heated from room temperature to reflux over 30 minutes and then refluxed for 3 hours. After cooling, excess acetic anhydride and acetic acid were removed under reduced pressure. The residue was suspended in benzene (B151609), and the insoluble materials were removed by filtration. The filtrate was concentrated, and the residue was purified by chromatography to give the diacetoxy sulfide product.
Kinetic Assay for SAM-Dependent Methyltransferases[19]
The enzymatic activity of methyltransferases is monitored using a continuous coupled assay. The formation of S-adenosylhomocysteine (SAH) is coupled to the oxidation of NAD(P)H through the action of SAH hydrolase, adenosine (B11128) deaminase, and glutamate (B1630785) dehydrogenase. The decrease in absorbance at 340 nm is monitored to determine the reaction rate. The assay mixture contains the methyltransferase, the methyl acceptor substrate, SAM, and the coupling enzymes in a suitable buffer. The reaction is initiated by the addition of the enzyme or SAM. Steady-state kinetic parameters (Km and kcat) are determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows discussed in this guide.
Figure 1: General mechanisms for nucleophilic substitution at a this compound salt.
Figure 2: Catalytic cycle for palladium-catalyzed cross-coupling of this compound salts.
Figure 3: General mechanism for photoredox-catalyzed C-S bond cleavage.
Figure 4: A generalized experimental workflow for studying C-S bond cleavage.
Role in Drug Development and Biological Systems
This compound salts play a crucial role in both biological systems and medicinal chemistry. The most prominent biological example is S-adenosylmethionine (SAM), the primary methyl group donor in numerous enzymatic methylation reactions essential for processes like DNA methylation and neurotransmitter synthesis.[5][6][19]
In drug development, the principles of C-S bond cleavage in this compound salts are applied in several ways:
-
Bioisosteric Replacement: The this compound group can be used as a bioisostere for other functional groups to modulate the physicochemical properties and biological activity of a drug candidate.
-
Prodrug Design: The lability of the C-S bond can be exploited in prodrug strategies, where a this compound salt derivative of a drug is designed to release the active pharmaceutical ingredient under specific physiological conditions.
-
Enzyme Inhibition: Synthetic this compound salt analogs are designed as inhibitors of SAM-dependent methyltransferases, which are attractive targets for the treatment of various diseases, including cancer.[14][15][16] The inhibitory activity is often quantified by IC50 or Ki values, as shown in Table 4.
Conclusion
The cleavage of the C-S bond in this compound reactions is a versatile and powerful tool in the arsenal (B13267) of synthetic chemists. The diverse range of activation methods, from classical nucleophilic substitution to modern photoredox catalysis, provides access to a wide array of chemical transformations. A thorough understanding of the underlying mechanisms, supported by quantitative data and detailed experimental protocols, is essential for the effective application of these reactions in academic research and industrial drug development. The continued exploration of this compound salt chemistry promises to unveil even more innovative synthetic strategies and therapeutic opportunities in the future.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. One-electron reduction of sulphonium salts in aqueous solution: a pulse radiolysis study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stevens rearrangement - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. The mechanism of the Stevens and Sommelet-Hauser rearrangements. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Generation of Organozinc Reagents from Arylthis compound Salts Using a Nickel Catalyst and Zinc Dust [organic-chemistry.org]
- 13. Generation of Organozinc Reagents from Arylthis compound Salts Using a Nickel Catalyst and Zinc Dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Preliminary Investigation into Novel Sulfonium Salt Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonium salts, characterized by a positively charged sulfur atom bonded to three organic substituents, have emerged as versatile and powerful reagents in modern organic synthesis. Their unique reactivity profile, stability, and diverse applications make them invaluable tools, particularly in the realm of drug discovery and development. This technical guide provides an in-depth overview of contemporary methods for the synthesis of novel this compound salts, focusing on methodologies that offer advantages in terms of efficiency, substrate scope, and mild reaction conditions. Detailed experimental protocols for key transformations are provided, alongside a comprehensive summary of quantitative data to facilitate comparison and application in a research setting. Furthermore, this guide illustrates the underlying chemical principles and workflows through detailed diagrams.
Core Synthetic Methodologies
Recent advancements in synthetic organic chemistry have led to the development of several innovative strategies for the preparation of this compound salts. These methods offer significant improvements over classical approaches, which often required harsh conditions and had limited substrate compatibility.
Synthesis from Sulfides and Perfluoroalkanesulfonic Anhydride (B1165640)
A highly efficient, one-step synthesis of this compound salts involves the reaction of inexpensive sulfide (B99878) compounds with perfluoroalkanesulfonic anhydride. This method provides high yields and avoids the use of pre-oxidized sulfoxide (B87167) starting materials[1][2]. The reaction is generally carried out at temperatures ranging from -100°C to 100°C, and the stoichiometry of the anhydride can be adjusted to optimize yield[1][2].
Experimental Protocol: General Procedure for the Synthesis of this compound Salts using Perfluoroalkanesulfonic Anhydride [1][2]
To a solution of the sulfide (2.0 equivalents) in a suitable solvent (e.g., dichloromethane, chloroform, or ether), perfluoroalkanesulfonic anhydride (1.0 equivalent, typically triflic anhydride) is added dropwise at a controlled temperature (e.g., 0 °C or -78 °C). The reaction mixture is stirred for a specified period (typically 1-4 hours) while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using appropriate techniques such as precipitation, crystallization, or column chromatography.
Arylation of Sulfides with Diaryliodonium Salts
The arylation of both dialkyl and diaryl sulfides using diaryliodonium salts represents a versatile method for the synthesis of S-aryl this compound salts. While the reaction with dialkyl sulfides can proceed under metal-free conditions, the arylation of less nucleophilic diaryl sulfides often benefits from copper catalysis[3]. The choice of a non-nucleophilic counter-anion on the iodonium (B1229267) salt is crucial to prevent side reactions[3].
Experimental Protocol: Copper-Catalyzed Arylation of a Diaryl Sulfide [3]
A mixture of the diaryl sulfide (1.0 equivalent), the diaryliodonium salt (1.2 equivalents), and a copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%) in a suitable solvent (e.g., dichloromethane) is stirred at a specified temperature (e.g., 60 °C) for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary: Arylation of Thiols with Diaryliodonium Salts [4]
| Entry | Thiol Substrate | Diaryliodonium Salt | Yield (%) |
| 1 | Thiophenol | Diphenyliodonium triflate | 95 |
| 2 | 4-Methylthiophenol | Diphenyliodonium triflate | 98 |
| 3 | 4-Methoxythiophenol | Diphenyliodonium triflate | 92 |
| 4 | 4-Chlorothiophenol | Diphenyliodonium triflate | 96 |
| 5 | 2-Naphthalenethiol | Diphenyliodonium triflate | 91 |
| 6 | Cyclohexanethiol | Diphenyliodonium triflate | 85 |
| 7 | Benzyl mercaptan | Diphenyliodonium triflate | 88 |
Synthesis of Triarylthis compound Salts via Activation of Diaryl Sulfoxides
A widely adopted method for the synthesis of triarylthis compound salts involves the in situ activation of a diaryl sulfoxide with an anhydride, typically trifluoromethanesulfonic anhydride (Tf₂O) or acetic anhydride, followed by an electrophilic aromatic substitution reaction with an arene[3][5][6]. This approach is highly versatile, allowing for the synthesis of a wide range of structurally diverse triarylthis compound salts[6].
Experimental Protocol: Synthesis of a Triarylthis compound Salt from a Diaryl Sulfoxide and an Arene [5][6]
To a solution of the diaryl sulfoxide (1.0 equivalent) and the arene (1.0-2.0 equivalents) in a dry solvent (e.g., dichloromethane) at a low temperature (e.g., -45 °C to 0 °C), trifluoromethanesulfonic anhydride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for a designated time and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the product is typically precipitated by the addition of a non-polar solvent (e.g., diethyl ether or pentane). The solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Quantitative Data Summary: Synthesis of Triarylthis compound Salts via Friedel-Crafts Reaction of Diaryl Sulfoxides [5][6]
| Entry | Diaryl Sulfoxide | Arene | Yield (%) |
| 1 | Diphenyl sulfoxide | Anisole | 85 |
| 2 | Diphenyl sulfoxide | Toluene | 78 |
| 3 | Bis(4-methylphenyl) sulfoxide | Mesitylene | 92 |
| 4 | Bis(2,5-dimethylphenyl) sulfoxide | p-Xylene | 60 |
| 5 | Bis(2,5-dimethylphenyl) sulfoxide | Mesitylene | 86 |
Synthesis using Hypervalent Iodine Benzyne (B1209423) Precursors
A mild and efficient method for the synthesis of functionalized this compound salts utilizes hypervalent iodine benzyne precursors, such as pseudocyclic arylbenziodoxaboroles[7]. These precursors generate benzyne in situ under mild conditions (e.g., treatment with water or a weak base at room temperature), which then reacts with a variety of sulfide substrates to afford the corresponding this compound salts in moderate to excellent yields[7].
Experimental Protocol: Synthesis of a this compound Salt using a Hypervalent Iodine Benzyne Precursor [7]
To a solution of the hypervalent iodine benzyne precursor (1.0 equivalent) and the sulfide (1.2 equivalents) in a suitable solvent (e.g., acetonitrile), a mild base (e.g., K₂CO₃) or water is added at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired this compound salt.
Electrochemical Synthesis
Electrochemical methods offer a sustainable and often milder alternative for the synthesis of this compound salts, avoiding the use of costly and hazardous chemical oxidants or reductants[8]. Electrosynthesis can be applied to generate highly reactive intermediates, such as radical cations, which then react to form this compound salts[8][9].
Experimental Protocol: General Procedure for Electrochemical Synthesis of a this compound Salt [8]
In a divided or undivided electrochemical cell equipped with suitable electrodes (e.g., platinum, glassy carbon, or boron-doped diamond), a solution of the starting material (e.g., an arene and a sulfide) and a supporting electrolyte in an appropriate solvent is subjected to a constant current or potential. The reaction is carried out for a specific duration or until a certain amount of charge has passed. Upon completion, the electrolyte is removed, and the product is isolated and purified by standard techniques.
Visualizing the Chemistry: Workflows and Mechanisms
To better understand the synthetic processes and the underlying chemical principles, the following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms.
References
- 1. EP1022269A2 - this compound salts and method of synthesis - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthetic Applications of this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Triarylthis compound Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Sulfonium Compounds in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sulfonium salts and their derivatives have emerged as indispensable reagents and intermediates in contemporary organic synthesis. Their diverse reactivity, stability, and increasing accessibility have positioned them as powerful tools for the construction of complex molecular architectures. This technical guide provides an in-depth review of the applications of this compound compounds, with a focus on their utility in ylide chemistry, cross-coupling reactions, and photoredox catalysis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate their practical application in research and development.
This compound Ylides in Carbonyl and Imine Chemistry: The Corey-Chaykovsky Reaction
This compound ylides are highly valuable C1 synthons for the synthesis of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2][3] The reaction of a this compound ylide with a ketone, aldehyde, or imine is known as the Corey-Chaykovsky reaction.[1][2][3]
The mechanism involves the nucleophilic attack of the ylide on the carbonyl or imine carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic substitution with the sulfide (B99878) as a leaving group yields the corresponding epoxide or aziridine.[4]
General Experimental Workflow for the Corey-Chaykovsky Reaction
Caption: General workflow for the Corey-Chaykovsky reaction.
Detailed Experimental Protocol: Epoxidation of Cyclohexanone (B45756)
A representative procedure for the epoxidation of cyclohexanone using trimethylthis compound iodide is as follows:
Materials:
-
Trimethylthis compound iodide
-
Dry Dimethyl Sulfoxide (DMSO)
-
Cyclohexanone
-
Potassium tert-butoxide (KOtBu)
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a stirred solution of trimethylthis compound iodide (1.65 eq) in dry DMSO (25 mL), add cyclohexanone (7.15 mmol, 1.0 eq).
-
Slowly add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL) to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and dry over anhydrous MgSO4.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired epoxide.[4]
Quantitative Data: Corey-Chaykovsky Reaction of Various Carbonyls
| Entry | Carbonyl Compound | This compound Ylide Precursor | Base | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | (CH₃)₃SI | KOtBu | DMSO | 85 | [4] |
| 2 | Acetophenone | (CH₃)₃SI | NaH | DMSO/THF | 92 | [5] |
| 3 | Cyclohexanone | (CH₃)₃SI | KOtBu | DMSO | 88 | [4] |
| 4 | 4-Chlorobenzaldehyde | (CH₃)₃SI | KOH | t-BuOH | 95 | [6] |
| 5 | 2-Naphthaldehyde | (CH₃)₃SOBr | NaH | DMSO | 90 | [2] |
This compound Salts as Pseudohalides in Cross-Coupling Reactions
Triarylthis compound salts have gained prominence as versatile arylating agents in palladium-catalyzed cross-coupling reactions, serving as effective alternatives to traditional aryl halides and triflates.[7][8] Their stability, ease of handling, and unique reactivity profiles make them attractive substrates for the construction of biaryl and aryl-alkyne frameworks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C(sp²)–C(sp²) bonds between an organoboron reagent and an organic halide or pseudohalide. Arylthis compound salts have been successfully employed as electrophilic partners in this transformation.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
General Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylthis compound salt with a boronic acid is as follows:
Materials:
-
Arylthis compound salt (e.g., triarylthis compound triflate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene)
Procedure:
-
To a flame-dried Schlenk tube, add the arylthis compound salt (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture at the specified temperature (e.g., 80-110 °C) for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography.[9][10]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp)–C(sp²) bond between a terminal alkyne and an aryl or vinyl halide/pseudohalide. Arylthis compound salts have proven to be effective coupling partners in this reaction.[7][8]
Caption: Catalytic cycle for the Sonogashira coupling.
Quantitative Data: Cross-Coupling Reactions with Arylthis compound Salts
Suzuki-Miyaura Coupling
| Entry | Arylthis compound Salt | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Ph₃S⁺OTf⁻ | 4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 92 | [10] |
| 2 | (4-ClC₆H₄)₃S⁺OTf⁻ | PhB(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | [9] |
| 3 | (4-MeC₆H₄)₃S⁺OTf⁻ | Thiophen-2-ylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 88 | [11] |
Sonogashira Coupling
| Entry | Arylthis compound Salt | Alkyne | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Ph₃S⁺OTf⁻ | Phenylacetylene | Pd[P(t-Bu)₃]₂/CuI | K₃PO₄ | DMF | >99 | [8] |
| 2 | (4-MeOC₆H₄)₃S⁺OTf⁻ | 1-Hexyne | Pd[P(t-Bu)₃]₂/CuI | K₃PO₄ | DMF | 95 | [8] |
| 3 | Ph₂(CF₃CH₂)S⁺OTf⁻ | Mestranol | Pd[P(t-Bu)₃]₂/CuI | K₃PO₄ | DMF | 89 | [8] |
This compound Salts in Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[12] this compound salts have emerged as versatile precursors for aryl and alkyl radicals, finding applications in a variety of transformations, including C-H functionalization and trifluoromethylation.[13][14]
General Workflow for Photoredox Catalysis with this compound Salts
Caption: General workflow for a photoredox-catalyzed reaction.
Electrophilic Trifluoromethylation
S-(trifluoromethyl)diarylthis compound salts are effective electrophilic trifluoromethylating reagents.[15][16] In recent years, photoredox catalysis has provided a powerful platform for the generation of trifluoromethyl radicals from these precursors for the trifluoromethylation of arenes and heterocycles.[12][17]
Detailed Experimental Protocol: Photoredox Trifluoromethylation of Pyrrole
A representative procedure for the photoredox-catalyzed trifluoromethylation of N-methylpyrrole is as follows:
Materials:
-
N-Methylpyrrole
-
Triflyl chloride (TfCl)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂
-
Base (e.g., K₂HPO₄)
-
Solvent (e.g., Acetonitrile)
-
Visible light source (e.g., 26 W compact fluorescent lamp)
Procedure:
-
In a vial, dissolve N-methylpyrrole (1.0 equiv), the photocatalyst (1-2 mol%), and base (2.0 equiv) in the solvent.
-
Bubble an inert gas through the solution for 10-15 minutes.
-
Add triflyl chloride (2.0 equiv) to the reaction mixture.
-
Irradiate the mixture with the visible light source at room temperature for the specified time.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.[12]
Quantitative Data: Photoredox Trifluoromethylation of Heterocycles
| Entry | Heterocycle | CF₃ Source | Photocatalyst | Base | Solvent | Yield (%) | Reference |
| 1 | N-Methylpyrrole | TfCl | Ru(phen)₃Cl₂ | K₂HPO₄ | CH₃CN | 94 | [12] |
| 2 | Furan | TfCl | Ru(phen)₃Cl₂ | K₂HPO₄ | CH₃CN | 87 | [12] |
| 3 | Thiophene | TfCl | Ru(phen)₃Cl₂ | K₂HPO₄ | CH₃CN | 85 | [12] |
| 4 | Indole | Umemoto's Reagent | fac-Ir(ppy)₃ | - | DMF | 78 | |
| 5 | Benzofuran | Togni's Reagent | Ru(bpy)₃(PF₆)₂ | - | CH₃CN | 82 | [18] |
Conclusion
This technical guide has provided a comprehensive overview of the significant role of this compound compounds in modern organic synthesis. Their application in the Corey-Chaykovsky reaction, palladium-catalyzed cross-coupling, and photoredox catalysis highlights their versatility in constructing a wide array of valuable organic molecules. The detailed experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the adoption and innovation of this compound-based methodologies in their synthetic endeavors. The continued exploration of the reactivity of this compound compounds promises to unveil new and powerful transformations for the advancement of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Reaction Using Arylthis compound Salts as Cross-Coupling Partners. | Semantic Scholar [semanticscholar.org]
- 8. Sonogashira Reaction Using Arylthis compound Salts as Cross-Coupling Partners [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photochemical (Hetero-)Arylation of Aryl this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis: A green organic process [comptes-rendus.academie-sciences.fr]
classification of different types of sulfonium reagents
An In-depth Technical Guide to the Classification of Sulfonium Reagents
Introduction to this compound Reagents
This compound reagents are a versatile class of organosulfur compounds characterized by a central sulfur atom bonded to three substituents, bearing a positive charge.[1] In their salt form, they are typically stable, colorless solids soluble in polar organic solvents.[1] The reactivity and classification of these reagents are primarily dictated by the nature of the groups attached to the sulfur atom and the specific reaction conditions employed. Their utility in modern organic synthesis is extensive, ranging from C-C bond formation and the creation of three-membered rings to serving as powerful group-transfer agents in cross-coupling and functionalization reactions.[2][3][4]
This guide provides a comprehensive classification of this compound reagents, detailing their synthesis, reactivity, and applications, with a focus on providing actionable data and protocols for researchers in organic synthesis and drug development.
Core Classification of this compound Reagents
This compound reagents can be broadly divided into two main categories based on their primary mode of reactivity:
-
Electrophilic this compound Reagents (this compound Salts): In this class, the this compound moiety acts as an excellent leaving group, and the salt serves as a source of an electrophilic group (e.g., alkyl, aryl, alkenyl). Nucleophiles attack one of the carbon substituents, displacing a neutral sulfide (B99878).[2][5]
-
Nucleophilic this compound Reagents (Sulfur Ylides): These are zwitterionic species with a positively charged sulfur adjacent to a negatively charged carbon (a carbanion).[6][7] The carbanion is a potent nucleophile, making these reagents ideal for attacking electrophilic centers like carbonyls and imines.[8]
Nucleophilic this compound Reagents: The Sulfur Ylides
Sulfur ylides are indispensable reagents for the synthesis of three-membered rings such as epoxides, cyclopropanes, and aziridines.[9] Their general structure features a nucleophilic carbanion adjacent to a this compound center.[7] They are typically generated in situ by the deprotonation of a stable this compound salt precursor using a strong base.[8][10]
Classification of Sulfur Ylides
The reactivity and stability of sulfur ylides are further nuanced, leading to a more detailed classification:
-
This compound Ylides vs. Sulfoxonium Ylides : This is a critical distinction based on the oxidation state of the sulfur atom.
-
This compound Ylides (e.g., dimethylthis compound methylide) are derived from this compound salts. They are generally more reactive and less stable.[11] In reactions with α,β-unsaturated carbonyls, they typically undergo irreversible 1,2-addition to the carbonyl group, yielding epoxides.[12]
-
Sulfoxonium Ylides (e.g., dimethylsulfoxonium methylide, the "Corey-Chaykovsky Reagent") are derived from sulfoxonium salts.[13] They are more stable and less nucleophilic.[14] Their addition to carbonyls is often reversible, allowing for conjugate (1,4) addition to enones to occur, which leads to the formation of cyclopropanes.[11][12]
-
-
Stabilized vs. Unstabilized Ylides : This classification is based on the substituents on the carbanionic carbon.
-
Stabilized Ylides possess an electron-withdrawing group (EWG) on the ylidic carbon (e.g., a carbonyl, ester, or cyano group).[9][14] This delocalizes the negative charge, increasing the ylide's stability and reducing its reactivity.
-
Unstabilized Ylides have only hydrogen or alkyl groups on the ylidic carbon.[9] These are highly reactive and must be generated and used at low temperatures.[15]
-
Semi-stabilized Ylides have an aryl or allyl group on the ylidic carbon, providing moderate stabilization through resonance.[9]
-
Key Application: The Johnson-Corey-Chaykovsky Reaction
The Johnson-Corey-Chaykovsky reaction is the archetypal application of sulfur ylides, involving their addition to carbonyls, imines, or enones to produce the corresponding epoxides, aziridines, or cyclopropanes.[9] The general mechanism involves the nucleophilic attack of the ylide on the electrophile to form a betaine (B1666868) intermediate, followed by intramolecular SN2 ring closure, expelling the sulfide as a leaving group.[8][16]
Electrophilic this compound Reagents: The this compound Salts
While this compound salts are precursors to ylides, they are also a distinct class of reagents in their own right, acting as powerful electrophiles.[17] Their reactivity is dominated by the positive charge on the sulfur, which makes the attached carbon groups susceptible to nucleophilic attack.[2] This has led to their widespread use as group-transfer agents.
Classification by Transferred Group
Electrophilic this compound salts are best classified by the group they transfer to a nucleophile:
-
Alkylating Reagents : Trialkylthis compound salts serve as soft alkylating reagents.[2] A prominent biological example is S-adenosylmethionine (SAM), nature's primary methyl group donor.[1]
-
Arylating Reagents : S-Aryl this compound salts are excellent electrophilic partners in cross-coupling reactions, including Suzuki-Miyaura and Ullmann-type couplings, often as alternatives to aryl halides.[5]
-
Alkenylating/Alkynylating Reagents : S-(alkenyl) and S-(alkynyl) this compound salts react with nucleophiles and are used in various coupling and annulation strategies.[2][5]
-
Electrophilic Fluorinating Reagents : A highly valuable subclass includes S-(trifluoromethyl) and S-(difluoromethyl) this compound salts. These reagents, such as those developed by Yagupolskii, Umemoto, and Togni, are used for the direct electrophilic transfer of fluorinated methyl groups to a wide range of nucleophiles, a critical transformation in medicinal chemistry.[18][19]
Quantitative Data
The performance of this compound reagents, particularly in asymmetric synthesis, is highly dependent on the structure of the reagent and the reaction conditions. The following table summarizes representative data for the asymmetric epoxidation of aldehydes using chiral this compound ylides.
Table 1: Asymmetric Epoxidation of Benzaldehyde (B42025) using Chiral this compound Reagents
| Chiral Sulfide Source | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |
| Camphor-derived (Aggarwal) | NaH | -78 to 20 | 85 | >95:5 | 94 | [16] |
| Limonene-derived (Aggarwal) | KHMDS | -78 | 91 | 95:5 | 98 | [16] |
| L-Methionine-derived (Sarabia) | DBU | -78 to 0 | 85 | >99:1 | >99 | [16] |
| Thiomorpholine-derived | NaH | -40 | 99 | >99:1 | 96 | [16] |
Data presented is for benzaldehyde as a representative substrate and may vary with other aldehydes.
Experimental Protocols
General Protocol for Synthesis of a this compound Salt
This protocol describes the S-alkylation of a thioether to form a simple this compound salt.[1][20]
-
Reagents & Setup : Dissolve the thioether (1.0 eq) in a suitable solvent (e.g., acetone, dichloromethane, or nitromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Alkylation : Add the alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) (1.0-1.2 eq) to the solution. For less reactive halides, a silver salt like AgBF₄ can be added to scavenge the halide and accelerate the reaction.[16]
-
Reaction : Stir the mixture at room temperature or heat to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : The this compound salt often precipitates from the reaction mixture upon completion. If so, collect the solid by filtration, wash with a small amount of cold solvent or diethyl ether, and dry under vacuum. If it remains in solution, remove the solvent under reduced pressure. The crude salt can be recrystallized if necessary.
General Protocol for in situ Generation and Reaction of a this compound Ylide (Corey-Chaykovsky Epoxidation)
This protocol outlines the formation of an epoxide from a ketone using trimethylthis compound (B1222738) iodide.[10][15]
-
Reagents & Setup : To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add trimethylthis compound iodide (1.1-1.5 eq) and dry, anhydrous solvent (e.g., DMSO or THF).
-
Base Addition : Cool the suspension to 0-10 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise.
-
Ylide Formation : Stir the mixture at room temperature for approximately 1 hour or until the evolution of hydrogen gas ceases and the solution becomes homogeneous. This indicates the formation of the this compound ylide.
-
Carbonyl Addition : Cool the ylide solution to the desired reaction temperature (e.g., room temperature or 0 °C). Add a solution of the aldehyde or ketone (1.0 eq) in the same dry solvent dropwise over 10-15 minutes.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. Reaction times typically range from 1 to 4 hours.
-
Work-up : Carefully quench the reaction by pouring it into a flask containing cold water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the pure epoxide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of this compound Salts: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. scilit.com [scilit.com]
- 4. Recent Applications of this compound Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Applications of this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. Sulfur-Based Ylides in Transition-Metal-Catalysed Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 14. oaepublish.com [oaepublish.com]
- 15. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound salts as electrophiles [ns1.almerja.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organic sulfide - Wikipedia [en.wikipedia.org]
A Technical Guide to the Natural Occurrence and Biosynthesis of Sulfonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence and biosynthetic pathways of key sulfonium compounds. Focusing on S-adenosylmethionine (SAM), S-methylmethionine (SMM), and dimethylsulfoniopropionate (DMSP), this document details their distribution in nature, the enzymatic processes governing their formation, and the experimental protocols for their quantification and study.
Natural Occurrence of this compound Compounds
This compound compounds, characterized by a positively charged sulfur atom bonded to three organic substituents, are found across diverse biological systems, where they serve crucial roles as metabolic intermediates, signaling molecules, and osmolytes.
S-Adenosylmethionine (SAM)
S-adenosylmethionine, also known as AdoMet, is a ubiquitous this compound compound found in nearly all living organisms, from bacteria to mammals. It is a cornerstone of cellular metabolism, acting as the primary methyl group donor in a vast array of transmethylation reactions essential for the synthesis and modification of DNA, RNA, proteins, and lipids.[1] Its central role makes it indispensable for processes like epigenetic regulation, signal transduction, and polyamine biosynthesis.[1][2] Due to its instability and rapid turnover, its concentration is tightly regulated within cells.
S-Methylmethionine (SMM)
S-Methylmethionine (SMM), sometimes referred to as "vitamin U," is particularly abundant in the plant kingdom.[3] It is found in a wide variety of flowering plants and serves as a key molecule for methionine storage and long-distance sulfur transport via the phloem.[3][4] It is biosynthesized from methionine and SAM.[3] Significant concentrations of SMM have been identified in common vegetables, making it a component of the human diet.[1]
Dimethylsulfoniopropionate (DMSP)
Dimethylsulfoniopropionate (DMSP) is one of the most abundant organosulfur molecules on Earth, with an estimated 1 to 10 billion tonnes produced annually.[5] Its primary producers are marine microorganisms, including phytoplankton (especially dinoflagellates and haptophytes), macroalgae, and some species of marine bacteria.[5][6] DMSP is also found in some terrestrial and salt-marsh plants, such as Spartina and sugarcane.[7] In these organisms, DMSP functions as a highly effective osmoprotectant, antioxidant, and cryoprotectant.[5] Furthermore, it is the major precursor to the climatically active gas dimethyl sulfide (B99878) (DMS), which plays a significant role in the global sulfur cycle and cloud formation.[5]
Quantitative Data on this compound Compounds
The concentrations of this compound compounds vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Concentration of S-Adenosylmethionine (SAM) in Various Tissues
| Organism/Tissue | Concentration | Reference(s) |
|---|---|---|
| Rat Liver | 50 - 100 nmol/g tissue | |
| Mouse Liver | ~60 nmol/g tissue | |
| Mouse Kidney | ~30 nmol/g tissue | |
| Mouse Embryo (Neurulation) | ~1.5 pmol/embryo |
| Human Plasma (Healthy Adult) | 120.6 ± 18.1 nM | |
Table 2: Concentration of S-Methylmethionine (SMM) in Plant Tissues
| Plant Source | Concentration (mg/100 g fresh weight) | Reference(s) |
|---|---|---|
| Kohlrabi | 81 - 110 | [1] |
| Cabbage | 53 - 104 | [1] |
| Tomatoes | 45 - 83 | [1] |
| Celery | 38 - 78 | [1] |
| Leeks | 66 - 75 | [1] |
| Turnip | 51 - 72 | [1] |
| Garlic Leaves | 44 - 64 | [1] |
| Beetroot | 22 - 37 | [1] |
| Raspberries | 27 | [1] |
| Strawberries | 14 - 25 |[1] |
Table 3: Intracellular Concentration of Dimethylsulfoniopropionate (DMSP) in Marine Phytoplankton
| Phytoplankton Group | Median Concentration (pmol/cell) | Concentration Range (pmol/cell) | Reference(s) |
|---|---|---|---|
| Dinoflagellates | 0.173 | 0.00011 - 14.7 | [7] |
| Haptophytes | 0.016 | 0.00037 - 0.148 | [7] |
| Diatoms | 0.007 | 0.0006 - 0.257 | [7] |
| Chlorophytes | 0.001 | 0.00015 - 0.012 | [7] |
| Cyanobacteria | 0.000009 | 0.000007 - 0.00001 |[7] |
Biosynthesis of this compound Compounds
The biosynthetic pathways of this compound compounds originate from the amino acid methionine and involve a series of highly specific enzymatic reactions.
Biosynthesis of S-Adenosylmethionine (SAM)
The synthesis of SAM is a fundamental metabolic process that occurs in a single, two-step reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT) , also known as SAM synthetase. This enzyme facilitates the transfer of the adenosyl group from an ATP molecule to the sulfur atom of methionine. This unusual reaction is a key entry point for methionine into its various metabolic fates.[2]
Biosynthesis of S-Methylmethionine (SMM) - The SMM Cycle
In flowering plants, SMM is synthesized from methionine via the SMM cycle . This cycle serves not only to produce SMM for transport but also to regulate the cellular pools of methionine and SAM. The two core enzymes in this cycle are Methionine S-methyltransferase (MMT) , which synthesizes SMM from methionine using SAM as the methyl donor, and Homocysteine S-methyltransferase (HMT) , which regenerates two molecules of methionine by transferring the methyl group from SMM to homocysteine.
Biosynthesis of Dimethylsulfoniopropionate (DMSP)
DMSP is synthesized from methionine via several distinct pathways depending on the organism.
A. Transamination Pathway (Marine Algae & Bacteria): This is believed to be the most widespread pathway in the marine environment. It begins with the transamination of methionine to 4-methylthio-2-oxobutyrate (MTOB). Subsequent reduction, S-methylation, and oxidative decarboxylation steps lead to the formation of DMSP. The key methylation step, converting 4-methylthio-2-hydroxybutyrate (MTHB) to 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB), is catalyzed by the methyltransferase DsyB in bacteria or its homolog DSYB in algae.
B. Methylation Pathway (Higher Plants): In plants like Spartina, the pathway initiates with the methylation of methionine to SMM, followed by decarboxylation, transamination, and oxidation to yield DMSP.[5]
Experimental Protocols
Accurate quantification and characterization of this compound compounds and their related enzymes are critical for research. This section provides detailed methodologies for key experimental procedures.
Workflow for Quantification of this compound Compounds
The general workflow involves extraction from a biological matrix, separation by chromatography, and detection by mass spectrometry. For DMSP, a common alternative is chemical hydrolysis to the volatile DMS, followed by gas chromatography.
References
- 1. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Homocysteine Assay Kit (Fluorometric) (ab228559) | Abcam [abcam.com]
- 4. Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtest.com.br [labtest.com.br]
- 7. researchgate.net [researchgate.net]
The Dawn of a New Light: Initial Studies on the Photochemistry of Triarylsulfonium Salts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of the photochemistry of triarylsulfonium salts marked a pivotal moment in the development of photoinitiated cationic polymerization and photoresist technology. These unassuming molecules, upon exposure to light, unleash a cascade of reactive species capable of initiating profound chemical transformations. This technical guide delves into the foundational research that first illuminated the photochemical pathways of triarylthis compound salts, providing a comprehensive overview of the early mechanistic discoveries, key experimental protocols, and the quantitative data that laid the groundwork for their widespread application.
Core Photochemical Pathways: A Duality of Mechanisms
Initial investigations into the photolysis of triarylthis compound salts, pioneered by researchers such as J.V. Crivello and further elucidated by the detailed work of Dektar and Hacker, revealed two primary competing pathways upon direct irradiation: heterolytic and homolytic cleavage of a carbon-sulfur bond.[1]
Heterolytic Cleavage: This pathway involves the direct fragmentation of the excited singlet state of the triarylthis compound salt into a diaryl sulfide (B99878) and a highly reactive aryl cation. The aryl cation can then abstract a hydrogen atom from a suitable donor (such as the solvent) to generate a Brønsted acid, the key species responsible for initiating cationic polymerization.
Homolytic Cleavage: Alternatively, the excited this compound salt can undergo homolytic cleavage to produce a diarylsulfinyl radical cation and an aryl radical. These radical species can then undergo a series of reactions, including in-cage recombination to form substituted phenylthiobiphenyls, or escape from the solvent cage to react with solvent molecules or other species.
The interplay between these two pathways is influenced by factors such as the solvent, the substituents on the aryl rings, and the nature of the counter-anion.
Quantitative Analysis of Photoproducts
The meticulous work of Dektar and Hacker provided the first comprehensive quantitative analysis of the photoproducts of various triarylthis compound salts. Their studies, primarily utilizing gas-liquid chromatography (GLC), allowed for the precise measurement of product yields and the determination of quantum yields for the disappearance of the this compound salt.
Table 1: Quantum Yields for the Direct Photolysis of Triphenylthis compound Salts with Various Anions in Acetonitrile
| Anion | Quantum Yield (Φ) |
| Hexafluoroantimonate (SbF₆⁻) | 0.19 |
| Hexafluorophosphate (PF₆⁻) | 0.19 |
| Tetrafluoroborate (BF₄⁻) | 0.17 |
| Trifluoromethanesulfonate (CF₃SO₃⁻) | 0.17 |
Data sourced from Dektar, J. L.; Hacker, N. P. J. Am. Chem. Soc. 1990, 112 (16), 6004–6015.
Table 2: Product Distribution from the Direct Photolysis of Triphenylthis compound Hexafluoroantimonate in Methanol
| Product | Relative Yield (%) |
| Diphenyl sulfide | 45 |
| 2-Phenylthiobiphenyl | 25 |
| 3-Phenylthiobiphenyl | 10 |
| 4-Phenylthiobiphenyl | 20 |
Data sourced from Dektar, J. L.; Hacker, N. P. J. Am. Chem. Soc. 1990, 112 (16), 6004–6015.
Experimental Protocols
The following sections detail the methodologies employed in the initial studies for the synthesis, photolysis, and analysis of triarylthis compound salts.
Synthesis of Triarylthis compound Salts (Crivello & Lam Method)
This method, a cornerstone in the field, involves the copper-catalyzed arylation of diaryl sulfides with diaryliodonium salts.
Materials:
-
Diaryl sulfide (e.g., diphenyl sulfide)
-
Diaryliodonium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate)
-
Copper(II) benzoate (B1203000) (catalyst)
-
Solvent (e.g., chlorobenzene)
Procedure:
-
A mixture of the diaryl sulfide (1.0 equivalent), diaryliodonium salt (1.0 equivalent), and a catalytic amount of copper(II) benzoate (typically 1-5 mol %) is prepared in a suitable solvent.
-
The reaction mixture is heated to reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure triarylthis compound salt.
Photolysis of Triarylthis compound Salts
Apparatus:
-
A high-pressure mercury arc lamp or a similar UV source.
-
A quartz or borosilicate glass reaction vessel.
-
A filter solution or interference filter to isolate the desired wavelength of irradiation (e.g., 254 nm or 313 nm).
-
A system for purging the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.
Procedure:
-
A solution of the triarylthis compound salt in the desired solvent (e.g., acetonitrile, methanol) is prepared at a specific concentration (typically 10⁻³ to 10⁻⁴ M).
-
The solution is placed in the reaction vessel and purged with an inert gas for a sufficient time to remove dissolved oxygen.
-
The solution is then irradiated with the UV source for a predetermined period. Aliquots may be taken at various time intervals to monitor the progress of the reaction.
Quantum Yield Determination
The quantum yield for the disappearance of the this compound salt was typically determined using a chemical actinometer, such as potassium ferrioxalate, to measure the light intensity of the source.
Procedure:
-
The absorbance of the triarylthis compound salt solution at the irradiation wavelength is measured before and after photolysis using a UV-Vis spectrophotometer.
-
The number of photons absorbed by the solution is determined by irradiating the actinometer solution under identical conditions and measuring the change in its absorbance.
-
The quantum yield (Φ) is calculated using the following equation: Φ = (moles of this compound salt reacted) / (moles of photons absorbed)
Product Analysis by Gas-Liquid Chromatography (GLC)
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID).
-
A capillary column suitable for the separation of aromatic sulfur compounds (e.g., a non-polar phase like DB-5).
Procedure:
-
The photolyzed solution is directly injected into the GC or, if necessary, concentrated and redissolved in a suitable solvent.
-
The separation of the photoproducts is achieved by programming the column temperature.
-
The identity of the products is confirmed by comparing their retention times with those of authentic samples.
-
The relative yields of the products are determined by integrating the peak areas in the chromatogram.
Visualizing the Core Mechanisms
The photochemical transformations of triarylthis compound salts can be effectively visualized using logical diagrams.
Caption: Core photochemical pathways of triarylthis compound salts.
References
Foundational Concepts of Sulfonium-π Interactions in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the foundational concepts of sulfonium-π interactions within biological systems. It delves into the theoretical underpinnings, experimental characterization, and biological significance of these non-covalent interactions. Quantitative data on interaction energies and geometries are systematically presented, and detailed experimental protocols for their investigation are outlined. Through illustrative diagrams, this guide clarifies the key metabolic pathways involving this compound species and presents a comprehensive workflow for the characterization of this compound-π interactions, offering valuable insights for researchers in structural biology, medicinal chemistry, and drug development.
Introduction to this compound-π Interactions
The this compound-π interaction is a non-covalent force between a positively charged this compound ion and the electron-rich face of a π-system, such as an aromatic amino acid residue (e.g., tryptophan, tyrosine, phenylalanine).[1][2][3] This interaction is a specific type of cation-π interaction, which is recognized as a major force in molecular recognition, comparable in strength to hydrogen bonds and salt bridges.[4]
In biological contexts, the most prominent this compound-containing molecule is S-adenosylmethionine (SAM), a universal methyl donor involved in numerous metabolic pathways.[5][6] The interaction between the this compound center of SAM and aromatic residues in enzyme active sites is crucial for molecular recognition, binding affinity, and catalytic function.[1][6][7] Understanding the nuances of this compound-π interactions is therefore critical for elucidating enzyme mechanisms and for the rational design of therapeutic agents targeting SAM-dependent enzymes.[6][8]
Theoretical and Physicochemical Principles
The primary driving force behind the this compound-π interaction is electrostatic attraction between the positive charge of the this compound cation and the negative electrostatic potential on the face of the aromatic ring.[4] However, polarizability and dispersion forces also play a significant role, contributing to the overall strength of the interaction.[1][2][3]
A key finding in the study of these interactions is that this compound-π interactions are experimentally observed to be stronger than their isosteric ammonium-π counterparts in aqueous solution.[1][2][3] Computational studies suggest that this enhanced strength is attributable to differences in solvation and the greater polarizability of the this compound ion compared to the ammonium (B1175870) ion.[1][2][3]
The logical relationship of the interaction strengths can be summarized as follows:
References
- 1. Comparative Analysis of this compound-π, Ammonium-π, and Sulfur-π, Interactions and Relevance to SAM-dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of this compound−π, Ammonium−π, and Sulfur−π Interactions and Relevance to SAM-Dependent Methyltransferases [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Cation-π Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. S-Adenosylmethionine synthetase - Wikipedia [en.wikipedia.org]
- 7. research.vu.nl [research.vu.nl]
- 8. Insight to Functional Conformation and Noncovalent Interactions of Protein-Protein Assembly Using MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-Step Protocol for the Corey-Chaykovsky Epoxidation Reaction: An Application Note for Researchers
Abstract
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a robust and versatile method for the preparation of epoxides from aldehydes and ketones. This application note presents a detailed, step-by-step protocol for conducting this reaction, aimed at researchers, scientists, and professionals in drug development. The protocol covers the preparation of the requisite sulfur ylide, the epoxidation reaction itself, and procedures for work-up and purification. Quantitative data for various substrates are summarized for easy comparison, and a visual workflow is provided to guide the experimental process.
Introduction
The Corey-Chaykovsky reaction, a reliable method for the synthesis of epoxides, aziridines, and cyclopropanes, was developed by E.J. Corey and Michael Chaykovsky.[1][2] The reaction involves the addition of a sulfur ylide to a carbonyl compound, such as a ketone or aldehyde, to form a three-membered epoxide ring.[3][4] This method is particularly valuable as it offers an alternative to the epoxidation of olefins and is compatible with a wide range of functional groups.[2] The reaction proceeds via the in situ generation of a sulfur ylide, typically dimethylsulfonium methylide or dimethylsulfoxonium methylide, through the deprotonation of a corresponding this compound salt with a strong base.[1][5]
Reaction Mechanism
The reaction mechanism consists of two primary stages:
-
Ylide Formation: A this compound salt, such as trimethylthis compound (B1222738) iodide, is deprotonated by a strong base (e.g., sodium hydride, potassium tert-butoxide) to form the highly reactive sulfur ylide.[4]
-
Epoxidation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting betaine (B1666868) intermediate then undergoes an intramolecular SN2 reaction, with the alkoxide displacing the dimethyl sulfide (B99878) leaving group to form the epoxide ring.[4]
Experimental Protocols
This section provides detailed protocols for the preparation of the trimethylthis compound iodide precursor and the subsequent epoxidation of various carbonyl compounds.
Preparation of Trimethylthis compound Iodide
Trimethylthis compound iodide is the most common precursor for the generation of dimethylthis compound methylide.
Materials:
-
Dimethyl sulfide
-
Anhydrous diethyl ether
Procedure:
-
In a fume hood, combine equimolar amounts of dimethyl sulfide and iodomethane in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 15 hours.
-
A white precipitate of trimethylthis compound iodide will form.
-
Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum. The salt can be stored under an inert atmosphere.
General Protocol for Corey-Chaykovsky Epoxidation
Below are two general procedures utilizing different base and solvent systems. The choice of conditions may depend on the substrate and desired reactivity.
Protocol A: Sodium Hydride in DMSO or THF/DMSO
This is a widely used method for a variety of substrates.
Materials:
-
Trimethylthis compound iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or a mixture of Tetrahydrofuran (THF) and DMSO
-
Aldehyde or Ketone
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with hexanes to remove the mineral oil and then suspend it in anhydrous DMSO (or a 1:1 mixture of THF/DMSO).
-
Slowly add trimethylthis compound iodide (1.1 equivalents) to the suspension at room temperature.
-
Stir the mixture for 15-20 minutes, during which time the evolution of hydrogen gas should cease and the solution will turn milky white, indicating the formation of the ylide.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO (or THF) and add it dropwise to the ylide solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol B: Potassium tert-Butoxide in DMSO or Potassium Hydroxide (B78521) in tert-Butanol
This method is often effective for base-sensitive substrates.
Materials:
-
Trimethylthis compound iodide
-
Potassium tert-butoxide or Potassium hydroxide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or tert-Butanol
-
Aldehyde or Ketone
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add trimethylthis compound iodide (1.1 - 1.65 equivalents) and anhydrous DMSO or tert-butanol.
-
Add potassium tert-butoxide (1.1 - 1.65 equivalents) or crushed potassium hydroxide (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature.
-
Add the aldehyde or ketone (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
After completion, add deionized water to quench the reaction.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize the reaction conditions and yields for the epoxidation of various aldehydes and ketones using the Corey-Chaykovsky reaction.
| Substrate | Reagents & Conditions | Time (h) | Yield (%) |
| Aromatic Aldehydes | |||
| Benzaldehyde | Trimethylthis compound iodide, NaH, DMSO | - | Good |
| Aromatic Ketones | |||
| Benzophenone | Trimethylthis compound iodide, KOH, t-BuOH | - | 97[6] |
| Aliphatic Ketones | |||
| Allyl cyclohexanone | Trimethylthis compound iodide, KOt-Bu, DMSO | 2 | 88[7] |
Note: "-" indicates that the specific quantitative data was not available in the cited sources.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the Corey-Chaykovsky epoxidation reaction.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Sulfonium Salts as Photoinitiators in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonium salts are a versatile and widely utilized class of photoinitiators, particularly for cationic polymerization processes. Upon exposure to ultraviolet (UV) or visible light, these compounds generate a strong Brønsted or Lewis acid, which efficiently initiates the polymerization of various monomers, such as epoxides, vinyl ethers, and cyclic ethers.[1][2] This property makes them invaluable in a diverse range of applications, including UV-curable adhesives, sealants, coatings, printing inks, encapsulants, dental composites, and advanced applications like 3D printing and microelectronics.[1][2][3][4][5]
One of the key advantages of this compound salts is their thermal stability, which allows for their use in formulations that may be processed at elevated temperatures.[4][6] This is particularly beneficial in applications like hot melt adhesives and "hot lithography" 3D printing.[4][7] Compared to other onium salts like iodonium (B1229267) salts, this compound salts often exhibit broader and stronger UV absorption, which can lead to more efficient light absorption and initiation.[8]
These application notes provide a comprehensive overview of the practical uses of this compound salts as photoinitiators, including detailed experimental protocols and a summary of their performance data.
Mechanism of Photoinitiation
The photoinitiation process using triarylthis compound salts, a common type of this compound salt photoinitiator, can be summarized as follows:
-
Photoexcitation: The this compound salt absorbs a photon of light, promoting it to an excited state.
-
Homolytic and Heterolytic Cleavage: The excited this compound salt can undergo either homolytic (cleavage into a radical and a radical cation) or heterolytic (cleavage into a cation and a radical) bond cleavage.
-
Acid Generation: The resulting radical cation or other reactive species interacts with a hydrogen donor present in the formulation (e.g., solvent, monomer, or additives) to produce a strong Brønsted acid (H+).[2][4][6]
-
Cationic Polymerization: The generated Brønsted acid protonates a monomer molecule, creating a carbocationic active center. This active center then propagates by attacking other monomer units, leading to the formation of a polymer chain.
Applications and Performance Data
This compound salt photoinitiators are employed in a wide array of industrial processes. Their performance can be quantified by parameters such as monomer conversion, polymerization rate, and the final properties of the cured material.
UV Curable Coatings and Inks
This compound salts are highly effective for the rapid curing of coatings and printing inks.[2][5] Their efficiency allows for high processing speeds in industrial settings.
| Photoinitiator System | Monomer | Light Source | Monomer Conversion (%) | Polymerization Rate | Reference |
| This compound Salt 5 (0.5 wt%) | L-207 (epoxidized acrylic) | UV Lamp | Not specified, but faster than commercial references | Faster than UVI-6974 and UV-9380C | [6] |
| Meta-substituted this compound PAGs | DVE-3 | 405 nm LED | >90% | Faster than para-substituted PAGs | [4][9] |
| B2 (cyanide-ligated borane) | BADGE | 400-500 nm filter | Up to 99% | Temperature dependent | [7][10][11] |
Adhesives and Sealants
The thermal stability of this compound salts makes them suitable for UV-curable hot melt adhesives.[3][6] They provide strong adhesion to various substrates.
| Photoinitiator | Application | Key Features | Reference |
| This compound Salt Photoinitiator Compositions | UV curable adhesives and sealants | Good solubility, efficient thick film curing | [3] |
| Benzophenone and Thioxanthone derivative precursors | Photocurable adhesives | Can act as photoinitiators themselves | [3] |
3D Printing (Hot Lithography)
A significant application of this compound salts is in stereolithography (SLA) and digital light processing (DLP) 3D printing, especially at elevated temperatures ("hot lithography").[4][7][10] This allows for the printing of high-performance polymers with superior mechanical properties.
| Photoinitiator | Monomer | Temperature (°C) | Epoxy Group Conversion (%) | Key Finding | Reference |
| B2 (cyanide-ligated borane) | BADGE | 90 | ~99% | Superior layer quality and part coloration | [10][11] |
| This compound salts with perfluorinated tetraphenylborates | Epoxides | High Temperatures | Not specified | Designed for hot lithography applications | [4][9] |
| Pyrazoline-based this compound Salts | Pentaerythritol triacrylate (PETA) | Not specified | Not specified | Low threshold power for two-photon microfabrication | [9][12] |
Experimental Protocols
Protocol 1: Evaluation of Photoreactivity by Photo-DSC
This protocol describes the use of Photo-Differential Scanning Calorimetry (Photo-DSC) to determine the photoreactivity of a this compound salt photoinitiator in a monomer formulation.[7]
Materials:
-
This compound salt photoinitiator
-
Monomer (e.g., bisphenol A diglycidyl ether - BADGE)
-
Sensitizer (B1316253) (optional, e.g., 9,10-dibromoanthracene (B139309) - DBA)
-
Acid scavenger (optional, e.g., N,N-diisopropylethylamine - EDAB)
-
Photo-DSC instrument (e.g., NETSCH 204 F1 Phoenix)
-
Aluminum crucibles
-
Pipette
Procedure:
-
Formulation Preparation:
-
Prepare a formulation containing the monomer and the this compound salt photoinitiator. A typical concentration for the photoinitiator is 1.0 mol% with respect to the monomer's functional groups (e.g., epoxy groups).[7]
-
If a sensitizer is required (for visible light curing), add it to the formulation. A typical concentration for DBA is 0.35 mol%.[7]
-
If an acid scavenger is needed to control the reaction, add it to the formulation. A typical concentration for EDAB is 0.12 mol%.[7]
-
Ensure all components are thoroughly mixed until a homogeneous solution is obtained.
-
-
Sample Preparation:
-
Using a pipette, weigh 12 ± 2 mg of the formulation into a small aluminum crucible.[7]
-
-
Photo-DSC Analysis:
-
Place the sample crucible and an empty reference crucible into the Photo-DSC measurement chamber.
-
Flush the chamber with an inert gas, such as nitrogen, at a flow rate of 20 mL/min to maintain an inert atmosphere.[7]
-
Set the desired isothermal temperature for the experiment (e.g., 25, 50, 70, 90, or 110 °C).[7]
-
Once the temperature has stabilized, irradiate the sample with a UV light source (e.g., a mercury lamp with a 320-500 nm filter or a 405 nm LED) at a defined intensity (e.g., 136 mW/cm²).[7]
-
Record the heat flow as a function of time for a set duration (e.g., 300 seconds).[7]
-
The exothermic peak observed corresponds to the heat of polymerization.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
Calculate the monomer conversion by dividing the measured ΔH by the theoretical heat of polymerization for the specific monomer.
-
The rate of polymerization can be determined from the slope of the conversion vs. time curve.
-
Protocol 2: UV Curing of a Thin Film Coating
This protocol outlines the general procedure for preparing and curing a thin film coating using a this compound salt photoinitiator.
Materials:
-
This compound salt photoinitiator
-
UV-curable resin (e.g., epoxy-functionalized oligomer)
-
Reactive diluent (optional, to adjust viscosity)
-
Substrate (e.g., glass, metal, or plastic panel)
-
Film applicator (e.g., barcoater or spin coater)
-
UV curing system (e.g., conveyorized UV lamp or spot curing system)
Procedure:
-
Formulation:
-
Dissolve the this compound salt photoinitiator in the UV-curable resin. The concentration will depend on the specific initiator and resin system but is typically in the range of 0.5-5.0 wt%.
-
If necessary, add a reactive diluent to achieve the desired application viscosity.
-
Mix thoroughly until the photoinitiator is completely dissolved and the formulation is homogeneous.
-
-
Film Application:
-
Apply the formulation to the substrate using a film applicator to achieve a uniform film of the desired thickness.
-
-
UV Curing:
-
Pass the coated substrate under the UV lamp at a controlled speed (for a conveyorized system) or expose it for a specific duration (for a static system).
-
The UV dose required for complete cure will depend on the photoinitiator concentration, film thickness, and lamp intensity.
-
-
Cure Evaluation:
-
Assess the degree of cure by methods such as tack-free time (the time at which the surface is no longer sticky), solvent resistance (e.g., rubbing with a solvent-soaked cloth), or by measuring physical properties like hardness or adhesion.
-
Conclusion
This compound salts are highly efficient and versatile photoinitiators for cationic polymerization with a broad range of practical applications. Their thermal stability, high reactivity, and compatibility with various monomer systems make them a valuable tool for researchers and professionals in materials science, coatings, adhesives, and advanced manufacturing. The protocols and data presented here provide a foundation for the successful application of this compound salt photoinitiators in various polymerization processes.
References
- 1. Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll [uvabsorber.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1538149A2 - this compound salts as photoinitiators - Google Patents [patents.google.com]
- 4. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. radtech.org [radtech.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. radtech2022.com [radtech2022.com]
- 9. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on this compound Salts | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repositum.tuwien.at [repositum.tuwien.at]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Cyclopropanation via Sulfonium Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane (B1198618) motif is a crucial structural element in numerous biologically active molecules, natural products, and pharmaceuticals. Its unique conformational properties and electronic nature make it a valuable component in drug design. Asymmetric cyclopropanation, the enantioselective synthesis of cyclopropanes, has therefore become a significant focus in synthetic organic chemistry. Among the various methods developed, the use of sulfonium ylides has emerged as a powerful and versatile strategy. This document provides detailed application notes and experimental protocols for performing asymmetric cyclopropanation reactions using this compound ylides, focusing on both stoichiometric and catalytic approaches.
This compound ylides are zwitterionic species where a carbanion is adjacent to a positively charged sulfur atom.[1] Their reactivity as nucleophilic carbene equivalents makes them excellent reagents for the construction of three-membered rings.[1] Asymmetric induction can be achieved through several strategies, including the use of chiral this compound salts, chiral catalysts that complex with the ylide or the substrate, or chiral auxiliaries. Recent advancements have focused on the development of highly efficient catalytic systems that minimize waste and maximize stereocontrol.[2][3]
Core Concepts and Strategies
Two primary strategies dominate the field of asymmetric cyclopropanation using sulfur ylides:
-
Chiral Ylide Approach (Stoichiometric): This classic approach utilizes a chiral sulfide (B99878) as a precursor to the this compound salt and, subsequently, the ylide. The stereochemical outcome of the cyclopropanation is dictated by the inherent chirality of the ylide. Camphor-derived chiral sulfides are commonly employed for this purpose.[1][4]
-
Catalytic Approach: This modern strategy employs a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Iridium) or an organocatalyst, to control the enantioselectivity of the reaction between an achiral ylide and a prochiral olefin.[2][3][5] This approach is often more atom-economical and allows for a broader substrate scope. Metal-catalyzed reactions often proceed through the formation of a metal-carbene intermediate.[5]
Reaction Mechanism
The generally accepted mechanism for this compound ylide-mediated cyclopropanation involves the initial Michael addition of the nucleophilic ylide to an electron-deficient olefin (Michael acceptor). This step forms a zwitterionic betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic substitution (ring closure) displaces the sulfide, yielding the cyclopropane product.[1] The stereoselectivity of the reaction is determined during the formation of the betaine and the subsequent cyclization. In some cases, reversible betaine formation and proton transfer steps can influence the final stereochemical outcome.[6]
Caption: General mechanism of this compound ylide cyclopropanation.
Quantitative Data Summary
The following tables summarize representative data from the literature, showcasing the effectiveness of different approaches to asymmetric cyclopropanation using sulfur ylides.
Table 1: Stoichiometric Asymmetric Cyclopropanation using Camphor-Derived Chiral Ylides [4]
| Entry | Michael Acceptor | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Methyl Cinnamate | 85 | >99:1 | 90 |
| 2 | N,N-Dimethyl Cinnamide | 82 | >99:1 | 94 |
| 3 | Chalcone | 89 | >99:1 | 92 |
| 4 | Cinnamonitrile | 75 | >99:1 | 88 |
| 5 | Methyl Acrylate | 70 | >99:1 | 95 |
Table 2: Catalytic Asymmetric Cyclopropanation of Sulfoxonium Ylides with a Chiral-at-Metal Rh(III) Complex [2][3]
| Entry | α,β-Unsaturated Acyl Imidazole (B134444) | Ylide Substituent | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Vinyl | 90 | >20:1 | 95 |
| 2 | 4-Me-Phenyl | Vinyl | 98 | >20:1 | 97 |
| 3 | 4-Cl-Phenyl | Vinyl | 95 | >20:1 | 99 |
| 4 | 2-Naphthyl | Vinyl | 93 | >20:1 | 97 |
| 5 | Phenyl | Ethyl | 85 | >20:1 | 96 |
Table 3: Iridium-Catalyzed Intramolecular Asymmetric Cyclopropanation of Sulfoxonium Ylides [5][7][8]
| Entry | Substrate Tether | Alkene Geometry | Yield (%) | ee (%) |
| 1 | Oxygen | E | 96 | 98 |
| 2 | Oxygen | Z | 90 | 90 |
| 3 | Nitrogen (Ns) | E | 85 | 92 |
| 4 | Carbon | E | 78 | 85 |
Experimental Protocols
Protocol 1: Stoichiometric Asymmetric Cyclopropanation with a Camphor-Derived Chiral this compound Salt
This protocol is adapted from the work of Tang and co-workers for the synthesis of trans-vinylcyclopropanes.[4]
Materials:
-
Chiral this compound salt (e.g., derived from D-camphor)[1][4]
-
α,β-unsaturated ester, ketone, amide, or nitrile
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral this compound salt (1.2 equiv).
-
Add anhydrous THF (to make a ~0.1 M solution) and cool the suspension to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve the α,β-unsaturated compound (1.0 equiv) in anhydrous THF.
-
To the this compound salt suspension, add solid potassium tert-butoxide (1.2 equiv) in one portion. The mixture should turn into a colored solution, indicating ylide formation.
-
Stir the ylide solution at -78 °C for 30 minutes.
-
Add the solution of the α,β-unsaturated compound dropwise to the ylide solution over 10 minutes.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Catalytic Asymmetric Cyclopropanation with a Chiral Rhodium Complex
This protocol is based on the methodology for reacting vinyl sulfoxonium ylides with α,β-unsaturated 2-acyl imidazoles.[3]
Materials:
-
Vinyl sulfoxonium ylide (1.2 equiv)
-
α,β-unsaturated 2-acyl imidazole (1.0 equiv)
-
Chiral-at-metal Rh(III) complex (e.g., Λ-Rh4, 1 mol%)[3]
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Argon gas supply
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the α,β-unsaturated 2-acyl imidazole (0.10 mmol, 1.0 equiv), the vinyl sulfoxonium ylide (0.12 mmol, 1.2 equiv), and the chiral Rh(III) catalyst (0.001 mmol, 1 mol%).
-
Add anhydrous DCE (1.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for 24-36 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate (B1210297) gradient) to yield the enantioenriched cyclopropane derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Workflow and Logic Diagrams
Caption: General experimental workflow for asymmetric cyclopropanation.
Conclusion
Asymmetric cyclopropanation using this compound ylides is a robust and highly adaptable methodology for the synthesis of enantiomerically enriched cyclopropanes. The choice between a stoichiometric chiral ylide approach and a catalytic system depends on the specific target molecule, substrate availability, and desired scalability. The protocols and data presented herein provide a solid foundation for researchers to apply these powerful reactions in their own synthetic endeavors, from academic research to industrial drug development. The continued development of novel chiral catalysts and ylides promises to further expand the scope and utility of this important transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic asymmetric cyclopropanation of sulfoxonium ylides catalyzed by a chiral-at-metal rhodium complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Asymmetric this compound ylide mediated cyclopropanation: stereocontrolled synthesis of (+)-LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Intramolecular Iridium-Catalyzed Cyclopropanation of α-Carbonyl Sulfoxonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized Triarylsulfonium Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triarylsulfonium salts are a class of organic compounds with significant applications in various fields, including as photoacid generators in polymerization and microelectronics, and more recently, as versatile reagents in organic synthesis and drug development.[1][2][3][4] Their utility in the pharmaceutical industry is highlighted by their use as precursors for the introduction of functional groups, such as radioisotopes for PET imaging.[5][6] This document provides detailed methodologies for the synthesis of functionalized triarylthis compound salts, focusing on practical and widely applicable protocols.
Method 1: Synthesis via Reaction of Arynes with Diaryl Sulfides/Sulfoxides
This method offers a mild and versatile route to triarylthis compound salts with a broad substrate scope, tolerating a variety of functional groups.[7][8][9] The reaction proceeds through the in-situ generation of an aryne, which then reacts with a diaryl sulfide (B99878) or sulfoxide (B87167).
Experimental Workflow
Caption: Workflow for the synthesis of triarylthis compound salts via aryne intermediates.
Detailed Protocol
Materials:
-
Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)
-
Substituted diaryl sulfide or diaryl sulfoxide
-
Cesium fluoride (CsF)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the diaryl sulfide/sulfoxide (1.0 equiv.) and the aryne precursor (1.2 equiv.) in anhydrous MeCN, add CsF (2.0 equiv.) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired triarylthis compound salt.
Quantitative Data
| Entry | Diaryl Sulfide/Sulfoxide | Aryne Precursor | Product | Yield (%) |
| 1 | Diphenyl sulfoxide | 2-(trimethylsilyl)phenyl triflate | Triphenylthis compound triflate | 94 |
| 2 | Bis(4-methylphenyl) sulfoxide | 2-(trimethylsilyl)phenyl triflate | Tris(4-methylphenyl)this compound triflate | 86 |
| 3 | Bis(2,5-dimethylphenyl) sulfide | 2-(trimethylsilyl)phenyl triflate | (2,5-dimethylphenyl)diphenylthis compound triflate | 79 |
Data adapted from syntheses of various triarylthis compound salts.[9]
Method 2: Friedel-Crafts Reaction of Diaryl Sulfoxides
This approach is particularly useful for the synthesis of sterically demanding triarylthis compound salts.[8][9] The reaction involves the activation of a diaryl sulfoxide with a strong acid or anhydride (B1165640), followed by electrophilic aromatic substitution on an arene.
Experimental Workflow
Caption: Workflow for Friedel-Crafts synthesis of triarylthis compound salts.
Detailed Protocol
Materials:
-
Diaryl sulfoxide
-
Arene (e.g., p-xylene, mesitylene)
-
Trifluoromethanesulfonic anhydride (Tf₂O) or a strong acid (e.g., P₂O₅/MsOH)
-
Anhydrous solvent (e.g., dichloromethane)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diaryl sulfoxide (1.0 equiv.) and the arene (1.5 equiv.) in an anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add the activating agent (e.g., Tf₂O, 1.1 equiv.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the required duration (typically 4-12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding cold deionized water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pure triarylthis compound salt.
Quantitative Data
| Entry | Diaryl Sulfoxide | Arene | Product | Yield (%) |
| 1 | Bis(2,5-dimethylphenyl) sulfoxide | p-Xylene | Tris(2,5-dimethylphenyl)this compound triflate | 60 |
| 2 | Bis(2,5-dimethylphenyl) sulfoxide | Mesitylene | Bis(2,5-dimethylphenyl)mesitylthis compound triflate | 86 |
Data adapted from syntheses of sterically demanding triarylthis compound salts.[8][9]
Method 3: Synthesis via Aryl Grignard Reagents and Diaryl Sulfoxides
This two-step process provides a high-yield and high-purity route to triarylthis compound salts.[10] The first step involves the reaction of an aryl Grignard reagent with a diaryl sulfoxide, followed by metathesis with a suitable salt.
Experimental Workflow
Caption: Two-step synthesis of triarylthis compound salts using Grignard reagents.
Detailed Protocol
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Anhydrous benzene (B151609) and n-heptane
-
Diaryl sulfoxide
-
Aqueous hydrobromic acid (25%)
-
Ammonium hexafluorophosphate (NH₄PF₆) or Sodium hexafluoroantimonate (NaSbF₆)
-
Methanol or other non-aqueous solvent for metathesis
Procedure:
Step 1: Grignard Reaction and Formation of Triarylthis compound Bromide
-
Prepare the aryl Grignard reagent by adding the aryl bromide to a stirred mixture of magnesium turnings in anhydrous diethyl ether.
-
Distill the diethyl ether under vacuum.
-
Add anhydrous benzene followed by n-heptane to the Grignard reagent.
-
Add a solution of the diaryl sulfoxide in benzene to the stirred Grignard mixture at 80 °C over 1 hour.
-
Stir the mixture for 3 hours at 80 °C and then cool to room temperature.
-
Slowly add 25% aqueous hydrobromic acid.
-
Separate the organic layer, and wash the aqueous layer with the organic solvent mixture.
-
The triarylthis compound bromide may precipitate or can be isolated from the aqueous layer.
Step 2: Metathesis
-
Dissolve the crude triarylthis compound bromide in a suitable non-aqueous solvent like methanol.
-
Add a solution of the metathesis salt (e.g., NH₄PF₆) in the same solvent.
-
The desired triarylthis compound salt with the new counteranion will precipitate.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.
Quantitative Data
| Entry | Grignard Reagent | Diaryl Sulfoxide | Final Product (after metathesis) | Overall Yield (%) |
| 1 | Phenylmagnesium bromide | Diphenyl sulfoxide | Triphenylthis compound hexafluorophosphate | ~60 |
Yield is based on the improved process described in the patent.[10]
Method 4: Copper-Catalyzed Arylation of Diaryl Sulfides with Diaryliodonium Salts
This method provides a route to triarylthis compound salts through a copper-catalyzed C-S bond formation.[5][6][11] It is particularly useful for synthesizing precursors for radiolabeling in PET imaging.
Experimental Workflow
Caption: Workflow for copper-catalyzed synthesis of triarylthis compound salts.
Detailed Protocol
Materials:
-
Diaryl sulfide
-
Diaryliodonium triflate
-
Copper(II) benzoate (B1203000)
-
Solvent for washing/recrystallization
Procedure:
-
In a reaction vessel, combine the diaryl sulfide (1.0 equiv.), diaryliodonium triflate (1.1 equiv.), and copper(II) benzoate (cat., e.g., 10 mol%).
-
Add chlorobenzene as the solvent.
-
Heat the reaction mixture to 125 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the crude product, which may precipitate upon cooling.
-
Purify the crude product by washing with a suitable solvent or by recrystallization to obtain the pure triarylthis compound salt.
Quantitative Data
| Entry | Diaryl Sulfide | Diaryliodonium Salt | Product | Yield (%) |
| 1 | Thioanisole | Diphenyliodonium triflate | Methyl(diphenyl)this compound triflate | 53 |
| 2 | 4-Fluorothioanisole | Diphenyliodonium triflate | (4-Fluorophenyl)diphenylthis compound triflate | 70-80 |
Yields are representative for this type of reaction.[5]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may vary depending on the specific substrates and reagents used.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of triarylthis compound salts (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild synthesis of triarylthis compound salts with arynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Triarylthis compound Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4980492A - Synthesis of triarylthis compound salts - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Application of Sulfonium Salts in Photoredox Catalysis for Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, fundamental to the construction of complex molecules, including pharmaceuticals and functional materials. In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy to forge these critical bonds under mild conditions. This application note focuses on the burgeoning role of sulfonium salts as versatile precursors for generating carbon-centered radicals in photoredox-catalyzed C-C bond-forming reactions. This compound salts, by virtue of their tunable redox properties and ready accessibility, offer a compelling alternative to traditional radical precursors. This document provides detailed protocols and quantitative data for key C-C bond-forming reactions utilizing this compound salts, intended to serve as a practical guide for researchers in organic synthesis and drug development.
General Principles
The central theme of these reactions is the single-electron reduction of a this compound salt by an excited photocatalyst. Upon visible light irradiation, a photocatalyst (PC) absorbs a photon and is promoted to an excited state (PC*). This excited state is a potent reductant and can transfer an electron to the this compound salt. The resulting radical anion of the this compound salt rapidly fragments to generate a carbon-centered radical and a dialkyl or diaryl sulfide. This radical can then engage in various C-C bond-forming events.
Figure 1: General workflow for photoredox-catalyzed C-C bond formation using this compound salts.
I. Photocatalytic Alkenylation of Benzylthis compound Salts
This protocol, developed by the Yorimitsu group, describes a visible light-mediated radical alkenylation of benzylthis compound salts to afford allylbenzenes.[1][2][3][4] This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocol
Reaction Setup:
-
To an oven-dried screw-capped vial equipped with a magnetic stir bar, add the benzylthis compound salt (0.2 mmol, 1.0 equiv.), alkene (0.4 mmol, 2.0 equiv.), fac-[Ir(ppy)₃] (1 mol%), and Na₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous N-methylpyrrolidone (NMP) (2.0 mL) via syringe.
-
Place the vial approximately 5 cm from a blue LED lamp (455 nm).
-
Stir the reaction mixture at room temperature for 24 hours.
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with water and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylbenzene.
Quantitative Data
| Entry | Benzylthis compound Salt | Alkene | Product | Yield (%)[2] |
| 1 | Phenyl(dimethyl)this compound bromide | Styrene | 1,3-Diphenylprop-1-ene | 85 |
| 2 | 4-Methoxybenzyl(dimethyl)this compound bromide | Styrene | 1-(4-Methoxyphenyl)-3-phenylprop-1-ene | 75 |
| 3 | 4-Chlorobenzyl(dimethyl)this compound bromide | Styrene | 1-(4-Chlorophenyl)-3-phenylprop-1-ene | 92 |
| 4 | 2-Bromobenzyl(dimethyl)this compound bromide | Styrene | 1-(2-Bromophenyl)-3-phenylprop-1-ene | 88 |
| 5 | Phenyl(dimethyl)this compound bromide | 4-Methylstyrene | 1-Phenyl-3-(p-tolyl)prop-1-ene | 81 |
| 6 | Phenyl(dimethyl)this compound bromide | 4-Chlorostyrene | 3-(4-Chlorophenyl)-1-phenylprop-1-ene | 76 |
| 7 | 4-(Trifluoromethyl)benzyl(dimethyl)this compound bromide | Styrene | 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-1-ene | 95 |
| 8 | Naphthylmethyl(dimethyl)this compound bromide | Styrene | 1-(Naphthalen-2-yl)-3-phenylprop-1-ene | 83 |
Mechanistic Pathway
Figure 2: Proposed mechanism for the photoredox-catalyzed alkenylation of benzylthis compound salts.[2]
II. Photocatalytic C-H/C-H Biaryl Coupling via Interrupted Pummerer Reaction
The Procter group has pioneered a method for the direct C-H/C-H coupling of arenes, where one of the coupling partners is activated as an aryl thianthrenium salt.[5][6][7] This strategy allows for the late-stage functionalization of complex molecules.
Experimental Protocol
Two-Step Procedure:
Step 1: Synthesis of the Aryl Thianthrenium Salt
-
To a solution of the arene (1.0 mmol, 1.0 equiv.) in dichloromethane (B109758) (5 mL), add thianthrene (B1682798) S-oxide (1.1 mmol, 1.1 equiv.).
-
Cool the mixture to 0 °C and add triflic anhydride (B1165640) (1.1 mmol, 1.1 equiv.) dropwise.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
Upon completion, precipitate the this compound salt by the addition of diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether to yield the aryl thianthrenium salt.
Step 2: Photocatalytic C-H/C-H Coupling
-
In a quartz reaction tube, dissolve the aryl thianthrenium salt (0.2 mmol, 1.0 equiv.) and the arene coupling partner (20 equiv.) in DMSO (3 mL).
-
Degas the solution with a stream of nitrogen for 15 minutes.
-
Irradiate the mixture with a 254 nm UV lamp (144 W) at room temperature for 12 hours with stirring.
Work-up and Purification:
-
After the reaction, dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography on silica gel to obtain the biaryl product.
Quantitative Data
| Entry | Arene 1 (for this compound Salt) | Arene 2 (Coupling Partner) | Product | Yield (%)[8] |
| 1 | Anisole | Furan | 2-(4-Methoxyphenyl)furan | 78 |
| 2 | Toluene | Furan | 2-(p-Tolyl)furan | 75 |
| 3 | Fluorobenzene | Furan | 2-(4-Fluorophenyl)furan | 72 |
| 4 | Anisole | Thiophene | 2-(4-Methoxyphenyl)thiophene | 65 |
| 5 | Anisole | Benzene | 4-Methoxybiphenyl | 55 |
| 6 | 1,3-Dimethoxybenzene | Furan | 2-(2,4-Dimethoxyphenyl)furan | 85 |
| 7 | Estrone derivative | Furan | 2-(Estrone derivative)furan | 61 |
| 8 | 4-Bromoanisole | Furan | 2-(4-Bromo-2-methoxyphenyl)furan | 70 |
Logical Relationship Diagram
Figure 3: Logical workflow for the two-step C-H/C-H biaryl coupling.
III. Photocatalytic Cyanation of Aryl Thianthrenium Salts
This protocol outlines the cyanation of aryl thianthrenium salts, providing a route to valuable aryl nitriles.[9][10][11] This transformation can be achieved using either a photocatalyst or through a photo- and copper-mediated process.
Experimental Protocol (Photo- and Cu-Mediated)
Reaction Setup:
-
To a reaction vial, add the aryl thianthrenium salt (0.1 mmol, 1.0 equiv.), CuSCN (0.3 mmol, 3.0 equiv.), and Na₂CO₃ (0.4 mmol, 4.0 equiv.).
-
Add acetonitrile (B52724) (1.0 mL) to the vial.
-
Irradiate the stirred suspension with purple LEDs (380-390 nm, 24 W) at room temperature for 12 hours.
Work-up and Purification:
-
After the reaction, quench with aqueous ammonia (B1221849) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to afford the aryl nitrile.
Quantitative Data
| Entry | Aryl Thianthrenium Salt derived from | Product | Yield (%)[10] |
| 1 | Anisole | 4-Methoxybenzonitrile | 85 |
| 2 | Toluene | 4-Methylbenzonitrile | 82 |
| 3 | Biphenyl | Biphenyl-4-carbonitrile | 90 |
| 4 | Naphthalene | Naphthalene-2-carbonitrile | 78 |
| 5 | 3-Methylthiophene | 3-Methylthiophene-2-carbonitrile | 65 |
| 6 | Veratrole | 3,4-Dimethoxybenzonitrile | 88 |
| 7 | 4-tert-Butylanisole | 4-tert-Butyl-2-methoxybenzonitrile | 76 |
| 8 | Dibenzofuran | Dibenzofuran-4-carbonitrile | 71 |
Signaling Pathway
Figure 4: Simplified pathway for the photo- and Cu-mediated cyanation of aryl thianthrenium salts.
References
- 1. Photoredox-Catalyzed Alkenylation of Organosulfur Compounds - ChemistryViews [chemistryviews.org]
- 2. Photoredox-Catalyzed Alkenylation of Benzylsulfoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoredox-Catalyzed Alkenylation of Benzylthis compound Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Interrupted Pummerer/Nickel-Catalysed Cross-Coupling Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photo- and Cu-Mediated 11C Cyanation of (Hetero)Aryl Thianthrenium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Experimental Setup for the Photolysis of Sulfonium Salts in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfonium salts are versatile reagents in organic synthesis, serving as precursors to highly reactive intermediates such as radicals and cations upon irradiation.[1][2] Their photolysis is a cornerstone of various applications, including photoinitiated polymerization, where they act as photoacid generators (PAGs), and in modern synthetic chemistry for creating complex carbon-carbon and carbon-heteroatom bonds under mild conditions.[3][4] The activation of this compound salts can be achieved through two primary pathways: direct photolysis, typically requiring high-energy UV light, or through photosensitization/photocatalysis, which utilizes visible light and a photocatalyst to generate the reactive species via single-electron transfer (SET).[5][6][7] This document provides detailed protocols for both direct and photocatalytic photolysis of this compound salts in a solution, methods for quantitative analysis, and a summary of typical experimental data.
Core Concepts & Mechanisms
The photochemical decomposition of this compound salts, such as triarylthis compound salts, can proceed through distinct mechanisms depending on the activation method.
-
Direct Photolysis (UV Irradiation): Upon absorption of high-energy UV light (e.g., 254 nm), the this compound salt is promoted to an excited singlet state.[8][9] From this state, it can undergo two primary cleavage pathways:
-
Heterolytic Cleavage: The C-S bond breaks to form a phenyl cation and a diaryl sulfide.
-
Homolytic Cleavage: The C-S bond breaks to form a singlet phenyl radical and a diphenylsulfinyl radical cation pair.[8][10] These intermediates then react further, often in-cage, or with the solvent to yield the final products.[8]
-
-
Photosensitized/Photocatalytic Photolysis (Visible Light): This approach uses a photocatalyst (e.g., Ruthenium or Iridium complexes) that absorbs lower-energy visible light.[6][11] The excited photocatalyst initiates a single-electron transfer (SET) to the this compound salt, which then fragments to generate a reactive radical intermediate.[7] This method is often preferred for its milder conditions and enhanced substrate compatibility.
Experimental Protocols
Protocol 1: Direct UV Photolysis of a Triarylthis compound Salt
This protocol describes a general procedure for the direct irradiation of a triarylthis compound salt to generate aryl radicals.
Materials and Reagents:
-
Triarylthis compound salt (e.g., Triphenylthis compound tetrafluoroborate)
-
Anhydrous solvent (e.g., acetonitrile, methanol, DMSO)[9][12]
-
Quartz reaction vessel or tube (transparent to 254 nm UV light)
-
UV photoreactor equipped with a 254 nm lamp
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) for degassing
-
Standard glassware for workup and purification
Procedure:
-
Preparation: In a quartz reaction vessel, dissolve the triarylthis compound salt (e.g., 0.2 mmol) in the chosen anhydrous solvent (e.g., 5 mL).[9]
-
Degassing: Seal the vessel and degas the solution for 15-20 minutes by bubbling with a gentle stream of nitrogen or argon to remove dissolved oxygen, which can quench the excited state or react with radical intermediates.
-
Irradiation: Place the sealed vessel in the photoreactor at a fixed distance from the UV lamp. Ensure the setup is properly shielded for UV safety.
-
Reaction: Begin stirring and turn on the UV lamp (e.g., 254 nm, 144 W).[9] Monitor the reaction progress by periodically taking aliquots and analyzing via TLC, GC-MS, or LC-MS. The reaction may take several hours (e.g., 12-61 hours) to reach completion.[9][12]
-
Workup: Once the reaction is complete, turn off the lamp. Remove the solvent under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography.
-
Analysis: Characterize the purified products using NMR, mass spectrometry, and other relevant analytical techniques.
Protocol 2: Visible-Light Photocatalytic C-C Bond Formation
This protocol outlines the use of a this compound salt as an aryl radical source in a photocatalytic cross-coupling reaction.
Materials and Reagents:
-
Aryl this compound salt (e.g., S-(Aryl)thianthrenium salt)
-
Substrate (e.g., an activated olefin)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF)
-
Sacrificial electron donor (if required by the catalytic cycle, e.g., (i-Pr)₂NEt)[11]
-
Schlenk flask or sealed vial
-
Visible light source (e.g., Blue LED lamp, 14 W bulb)[11]
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Preparation: To a Schlenk flask under an inert atmosphere, add the aryl this compound salt (1.0 equiv.), the photocatalyst (1-5 mol%), the substrate (1.2-2.0 equiv.), and the sacrificial electron donor (if needed).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.
-
Irradiation: Place the flask near the visible light source and begin vigorous stirring. The reaction should be maintained at room temperature.
-
Reaction: Monitor the reaction for consumption of the starting materials. These reactions are often complete within 12-24 hours.
-
Workup and Analysis: Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the desired product. Analyze and characterize as described in Protocol 1.
Quantitative Data & Analysis
The efficiency of a photochemical reaction is often described by its quantum yield (Φ), defined as the ratio of the number of molecules undergoing a specific event (e.g., product formation) to the number of photons absorbed by the system.
Protocol 3: Determination of Reaction Quantum Yield
The quantum yield can be determined using a relative method by comparing the reaction rate to that of a chemical actinometer—a substance with a known quantum yield.
Procedure Outline:
-
Prepare two identical reaction vessels: One containing the reaction mixture of interest and the other containing the chemical actinometer solution (e.g., potassium ferrioxalate).
-
Irradiate Simultaneously: Place both vessels in the same photoreactor to ensure identical irradiation conditions. Irradiate for a short period where the product conversion is low (<10%) to ensure a linear response.
-
Analyze Actinometer: Quantify the photochemical change in the actinometer solution using UV-Vis spectroscopy according to established procedures. This allows for the calculation of the photon flux.
-
Analyze Reaction Mixture: Quantify the amount of product formed in the experimental reaction using a calibrated analytical technique (e.g., GC or HPLC with an internal standard).
-
Calculate Quantum Yield: The quantum yield (Φ_rxn) is calculated using the formula: Φ_rxn = (moles of product formed) / (moles of photons absorbed by the system) The moles of photons absorbed are determined from the actinometry experiment.
Data Presentation
The following tables summarize typical conditions and quantitative results for the photolysis of this compound salts.
Table 1: Comparison of Typical Photolysis Conditions
| Parameter | Direct Photolysis | Photosensitized/Photocatalytic Photolysis |
| Light Source | High-Pressure Mercury Lamp, Low-Pressure Mercury Lamp | Blue/White LEDs, Compact Fluorescent Lamp (CFL) |
| Wavelength | UV-C (e.g., 254 nm)[9][12] | Visible (e.g., 450 nm)[11] |
| Catalyst/Sensitizer | None required | Required (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃)[6] |
| Solvent | Acetonitrile, Methanol, Ethanol, DMSO[9][12] | Acetonitrile, DMF, DMSO |
| Temperature | Typically Room Temperature | Typically Room Temperature |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
Table 2: Representative Quantitative Data for this compound Salt Photolysis
| This compound Salt Type | Conditions | Application | Quantum Yield (Φ) | Product Yield (%) | Reference |
| Triarylthis compound Salt | 294 nm, Acetonitrile | Photoacid Generation | ~0.5 | N/A | [3] |
| Triphenylthis compound Chloride | 254 nm, Ethanol | Photodecomposition | Not Reported | Benzene (10%), Chlorobenzene (1%) | [12] |
| Aryl Thianthrenium Salt | 254 nm, DMSO/Furan | C-H Arylation | Not Reported | 62% (NMR Yield) | [9] |
| Triarylthis compound Salt | Visible Light, Ru(bpy)₃Cl₂, (i-Pr)₂NEt | C-C Bond Formation | Not Reported | Not Reported | [11] |
Visualized Workflows and Mechanisms
Experimental Workflow
The general workflow for a photolysis experiment is outlined below, from initial setup to final analysis.
Caption: General experimental workflow for the photolysis of this compound salts.
Photolysis Activation Pathways
This diagram illustrates the two primary mechanisms for generating reactive intermediates from this compound salts.
Caption: Simplified reaction pathways for this compound salt activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Shining light on this compound salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. bioengineer.org [bioengineer.org]
- 8. Photochemistry of Triarylthis compound Salts for JACS - IBM Research [research.ibm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochemistry of triarylthis compound salts (Journal Article) | OSTI.GOV [osti.gov]
- 11. Visible‐Light Photocatalytic Reduction of this compound Salts as a Source of Aryl Radicals [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Sulfonium Salts in PET Tracer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of sulfonium salts in the synthesis of Positron Emission Tomography (PET) tracers. The use of this compound salts as precursors for radiofluorination represents a significant advancement in PET chemistry, offering a versatile and robust method for the introduction of fluorine-18 (B77423) ([¹⁸F]) into a wide range of molecules, including complex and non-activated aromatic systems.
Introduction
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of biochemical and physiological processes.[1] The development of novel PET tracers is crucial for expanding the applications of this technology in diagnostics, drug development, and biomedical research. Fluorine-18 is the most commonly used radionuclide for PET due to its favorable physical properties.[1][2] However, the efficient incorporation of [¹⁸F]fluoride into complex organic molecules, particularly into electron-rich or heteroaromatic systems, remains a significant challenge.
This compound salts have emerged as highly effective leaving groups for aromatic [¹⁸F]fluorination.[3][4] This strategy is compatible with a wide array of pharmacologically relevant functional groups and can be applied to both activated and non-activated aromatic rings.[3][4] Dibenzothiophene (B1670422) and triarylthis compound salts are among the most promising classes of precursors, enabling high radiochemical yields (RCY) and simplifying the synthesis of various PET tracers.[1][2]
General Reaction Pathway
The fundamental principle behind the use of this compound salts in [¹⁸F]fluorination is a nucleophilic aromatic substitution (SNA r) reaction. The positively charged sulfur atom of the this compound salt acts as a potent electron-withdrawing group, activating the aromatic ring for nucleophilic attack by the [¹⁸F]fluoride ion. The this compound group is subsequently displaced, resulting in the formation of the desired [¹⁸F]fluoroarene.
Caption: General mechanism for [¹⁸F]fluorination using this compound salts.
Experimental Protocols
The following protocols are generalized from published procedures and should be adapted and optimized for specific substrates and automated synthesis platforms.
Preparation of the [¹⁸F]Fluoride
The reactivity of the cyclotron-produced aqueous [¹⁸F]fluoride must be enhanced for efficient nucleophilic substitution.[5] This is typically achieved by trapping the [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a solution containing a phase transfer catalyst, and subsequent azeotropic drying.
Materials:
-
Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water
-
Anion exchange cartridge (e.g., QMA light carbonate)
-
Elution solution: Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile (B52724)/water
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Load the aqueous [¹⁸F]fluoride solution onto the anion exchange cartridge.
-
Wash the cartridge with anhydrous acetonitrile to remove residual water.
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using the K₂CO₃/K₂₂₂ solution.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen or under vacuum with additions of anhydrous acetonitrile until all water is removed.
Radiosynthesis of [¹⁸F]FPEB using a Dibenzothiophene this compound Salt Precursor
[¹⁸F]FPEB (3-[¹⁸F]fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile) is a PET tracer for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Its synthesis has been significantly improved using a dibenzothiophene this compound salt precursor.[2]
Materials:
-
Dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex
-
Dibenzothiophene this compound salt precursor for FPEB
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Reaction vessel
Procedure:
-
To the dried [¹⁸F]fluoride complex, add a solution of the FPEB this compound salt precursor in anhydrous DMSO.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 110-150 °C) for a designated time (e.g., 15 minutes).[4]
-
After the reaction is complete, cool the vessel to room temperature.
-
Quench the reaction with water.
-
The crude product is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
Caption: A typical automated workflow for PET tracer synthesis.
Quantitative Data Summary
The following table summarizes representative radiochemical yields (RCY) and other relevant data for the synthesis of various PET tracers using this compound salt precursors.
| PET Tracer | Precursor Type | Radiochemical Yield (RCY) | Molar Activity (Aₘ) | Synthesis Time | Reference |
| [¹⁸F]FPEB | Dibenzothiophene this compound Salt | 20 ± 5% (non-decay corrected) | 666 ± 51.8 GBq/µmol | ~2 hours | [6] |
| [¹⁸F]Fluoroarenes (general) | Triarylthis compound Salt | 40% (for [¹⁸F]fluorobenzene) | Not Reported | 120 min | [4] |
| [¹⁸F]FAMTO | This compound Salt | 7% (non-isolated) | Not Reported | 140 min | [7] |
| [¹⁸F]FES | Not specified | 30-35% (decay corrected) | 182–470 GBq/µmol | 75-80 min | [6] |
| [¹⁸F]FDPA | Not specified | Not specified | Not specified | Not specified | [6] |
Note: Radiochemical yields can vary significantly based on the specific substrate, reaction conditions, and the efficiency of the automated synthesis module.
Advantages and Considerations
Advantages:
-
Broad Substrate Scope: this compound salts can be used to label a wide variety of aromatic and heteroaromatic compounds, including those that are electron-rich and traditionally difficult to fluorinate.[1][3]
-
Functional Group Tolerance: The method is compatible with many sensitive functional groups, such as amines and basic heterocycles, often without the need for protecting groups.[3][4]
-
High Radiochemical Yields: For many tracers, this method provides high incorporation of [¹⁸F]fluoride, leading to excellent radiochemical yields.[2]
-
Regioselectivity: The fluorination occurs regioselectively at the position of the this compound salt leaving group.[3]
Considerations:
-
Precursor Synthesis: The synthesis of the this compound salt precursor can be a multi-step process.[1]
-
Reaction Optimization: Reaction conditions such as temperature, solvent, and reaction time need to be optimized for each new substrate to achieve the best results.
-
Purification: As with most radiolabeling methods, purification of the final product is necessary to remove unreacted [¹⁸F]fluoride and byproducts.
Conclusion
The use of this compound salts as leaving groups for [¹⁸F]fluorination has become a cornerstone of modern PET tracer synthesis. This methodology provides a robust and versatile tool for radiochemists, enabling the efficient and regioselective labeling of a diverse range of complex molecules. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of molecular imaging and drug development, facilitating the advancement of novel PET tracers for a multitude of biological targets.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. This compound Salts for the Synthesis of PET Tracers - UCL Discovery [discovery.ucl.ac.uk]
- 3. This compound salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated synthesis of PET tracers [fz-juelich.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Novel Sulfonium Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential techniques for the structural elucidation and physicochemical characterization of novel sulfonium compounds. Detailed protocols for a suite of analytical methods are presented, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Thermal Analysis.
Overview of Characterization Workflow
The successful characterization of a novel this compound compound is a multi-step process that involves a combination of spectroscopic and analytical techniques to unambiguously determine its chemical structure, purity, and physical properties. A typical workflow is outlined below.
Caption: General workflow for the characterization of novel this compound compounds.
Spectroscopic Characterization
Spectroscopic methods are fundamental to the initial structural elucidation of novel this compound compounds, providing detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For this compound compounds, ¹H, ¹³C, and ³³S NMR are particularly informative.
Data Presentation: NMR Chemical Shifts
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| S-Adenosyl-L-methionine[1] | ¹H | D₂O | 3.78 | t | Hα |
| ¹H | D₂O | 2.14 | m | Hβ | |
| ¹³C | D₂O | 175.5-177.2 | - | C=O | |
| ¹³C | D₂O | 55.4-56.1 | - | S-CH₃ | |
| Trimethylthis compound iodide | ³³S | - | +48 | - | S⁺ |
| S-Methyltetrahydrothiophenium iodide | ³³S | - | +95 | - | S⁺ |
| Triarylthis compound hexafluoroantimonate salts[2] | ¹³C | - | - | - | Aromatic Carbons |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN, CDCl₃). The choice of solvent depends on the solubility of the this compound salt.
-
For quantitative ¹H NMR, a known amount of an internal standard can be added.[3][4][5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition: [6][7]
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, d1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[5]
-
Number of Scans: 8-32 scans, depending on the sample concentration.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-10 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the this compound cation and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is particularly well-suited for the analysis of ionic compounds like this compound salts.[3]
Data Presentation: Mass Spectrometry Fragmentation
| Precursor Ion (m/z) | Fragmentation Product (m/z) | Neutral Loss | Proposed Structure of Fragment |
| Trimethylthis compound | 61 | CH₄ | [ (CH₃)₂S ]⁺ |
| 47 | C₂H₆ | [ CH₃S ]⁺ | |
| Arylsulfonamides (related compounds)[8] | [M+H-SO₂]⁺ | SO₂ | Rearrangement product |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: [9]
-
Prepare a stock solution of the this compound compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile (B52724), or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. For direct infusion, the final concentration is typically lower.
-
Avoid non-volatile buffers and salts in the sample solution as they can interfere with the ionization process.[9]
-
-
Direct Infusion ESI-MS Analysis: [10][11]
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole).
-
Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-20 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.0 - 5.0 kV.
-
Cone Voltage: 20 - 60 V (can be varied to induce in-source fragmentation).
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas (N₂): Flow rate of 200 - 500 L/hr.
-
Desolvation Temperature: 250 - 400 °C.
-
-
Data Acquisition: Acquire full scan mass spectra in the desired m/z range.
-
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
Select the molecular ion of the this compound cation as the precursor ion.
-
Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.
-
Acquire the product ion spectrum to identify the fragment ions.
-
Caption: Workflow for tandem mass spectrometry (MS/MS) of this compound cations.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of novel this compound compounds and for separating mixtures. Due to the ionic nature of this compound compounds, ion-pair reversed-phase chromatography is often the method of choice.[12][13][14][15]
Data Presentation: HPLC Retention Times
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| Sulfamethoxazole (related compound)[16] | C18 (250 x 4.6 mm, 5 µm) | 60:35:5 Water:ACN:MeOH (pH 2.5) | 1.0 | 5.0 |
| Compound 1a (related compound)[16] | C18 (250 x 4.6 mm, 5 µm) | 60:35:5 Water:ACN:MeOH (pH 2.5) | 1.0 | 13.5 |
Experimental Protocol: Ion-Pair Reversed-Phase HPLC [12][14][15][17]
-
Column and Mobile Phase Selection:
-
Column: A reversed-phase column (e.g., C18 or C8, 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Ion-Pairing Reagent: An anionic ion-pairing reagent (e.g., sodium heptanesulfonate, trifluoroacetic acid) is added to the mobile phase to interact with the this compound cation, increasing its retention on the nonpolar stationary phase. The concentration of the ion-pairing reagent is typically in the range of 5-10 mM.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and a UV detector.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a wavelength where the this compound compound absorbs (often in the range of 200-280 nm).
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis using either an isocratic or gradient elution method.
-
Identify and quantify the this compound compound based on its retention time and peak area compared to a standard.
-
Solid-State Characterization
For crystalline this compound compounds, X-ray crystallography provides the definitive three-dimensional structure, while thermal analysis methods are used to assess their stability and phase behavior.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule, including bond lengths, bond angles, and stereochemistry.
Data Presentation: Crystallographic Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Triphenylthis compound triiodide | Monoclinic | P2₁/n | 12.8971 | - | - | 90.798 |
| Triphenylthis compound perchlorate | Monoclinic | P2₁ | - | - | - | - |
| Triphenylthis compound hexafluorophosphate | Monoclinic | P2₁/n | - | - | - | - |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
-
Obtaining high-quality single crystals is the most critical and often the most challenging step.
-
Common techniques include slow evaporation of a solvent, slow cooling of a saturated solution, and vapor diffusion.
-
A good starting point is to dissolve the this compound salt in a solvent in which it is moderately soluble and allow the solvent to evaporate slowly in a dust-free environment.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
-
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, melting point, and decomposition behavior of this compound compounds.[21][22]
Data Presentation: Thermal Decomposition Temperatures
| This compound Salt Cation | Anion | Decomposition Onset Temp. (°C) | Method |
| Trialkylthis compound | Not specified | ~260 | DSC |
| Imidazolium-based (related compound)[6] | Br⁻ | 319-380 | TGA |
| Imidazolium-based (related compound)[21] | Triflate | - | TGA/DSC |
| Pyridinium-based (related compound)[21] | Methanesulfonate | - | TGA/DSC |
Experimental Protocol: TGA and DSC [6][7][12]
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the this compound compound into a TGA or DSC pan (e.g., aluminum or platinum).
-
-
Thermogravimetric Analysis (TGA):
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Atmosphere: Similar to TGA, use an inert atmosphere.
-
Heating Program:
-
Heat the sample to a temperature above its expected melting point.
-
Cool the sample to a low temperature.
-
Reheat the sample at a controlled rate (e.g., 5-10 °C/min).
-
-
Data Analysis: Record the heat flow to the sample relative to a reference. Endothermic peaks correspond to melting, and exothermic peaks can indicate decomposition or crystallization.
-
By following these detailed application notes and protocols, researchers can effectively and accurately characterize novel this compound compounds, which is essential for advancing their application in various scientific and industrial fields.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Triarylthis compound hexafluoroantimonate salts mixed - 50 wt. % in propylene carbonate | 109037-75-4 | FT91519 [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajer.org [ajer.org]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Ion-pair chromatography .pptx [slideshare.net]
- 14. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 15. itwreagents.com [itwreagents.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. How To [chem.rochester.edu]
- 19. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
Application Notes and Protocols: Sulfonium Salts as Precursors for Radical Generation in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonium salts have emerged as versatile and powerful precursors for the generation of a wide array of radical intermediates in organic synthesis.[1][2] Their remarkable stability, ease of handling, and tunable reactivity make them highly attractive reagents, particularly in the realm of photoredox catalysis.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound salts in generating aryl and alkyl radicals for various synthetic transformations, including C-C and C-heteroatom bond formation. The methodologies presented herein are particularly relevant for applications in medicinal chemistry and drug development, where late-stage functionalization of complex molecules is often a critical step.[5][6]
The core principle behind the utility of this compound salts in radical chemistry lies in their ability to undergo single-electron reduction to form a transient radical species, which then fragments to release a carbon-centered radical and a neutral sulfide. This process can be initiated through various means, most notably through photochemical activation with a suitable photocatalyst or via the formation of an electron donor-acceptor (EDA) complex.[1][2] The choice of the this compound salt structure, particularly the nature of the substituents on the sulfur atom, allows for fine-tuning of the redox potential and the type of radical generated.
Synthesis of this compound Salt Precursors
The accessibility of this compound salts is a key factor in their widespread application. Several reliable methods have been developed for their synthesis, with aryl and alkyl thianthrenium salts being particularly prominent in recent literature due to their favorable reactivity and selectivity.
Protocol 1: Synthesis of Aryl Thianthrenium Salts
Aryl thianthrenium salts can be readily prepared from arenes via electrophilic C-H thianthrenation. This method is highly regioselective, typically favoring the most sterically accessible and electron-rich C-H bond.[5]
Reaction Scheme:
Materials:
-
Arene (1.0 equiv)
-
Thianthrene (B1682798) S-oxide (1.0 equiv)
-
Triflic anhydride (B1165640) (Tf₂O) (1.2 equiv)
-
Brønsted or Lewis acid (e.g., HBF₄·OEt₂, TfOH) (1.2 equiv)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the arene (1.0 mmol) and thianthrene S-oxide (1.0 mmol).
-
Dissolve the solids in anhydrous MeCN (0.4 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.2 mmol) to the stirred solution.
-
After 10 minutes, add the acid (e.g., HBF₄·OEt₂) (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, precipitate the aryl thianthrenium salt by adding anhydrous diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the desired product.
Protocol 2: Synthesis of S-Alkyl Thianthrenium Salts
S-Alkyl thianthrenium salts are valuable precursors for alkyl radicals and can be synthesized from the corresponding alcohols.[7]
Reaction Scheme:
Materials:
-
Aliphatic alcohol (1.0 equiv)
-
Thianthrene (1.1 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 mmol) and anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C.
-
Add triflic anhydride (1.2 mmol) dropwise and stir for 30 minutes.
-
In a separate flask, dissolve thianthrene (1.1 mmol) in anhydrous DCM.
-
Transfer the thianthrene solution to the reaction mixture via cannula.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding anhydrous diethyl ether, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Applications in Radical Reactions
The generation of radicals from this compound salts under mild photoredox conditions has enabled a wide range of synthetic transformations.
Arylation Reactions
Aryl radicals generated from aryl this compound salts are versatile intermediates for the formation of C-C and C-heteroatom bonds, particularly in the arylation of heteroarenes.
This protocol describes a metal-free, photocatalytic C-H/C-H cross-coupling reaction for the synthesis of (hetero)biaryls using aryl thianthrenium salts.[8]
Reaction Scheme:
Materials:
-
Aryl thianthrenium salt (1.0 equiv)
-
Heteroarene (e.g., furan, thiophene, pyrrole) (10-50 equiv, can be used as solvent)
-
Photocatalyst (e.g., 10-phenylphenothiazine (PTH), 2 mol%)
-
Solvent (e.g., DMSO, if heteroarene is solid)
-
Light source (e.g., Blue LEDs, 40 W)
Procedure:
-
In a reaction vial, combine the aryl thianthrenium salt (0.2 mmol), the heteroarene (2.0-10.0 mmol), and the photocatalyst (0.004 mmol).
-
If necessary, add a solvent such as DMSO (0.1 M).
-
Degas the reaction mixture by sparging with an inert gas (N₂ or Ar) for 15 minutes.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the mixture with blue LEDs for 12-24 hours at room temperature, with stirring.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Photocatalytic Arylation:
| Entry | Aryl Thianthrenium Salt | Heteroarene | Product | Yield (%) |
| 1 | (4-CF₃-Ph)TT⁺ BF₄⁻ | Furan | 2-(4-(Trifluoromethyl)phenyl)furan | 75 |
| 2 | (4-MeO-Ph)TT⁺ BF₄⁻ | Thiophene | 2-(4-Methoxyphenyl)thiophene | 68 |
| 3 | (Ph)TT⁺ BF₄⁻ | Pyrrole | 2-Phenyl-1H-pyrrole | 55 |
| 4 | (4-Ac-Ph)TT⁺ BF₄⁻ | Furan | 1-(4-(Furan-2-yl)phenyl)ethan-1-one | 65 |
| 5 | (Naphthyl)TT⁺ BF₄⁻ | Thiophene | 2-(Naphthalen-2-yl)thiophene | 72 |
Yields are for isolated products. TT⁺ represents the thianthrenium cation.[8]
Diagram: General Mechanism of Photocatalytic Arylation
Caption: General mechanism for photoredox-catalyzed arylation.
Alkylation Reactions
Alkyl radicals generated from S-alkyl this compound salts can be used for the functionalization of heteroarenes and other nucleophiles.
This protocol describes a metal-free, organic photoredox-catalyzed direct alkylation of heteroarenes using alkylthis compound salts.[9]
Materials:
-
Alkylthis compound salt (e.g., S-alkyl thianthrenium salt) (1.0 equiv)
-
Heteroarene (1.0 equiv)
-
Organic photocatalyst (e.g., 4CzIPN) (5 mol%)
-
Oxidant (e.g., K₂S₂O₈) (2.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
Acetonitrile/Water (1:1) solvent mixture
-
Light source (e.g., 26 W CFL)
Procedure:
-
To a reaction vial, add the alkylthis compound salt (0.3 mmol), heteroarene (0.3 mmol), photocatalyst (0.015 mmol), and K₂S₂O₈ (0.6 mmol).
-
Add the MeCN/H₂O (1:1, 3.0 mL) solvent mixture, followed by trifluoroacetic acid (0.3 mmol).
-
Stir the mixture under irradiation with a 26 W CFL at room temperature for 5-48 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for C-H Alkylation of Heteroarenes:
| Entry | Alkylthis compound Salt | Heteroarene | Product | Yield (%) |
| 1 | t-Butyl-TT⁺ OTf⁻ | Quinoline | 2-(tert-Butyl)quinoline | 85 |
| 2 | Cyclohexyl-TT⁺ OTf⁻ | Lepidine | 2-Cyclohexyl-4-methylquinoline | 78 |
| 3 | Isopropyl-TT⁺ OTf⁻ | Isoquinoline | 1-Isopropylisoquinoline | 72 |
| 4 | t-Butyl-TT⁺ OTf⁻ | Phenanthridine | 6-(tert-Butyl)phenanthridine | 65 |
| 5 | Adamantyl-TT⁺ OTf⁻ | Quinoxaline | 2-(Adamantan-1-yl)quinoxaline | 70 |
Yields are for isolated products.[9]
Diagram: Experimental Workflow for C-H Alkylation
Caption: Experimental workflow for metal-free C-H alkylation.
Trifluoromethylation Reactions
Aryl this compound salts are excellent precursors for aryl radicals that can participate in copper-catalyzed trifluoromethylation reactions, a crucial transformation in medicinal chemistry.
This two-step procedure involves the site-selective thianthrenation of an arene followed by a photoredox-mediated trifluoromethylation.[5]
Reaction Scheme:
Materials:
-
Aryl thianthrenium salt (from Protocol 1) (1.0 equiv)
-
CuSCN (1.5 equiv)
-
CsF (2.0 equiv)
-
TMSCF₃ (1.5 equiv)
-
Ru(bpy)₃(PF₆)₂ (2 mol%)
-
Anhydrous DMF and MeCN
-
Blue LEDs (34 W)
Procedure:
-
In a glovebox, to a vial add CuSCN (1.5 equiv), CsF (2.0 equiv), and anhydrous DMF (0.3 M).
-
Add TMSCF₃ (1.5 equiv) and stir at 23 °C for 30 minutes to generate the [CuCF₃] reagent.
-
In a separate vial, dissolve the aryl thianthrenium salt (0.2-0.3 mmol) and Ru(bpy)₃(PF₆)₂ (2 mol%) in anhydrous MeCN (0.2 M).
-
Add the solution of the aryl thianthrenium salt to the [CuCF₃] mixture.
-
Seal the vial and irradiate with blue LEDs at 30 °C for 3 hours.
-
After the reaction, dilute with water and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography.
Quantitative Data for Late-Stage Trifluoromethylation:
| Entry | Substrate | Product | Two-Step Yield (%) |
| 1 | Flurbiprofen methyl ester | CF₃-Flurbiprofen methyl ester | 81 |
| 2 | Estrone derivative | CF₃-Estrone derivative | 55 |
| 3 | Celecoxib | CF₃-Celecoxib | 62 |
| 4 | Fenofibrate | CF₃-Fenofibrate | 71 |
| 5 | Methoxybenzene | 4-Trifluoromethylanisole | 78 |
Yields are for isolated products over two steps (thianthrenation and trifluoromethylation).[5]
Diagram: Logical Relationship in Trifluoromethylation
Caption: Logical workflow for late-stage trifluoromethylation.
Cyanation Reactions
Aryl nitriles are important synthetic intermediates. Palladium-catalyzed cyanation of aryl this compound salts provides a valuable route to these compounds.
This protocol describes the cyanation of aryl dimethylthis compound salts using a non-toxic cyanide source.
Materials:
-
Aryl dimethylthis compound salt (1.0 equiv)
-
K₄[Fe(CN)₆]·3H₂O (0.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
dppf (10 mol%)
-
DMF
-
Inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the aryl dimethylthis compound salt (0.2 mmol), K₄[Fe(CN)₆]·3H₂O (0.1 mmol), Pd(OAc)₂ (0.01 mmol), and dppf (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Palladium-Catalyzed Cyanation:
| Entry | Aryl this compound Salt | Product | Yield (%) |
| 1 | [Ph-SMe₂]⁺ OTf⁻ | Benzonitrile | 92 |
| 2 | [4-MeO-Ph-SMe₂]⁺ OTf⁻ | 4-Methoxybenzonitrile | 85 |
| 3 | [4-CF₃-Ph-SMe₂]⁺ OTf⁻ | 4-(Trifluoromethyl)benzonitrile | 78 |
| 4 | [4-Cl-Ph-SMe₂]⁺ OTf⁻ | 4-Chlorobenzonitrile | 88 |
| 5 | [Naphthyl-SMe₂]⁺ OTf⁻ | 2-Naphthonitrile | 81 |
Yields are for isolated products.
Conclusion
This compound salts have proven to be highly effective and versatile precursors for radical generation in a multitude of organic transformations. The methodologies outlined in these application notes, particularly those employing photoredox catalysis, offer mild and efficient routes to valuable chemical entities. The ability to generate both aryl and alkyl radicals from readily accessible this compound salts opens up new avenues for C-H functionalization, cross-coupling reactions, and the late-stage modification of complex molecules, making them an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The continued exploration of new this compound salt structures and novel activation methods promises to further expand the synthetic utility of this important class of reagents.
References
- 1. US4980492A - Synthesis of triarylthis compound salts - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Triarylthis compound Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl this compound Salts for Site‐Selective Late‐Stage Trifluoromethylation | Semantic Scholar [semanticscholar.org]
- 6. Aryl this compound Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Asymmetric Epoxidation using Chiral Sulfides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting catalytic asymmetric epoxidation reactions using chiral sulfides. This powerful methodology offers a direct and atom-economical route to enantioenriched epoxides, which are crucial building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction
Catalytic asymmetric epoxidation mediated by chiral sulfides has emerged as a significant synthetic tool. This method typically involves the in-situ generation of a chiral sulfur ylide from a chiral sulfide (B99878) and a carbene precursor, which then reacts with a carbonyl compound to form the corresponding epoxide with high stereoselectivity. The advantage of this approach lies in its operational simplicity, the use of recoverable and often inexpensive chiral auxiliaries, and its successful application in complex total synthesis, such as in the preparation of the anti-tuberculosis drug bedaquiline (B32110).[1][2]
Core Principle and Mechanism
The catalytic cycle for sulfide-mediated asymmetric epoxidation generally proceeds through the following key steps:
-
Sulfonium Salt Formation: The chiral sulfide reacts with an alkyl halide to form a this compound salt.
-
Ylide Generation: A base deprotonates the this compound salt to generate a reactive chiral sulfur ylide.
-
Nucleophilic Attack: The ylide attacks the carbonyl group of an aldehyde or ketone, forming a betaine (B1666868) intermediate.
-
Ring Closure: The betaine intermediate undergoes intramolecular cyclization to yield the epoxide and regenerate the chiral sulfide catalyst.
The stereochemical outcome of the reaction is dictated by the structure of the chiral sulfide and the reaction conditions, which influence the facial selectivity of the ylide's attack on the carbonyl compound.
Visualization of the Catalytic Cycle
Caption: Generalized catalytic cycle for chiral sulfide-mediated epoxidation.
Key Chiral Sulfides and Their Applications
Several chiral sulfides have been developed and successfully applied in asymmetric epoxidation. A prominent example is isothiocineole, which is readily available and has demonstrated excellent performance in the synthesis of complex molecules.
Isothiocineole in the Synthesis of Bedaquiline
A notable application of this methodology is the asymmetric synthesis of the anti-tuberculosis drug, (-)-bedaquiline.[1][2] The key step involves the epoxidation of a diaryl aldehyde using (+)-isothiocineole as the chiral sulfide. This reaction proceeds with high enantioselectivity and diastereoselectivity, establishing the two contiguous stereocenters of the drug's core structure.
Quantitative Data for the Asymmetric Epoxidation in Bedaquiline Synthesis [1][2]
| Entry | Chiral Sulfide | Aldehyde Substrate | Product Epoxide | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield (%) |
| 1 | (+)-Isothiocineole | 3-bromo-4-methoxy-benzaldehyde derivative | Diaryl epoxide intermediate | 90:10 | 96:4 | 85 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Chiral sulfides should be of high enantiomeric purity to ensure high enantioselectivity in the epoxidation reaction.
-
The choice of base and solvent can significantly impact the reaction's efficiency and stereochemical outcome.
Protocol 1: Asymmetric Epoxidation using Isothiocineole
This protocol is adapted from the synthesis of the key epoxide intermediate for bedaquiline.[1][2]
Materials:
-
Chiral Sulfide: (+)-Isothiocineole
-
Alkyl Halide: Benzyl bromide or a suitable derivative
-
Aldehyde: Aromatic or aliphatic aldehyde
-
Base: Potassium tert-butoxide (t-BuOK) or another suitable non-nucleophilic base
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF)
-
Quenching solution: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Experimental Workflow:
Caption: Step-by-step workflow for a typical asymmetric epoxidation experiment.
Procedure:
-
To a solution of the chiral sulfide (1.0 equiv) and the alkyl halide (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add the base (1.1 equiv) portion-wise.
-
Stir the resulting mixture at -78 °C for 30 minutes to allow for the formation of the sulfur ylide.
-
Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.
Characterization:
-
The yield, diastereomeric ratio, and enantiomeric excess of the purified epoxide should be determined using standard analytical techniques such as NMR spectroscopy and chiral HPLC.
Applications in Drug Development
The synthesis of enantioenriched epoxides is of paramount importance in drug development, as these intermediates are precursors to a wide array of chiral molecules, including amino alcohols, diols, and other complex heterocycles.[3] The use of chiral sulfide-catalyzed asymmetric epoxidation offers a reliable and scalable method for accessing these valuable building blocks. The successful application of this methodology in the synthesis of bedaquiline highlights its potential for the efficient construction of complex drug candidates.[1][2]
Conclusion
Catalytic asymmetric epoxidation using chiral sulfides is a robust and versatile method for the synthesis of optically active epoxides. The availability of efficient and recoverable chiral sulfides, coupled with mild reaction conditions, makes this a highly attractive strategy for both academic research and industrial applications in drug development. The protocols and data presented herein provide a solid foundation for researchers to implement this powerful synthetic tool in their own work.
References
Application Notes and Protocols: Sulfonium Salts as Leaving Groups in Aromatic Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic fluorination is a critical transformation in medicinal chemistry and drug development, as the introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. Traditional nucleophilic aromatic substitution (SNA_r_) reactions for the synthesis of fluoroarenes often require harsh conditions and are limited to electron-deficient aromatic systems. The use of sulfonium salts as leaving groups has emerged as a powerful and versatile strategy to overcome these limitations, enabling the fluorination of a wide range of aromatic compounds, including electron-rich and sterically hindered substrates, under mild conditions.[1][2] This methodology is particularly impactful for late-stage fluorination of complex molecules and for the synthesis of 18F-labeled positron emission tomography (PET) tracers.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound salts in aromatic fluorination, including key reaction classes, detailed experimental protocols, and quantitative data to guide researchers in applying this technology.
Key Advantages of this compound Salts in Aromatic Fluorination
-
Broad Substrate Scope: Enables the fluorination of electron-rich, electron-neutral, and electron-deficient arenes.[1][2]
-
Mild Reaction Conditions: Fluorination can often be achieved at room temperature or with gentle heating, preserving sensitive functional groups.[2]
-
High Regioselectivity: The strategic design of this compound salts, particularly through the use of electron-rich "spectator" ligands, allows for precise control over which aromatic ring is fluorinated in unsymmetrical substrates.[1][2]
-
Late-Stage Functionalization: The ability to introduce the this compound group via C-H activation allows for the late-stage fluorination of complex molecules, which is highly valuable in drug discovery.[1][3]
-
Application in PET Chemistry: This method is highly effective for the introduction of fluorine-18 (B77423), facilitating the synthesis of radiotracers for PET imaging.[1][5]
Reaction Classes and Mechanisms
The fluorination of aryl this compound salts typically proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism. The positively charged sulfur atom acts as a strong electron-withdrawing group, activating the attached aromatic ring towards nucleophilic attack by a fluoride (B91410) ion.
A common strategy involves a two-step sequence:
-
C-H Functionalization: Site-selective introduction of a this compound group onto the target arene. This is often achieved by reacting the arene with a dibenzothiophene (B1670422) S-oxide or a similar reagent in the presence of an acid anhydride (B1165640) activator.[1][3]
-
Nucleophilic Fluorination: Displacement of the this compound group with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst like Kryptofix 222 (K222).[1][5]
The choice of the this compound salt is crucial for the success of the reaction. Diaryl and triaryl this compound salts are commonly employed. In the case of unsymmetrical triaryl this compound salts, the fluoride ion will preferentially attack the most electron-deficient aryl ring.[1] This principle is exploited to direct the fluorination to the desired position by using electron-rich, non-leaving "spectator" groups on the sulfur atom.[2] Dibenzothiophenium salts have proven particularly effective as leaving groups.[1][5]
Experimental Workflows and Signaling Pathways
Logical Workflow for Aromatic Fluorination using this compound Salts
References
- 1. Site‐Selective Late‐Stage Aromatic [18F]Fluorination via Aryl this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Electrophilic Alkynylation using Sulfonium-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic alkynylation is a powerful transformation in organic synthesis, enabling the introduction of the versatile alkyne functional group into a wide array of molecules. This moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, serving as a key building block for the synthesis of complex architectures and as a versatile handle for bioconjugation. Among the various reagents developed for this purpose, sulfonium-based reagents, particularly 5-(alkynyl)dibenzothiophenium triflates, have emerged as a robust and practical alternative to traditional hypervalent iodine reagents.[1][2] These this compound salts offer the advantages of enhanced stability, broader functional group tolerance, and ease of handling, making them highly attractive for applications in academic and industrial research.[3]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 5-(alkynyl)dibenzothiophenium triflates in electrophilic alkynylation reactions.
Reagent Synthesis: 5-(Alkynyl)dibenzothiophenium Triflates
The synthesis of 5-(alkynyl)dibenzothiophenium triflates is a straightforward process that begins with the oxidation of dibenzo[b,d]thiophene to its corresponding S-oxide. This intermediate is then activated with triflic anhydride (B1165640) and subsequently reacted with a silyl-protected alkyne to furnish the desired electrophilic alkynylating reagent.[1][4][5]
Experimental Workflow for Reagent Synthesis
Caption: General workflow for the synthesis of 5-(alkynyl)dibenzothiophenium triflates.
Protocol 1: Synthesis of 5-(Triisopropylsilylalkynyl)dibenzo[b,d]thiophenium Triflate
This protocol details the synthesis of a commonly used electrophilic alkynylating reagent.
Materials:
-
Dibenzo[b,d]thiophene
-
Trifluoroacetic acid (TFA)
-
35% w/w aqueous hydrogen peroxide (H₂O₂)
-
Dibenzo[b,d]thiophene 5-oxide
-
Dichloromethane (DCM), dry
-
Triflic anhydride (Tf₂O)
-
Diethyl ether (Et₂O)
Procedure:
Part A: Synthesis of Dibenzo[b,d]thiophene 5-oxide [4]
-
To a suspension of dibenzo[b,d]thiophene (10.00 g, 54.3 mmol) in trifluoroacetic acid (40.0 mL), add a 35% w/w aqueous solution of H₂O₂ (4.67 mL, 54.3 mmol) dropwise over 2 hours. Caution: The reaction is highly exothermic.
-
After the addition is complete, stir the resulting clear solution for an additional 10 minutes.
-
Pour the reaction mixture into chilled water (350 mL).
-
Filter the resulting suspension through a sintered glass frit and wash the solid with ice-cold water (2 x 60 mL).
-
Dry the solid on the frit under a stream of air for 2 hours.
-
Recrystallize the crude product from toluene (400 mL) to yield pure dibenzo[b,d]thiophene 5-oxide as white needles.
Part B: Synthesis of 5-(Triisopropylsilylalkynyl)dibenzo[b,d]thiophenium Triflate [4][5]
-
In a flame-dried flask under an inert atmosphere, dissolve dibenzo[b,d]thiophene 5-oxide (5.0 g, 25.0 mmol) in dry DCM (150 mL).
-
Cool the solution to -50 °C (internal temperature).
-
Slowly add triflic anhydride (4.20 mL, 25.0 mmol) over 5 minutes, which will result in the formation of an intense orange/red suspension.
-
Stir the reaction mixture at this temperature for 45 minutes.
-
Add a solution of (triisopropylsilyl)acetylene (7.90 mL, 25.0 mmol) in dry DCM (10 mL) to the reaction mixture over 5 minutes.
-
After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C.
-
Purify the product by column chromatography on silica (B1680970) gel, eluting first with DCM and then with a DCM:acetone mixture.
-
Combine the product-containing fractions and partially evaporate the solvent.
-
Precipitate the product by the slow addition of Et₂O.
-
Cool the solution to 0 °C, filter the solid, and wash with Et₂O to afford the pure product as a white microcrystalline powder.
Safety Precautions:
-
Triflic anhydride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[6][7][8][9][10]
-
The oxidation reaction with hydrogen peroxide is highly exothermic and should be performed with caution, ensuring slow addition and adequate cooling.
Applications in Electrophilic Alkynylation
5-(Alkynyl)dibenzothiophenium triflates are versatile reagents for the electrophilic alkynylation of a variety of nucleophiles, including thiols, sulfonamides, and carbon-based nucleophiles like activated methylene (B1212753) compounds.[1][3][4] These reactions typically proceed under mild conditions, often in the presence of a weak base.
Reaction Mechanism
The reaction is believed to proceed via nucleophilic attack on the electrophilic alkyne of the this compound salt. Depending on the substituents on the alkyne, the nucleophile can attack either the α- or β-carbon.[1][2][3] Subsequent elimination of dibenzothiophene (B1670422) regenerates the triple bond in the product.
Caption: Proposed mechanistic pathways for electrophilic alkynylation.
Protocol 2: General Procedure for Electrophilic Alkynylation
This protocol provides a general method for the alkynylation of various nucleophiles using 5-(alkynyl)dibenzothiophenium triflates.
Materials:
-
5-(Alkynyl)dibenzothiophenium triflate reagent
-
Nucleophile (e.g., thiol, sulfonamide, activated methylene compound)
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Dichloromethane (DCM) or dichloroethane (DCE)
Procedure:
-
To a solution of the nucleophile (1.0 equiv) in DCM or DCE, add the 5-(alkynyl)dibenzothiophenium triflate reagent (1.1 equiv) and cesium carbonate (1.2 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynylated product.
Substrate Scope and Quantitative Data
The following tables summarize the yields of electrophilic alkynylation reactions with various nucleophiles using 5-(alkynyl)dibenzothiophenium triflates.
Table 1: Alkynylation of Thiols
| Entry | Thiol Nucleophile | Alkynylating Reagent | Product | Yield (%) |
| 1 | Thiophenol | 5-(TIPS-ethynyl)dibenzo... | Ph-S-C≡C-TIPS | 95 |
| 2 | 4-Methylthiophenol | 5-(TIPS-ethynyl)dibenzo... | 4-Me-C₆H₄-S-C≡C-TIPS | 98 |
| 3 | 4-Methoxythiophenol | 5-(TIPS-ethynyl)dibenzo... | 4-MeO-C₆H₄-S-C≡C-TIPS | 96 |
| 4 | 4-Chlorothiophenol | 5-(TIPS-ethynyl)dibenzo... | 4-Cl-C₆H₄-S-C≡C-TIPS | 92 |
| 5 | N-Boc-cys-OMe | 5-(TIPS-ethynyl)dibenzo... | N-Boc-Cys(S-C≡C-TIPS)-OMe | 90 |
Data compiled from literature sources.[11][12]
Table 2: Alkynylation of Sulfonamides
| Entry | Sulfonamide Nucleophile | Alkynylating Reagent | Product | Yield (%) |
| 1 | p-Toluenesulfonamide | 5-(TIPS-ethynyl)dibenzo... | Ts-N(H)-C≡C-TIPS | 85 |
| 2 | Methanesulfonamide | 5-(TIPS-ethynyl)dibenzo... | Ms-N(H)-C≡C-TIPS | 78 |
Data compiled from literature sources.[4]
Table 3: Alkynylation of Activated Methylene Compounds
| Entry | Activated Methylene Nucleophile | Alkynylating Reagent | Product | Yield (%) |
| 1 | Diethyl malonate | 5-(TIPS-ethynyl)dibenzo... | (EtO₂C)₂CH-C≡C-TIPS | 88 |
| 2 | 1,3-Indandione | 5-(TIPS-ethynyl)dibenzo... | 2-(TIPS-ethynyl)-1,3-indandione | 91 |
| 3 | 3-Methyl-2-oxindole | 5-(Ph-ethynyl)dibenzo... | 3-Methyl-3-(phenylethynyl)indolin-2-one | 85 |
Data compiled from literature sources.[4][12][13]
Conclusion
This compound-based reagents, particularly 5-(alkynyl)dibenzothiophenium triflates, are highly effective and versatile reagents for electrophilic alkynylation. Their stability, ease of preparation, and broad substrate scope make them valuable tools for the synthesis of alkynyl-containing molecules in various fields of chemical research and development. The protocols and data presented herein provide a comprehensive guide for the successful application of these reagents in the laboratory.
References
- 1. 5-(Alkynyl)dibenzothiophenium Triflates: Sulfur-Based Reagents for Electrophilic Alkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. lgcstandards.com [lgcstandards.com]
- 10. fishersci.fr [fishersci.fr]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Aziridines from Imines using Sulfur Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of significant interest in organic chemistry and drug development due to their versatile reactivity as synthetic intermediates. One of the most effective methods for their preparation is the reaction of imines with sulfur ylides, commonly known as the Corey-Chaykovsky aziridination. This reaction offers a direct route to the aziridine (B145994) core with the potential for high stereocontrol. These application notes provide detailed protocols for the synthesis of aziridines from imines using both non-stabilized and semi-stabilized sulfur ylides, including methods for diastereoselective and enantioselective transformations.
Reaction Principle
The reaction proceeds via the nucleophilic addition of the sulfur ylide to the imine carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen anion with concomitant expulsion of a sulfide (B99878) results in the formation of the aziridine ring. The stereochemical outcome of the reaction is influenced by the nature of the imine's N-protecting group, the substituents on the imine and the ylide, and the reaction conditions. For semi-stabilized ylides, the initial betaine formation is often irreversible, making this step stereodetermining.
Mandatory Visualizations
Caption: General mechanism of aziridine synthesis from an imine and a sulfur ylide.
Caption: A typical experimental workflow for the synthesis of aziridines.
Experimental Protocols
Protocol 1: General Procedure for Aziridination of N-Tosyl Imines with Dimethylsulfonium Methylide (Corey-Chaykovsky Reaction)
This protocol describes the synthesis of N-tosyl aziridines using an in situ generated non-stabilized sulfur ylide.
Materials:
-
N-Tosyl imine (1.0 mmol)
-
Trimethylthis compound (B1222738) iodide (1.2 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO, 5 mL)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil and decant the hexanes.
-
Add anhydrous DMSO (5 mL) to the flask and stir the suspension at room temperature for 10 minutes.
-
Add trimethylthis compound iodide in one portion. The mixture will turn cloudy.
-
Stir the resulting mixture at room temperature for 30 minutes to generate the dimethylthis compound methylide.
-
In a separate flask, dissolve the N-tosyl imine in anhydrous THF (5 mL).
-
Slowly add the imine solution to the sulfur ylide suspension at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-tosyl aziridine.
Protocol 2: Diastereoselective Synthesis of Chiral Aziridines from N-tert-Butanesulfinyl Imines via Thermal Decarboxylation of a this compound Betaine
This protocol offers a method for the generation of a sulfur ylide under neutral conditions, avoiding the use of strong bases, and its application in the diastereoselective synthesis of chiral aziridines.[1][2]
Materials:
-
Chiral N-tert-butanesulfinyl imine (1.0 mmol)
-
Carboxymethylthis compound betaine (3.0 equiv)
-
Cesium carbonate (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the chiral N-tert-butanesulfinyl imine, cesium carbonate, and anhydrous THF.[1]
-
Add the carboxymethylthis compound betaine to the mixture.[1]
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral aziridine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[1]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of aziridines from various imines using sulfur ylides.
Table 1: Diastereoselective Aziridination of N-tert-Butanesulfinyl Imines [1]
| Entry | Imine Substituent (Aryl) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-Nitrophenyl | 95 | >95:5 |
| 2 | 4-Chlorophenyl | 92 | 90:10 |
| 3 | Phenyl | 88 | 85:15 |
| 4 | 4-Methoxyphenyl | 85 | 80:20 |
Table 2: Enantioselective Aziridination using a Chiral Sulfide [3]
| Entry | Imine (N-protecting group) | Imine Substituent | Yield (%) | trans:cis ratio | ee (%) (trans) |
| 1 | Ts | Ph | 95 | >99:1 | 99 |
| 2 | Ts | 4-Cl-C₆H₄ | 96 | >99:1 | 99 |
| 3 | Ts | 2-Naphthyl | 94 | >99:1 | 99 |
| 4 | Boc | Ph | 85 | >99:1 | 98 |
| 5 | SES | c-Hex | 78 | >99:1 | 97 |
Ts = Tosyl, Boc = tert-Butoxycarbonyl, SES = 2-(Trimethylsilyl)ethanesulfonyl
Troubleshooting and Safety Precautions
-
Safety: Sulfur ylides and their precursors can be moisture-sensitive and, in some cases, pyrophoric bases like sodium hydride are used. All manipulations should be carried out under an inert atmosphere using anhydrous solvents. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Low Yields: Ensure all reagents and solvents are anhydrous. The activity of the base is crucial for the efficient generation of the ylide. If using sodium hydride, ensure the mineral oil is thoroughly removed.
-
Side Reactions: The formation of oxiranes from any residual aldehyde starting material used to prepare the imine can be a side reaction. Ensure the imine is of high purity.
-
Stereoselectivity: The diastereoselectivity and enantioselectivity can be sensitive to temperature, solvent, and the specific structures of the imine and sulfur ylide. Careful control of these parameters is essential for reproducible results. For sensitive substrates, conducting the reaction at lower temperatures may improve selectivity.[4]
References
- 1. Synthesis of Chiral Aziridines through Decarboxylative Generation of Sulfur Ylides and their Reaction with Chiral Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Aziridines through Decarboxylative Generation of Sulfur Ylides and their Reaction with Chiral Sulfinyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application of Sulfonium Salts in Frontal Polymerization of Epoxides: A Detailed Guide for Researchers
Introduction: Frontal polymerization is a cutting-edge technique for the rapid and energy-efficient curing of polymers and composites. This method is particularly advantageous for thick or opaque materials where traditional light-curing methods fall short. In the realm of epoxide polymerization, sulfonium salts have emerged as highly effective initiators for driving these self-propagating reaction fronts. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound salts for the frontal polymerization of epoxides.
Core Concepts: A Dual-Cure Approach
The most successful application of this compound salts in the frontal polymerization of epoxides involves a dual-cure system.[1][2][3][4][5] This innovative approach utilizes a combination of two distinct types of this compound salts:
-
Photoactive Triarylthis compound Salts: These salts are sensitive to UV light and are responsible for initiating polymerization at the surface of the epoxy resin.[1][3] Upon irradiation, they generate a Brønsted acid, which starts the ring-opening polymerization of the epoxide groups.[1][3] This initial polymerization is highly exothermic.
-
Thermally Latent Alkyl-Based this compound Salts: These salts are designed to decompose at elevated temperatures. The heat generated by the initial photopolymerization at the surface is sufficient to trigger the decomposition of these thermally latent initiators in the adjacent material.[1][2][3][4] This decomposition releases another wave of acidic species, causing the polymerization front to propagate through the entire sample.[1][2][3][4]
This synergistic system allows for the rapid, in-depth curing of materials, including heavily filled composites that are opaque to light.[1][2][3][4]
Quantitative Data Summary
The efficiency of frontal polymerization using this compound salts can be quantified by several key parameters. The following tables summarize critical data extracted from recent studies.
| Parameter | Value | Conditions | Reference |
| Maximum Front Velocity | 13 cm/min | Cycloaliphatic epoxide with a dual-cure this compound salt system. | [5] |
| Maximum Front Velocity | 12.9 cm/min | Increasing concentration of the thermal this compound salt. | [2][3][4] |
| Carbon Filler Content | Up to 50 wt% | Carbon fiber reinforced polymers. | [1][2][3][4] |
| Curing Depth | Over 3 cm | Cured within a couple of minutes. | [1] |
| Final Epoxide Conversion | 63% | Photopolymerization with triarylthis compound salt (TAS). | [3] |
| Temperature Reached | Above 260 °C | Heat released by the initial photopolymerization. | [1] |
Table 1: Key Performance Indicators of this compound Salt-Initiated Frontal Polymerization.
| Initiator Type | Role | Activation | Typical Structure |
| Triarylthis compound Salt (TAS) | Photoinitiator | UV Light (e.g., 365 nm) | Ar₃S⁺X⁻ |
| Phenyldialkyl this compound Salt (PDAS) | Thermal Initiator | Heat (from exotherm) | Ph-S⁺(Alkyl)₂X⁻ |
Table 2: Types of this compound Salts and Their Roles in Dual-Cure Frontal Polymerization.
Experimental Protocols
Protocol 1: Preparation of the Dual-Cure Epoxy Resin Formulation
This protocol describes the preparation of a cycloaliphatic epoxide resin containing a dual-cure this compound salt system.
Materials:
-
Cycloaliphatic epoxide monomer (e.g., 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate)
-
Triarylthis compound salt photoinitiator (e.g., a mixture of triarylthis compound hexafluoroantimonate salts)
-
Phenyldialkyl this compound salt thermal initiator
-
(Optional) Carbon fibers or other fillers
Procedure:
-
In a suitable mixing vessel, weigh the desired amount of cycloaliphatic epoxide monomer.
-
Add the triarylthis compound salt photoinitiator to the monomer. A typical concentration is 1 wt%.
-
Add the phenyldialkyl this compound salt thermal initiator. The concentration can be varied (e.g., 0.5-2 wt%) to control the front velocity.
-
If preparing a composite, add the desired weight percentage of carbon fibers or other fillers.
-
Thoroughly mix the components until a homogeneous dispersion is achieved. For viscous resins or high filler content, a mechanical mixer or planetary mixer may be necessary. Ensure no air bubbles are entrapped.
-
The prepared resin is now ready for frontal polymerization.
Protocol 2: Initiation and Monitoring of Frontal Polymerization
This protocol outlines the procedure for initiating and observing the frontal polymerization of the prepared epoxy resin.
Equipment:
-
UV light source (e.g., LED at 365 nm)
-
A mold to contain the resin (e.g., made of PTFE)
-
Thermocouples to measure the temperature profile of the front
-
An infrared (IR) thermal camera for visual monitoring of the heat front
-
Data acquisition system for recording temperature data
Procedure:
-
Pour the prepared epoxy resin formulation into the mold.
-
If using thermocouples, strategically place them within the resin at different distances from the initiation point to record the front propagation.
-
Position the UV light source at one end of the mold to irradiate a small area of the resin surface.
-
Turn on the UV light source to initiate the photopolymerization at the surface. The irradiation time can be short (e.g., 60 seconds).
-
Observe the initiation of the thermal front, which will manifest as a color change and a rapid increase in temperature.
-
The front will then self-propagate through the material without the need for further UV irradiation.
-
Use the thermocouples and/or the IR thermal camera to monitor the velocity and temperature of the propagating front.
-
Allow the front to travel through the entire sample to ensure complete curing.
-
After the front has passed, the material is fully cured. No post-curing is typically required.[2]
Visualizing the Process and Logic
To better understand the workflows and mechanisms involved, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for frontal polymerization.
Caption: Dual-cure initiation mechanism.
References
- 1. Highly reactive photothermal initiating system based on this compound salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly reactive photothermal initiating system based on this compound salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly reactive photothermal initiating system based on this compound salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low diastereoselectivity in sulfonium ylide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low diastereoselectivity in sulfonium ylide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in this compound ylide reactions?
A1: The diastereoselectivity of this compound ylide reactions is a complex outcome influenced by a combination of factors. The key determinants include the reversibility of the initial betaine (B1666868) intermediate formation, the structure and stability of both the this compound ylide and the electrophile (e.g., aldehyde, ketone, or imine), and the specific reaction conditions employed. These conditions include the choice of solvent, base, reaction temperature, and the presence of any additives or catalysts.[1][2][3][4]
Q2: How does the stability of the this compound ylide affect the reaction outcome?
A2: The stability of the this compound ylide is a critical factor. Unstabilized ylides, such as dimethylthis compound methylide, are highly reactive and tend to react under kinetic control.[1][5] Stabilized ylides, which have an electron-withdrawing group on the ylidic carbon, are less reactive and their reactions are more likely to be reversible, often leading to the thermodynamically favored product and higher diastereoselectivity.[5][6] The nature of the substituents on the sulfur atom also influences the ylide's reactivity and the stereochemical course of the reaction.[7]
Q3: What is the significance of betaine formation and its reversibility?
A3: The reaction between a this compound ylide and a carbonyl compound proceeds through a betaine intermediate. The ability of this intermediate to revert to the starting materials (reversibility) is crucial for achieving high diastereoselectivity.[2][3] A highly reversible initial addition allows for equilibration between the syn and anti betaine intermediates.[4] The thermodynamically more stable anti-betaine typically leads to the trans-epoxide, and if this pathway is favored, high diastereoselectivity is observed.[4][8] Conversely, under conditions where the betaine formation is irreversible, the diastereomeric ratio is determined by the kinetic rates of formation of the two diastereomeric betaines, which can result in lower selectivity.[3]
Q4: Can the reaction temperature be used to control diastereoselectivity?
A4: Yes, reaction temperature is a significant parameter. Lowering the reaction temperature often enhances diastereoselectivity.[2] This is because at lower temperatures, the energy difference between the transition states leading to the different diastereomers becomes more pronounced, favoring the formation of the more stable product.
Troubleshooting Guide for Low Diastereoselectivity
Issue 1: Poor trans/cis (or anti/syn) selectivity in epoxide or aziridine (B145994) formation.
This is a common issue and can often be addressed by promoting the reversibility of the betaine formation to favor the thermodynamically more stable diastereomer.
Troubleshooting Steps:
-
Solvent Modification: The polarity and nature of the solvent can significantly impact the stability of the charged intermediates and transition states. Experiment with a range of solvents.
-
Base Selection: The choice of base can influence the ylide generation and its subsequent reactivity. Consider using a weaker base if a highly reactive ylide is leading to kinetic, non-selective addition.
-
Lower Reaction Temperature: As a general rule, decreasing the temperature can improve diastereoselectivity.
-
Ylide Structure Modification: If possible, modify the substituents on the sulfur atom or the ylidic carbon to increase steric hindrance, which can favor the formation of one diastereomer.
Table 1: Effect of Reaction Conditions on Diastereoselectivity in Epoxidation
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale for Improvement |
| Solvent | Toluene, CH₂Cl₂ | CH₃CN, DMF[1] | Polar aprotic solvents can better stabilize the betaine intermediate, potentially facilitating equilibration. |
| Base | Strong, non-coordinating | Weaker, coordinating | A weaker base can lead to a lower concentration of the reactive ylide, favoring thermodynamic control. |
| Temperature | Room Temperature or elevated | -78 °C to 0 °C[2] | Lower temperatures amplify the energy differences between diastereomeric transition states. |
Issue 2: Undesired 1,2-addition instead of 1,4-conjugate addition to α,β-unsaturated systems (or vice-versa).
The chemoselectivity of the ylide addition to an α,β-unsaturated carbonyl compound is a key factor that dictates the final product structure and its stereochemistry. Sulfoxonium ylides generally favor 1,4-addition (cyclopropanation), while this compound ylides often favor 1,2-addition (epoxidation).[1][4]
Troubleshooting Steps:
-
Ylide Type: To favor cyclopropanation, switch from a this compound ylide to a sulfoxonium ylide.[1] For epoxidation, a this compound ylide is generally preferred.[1]
-
Reaction Conditions for Thermodynamic Control: To promote the thermodynamically favored 1,4-addition, employ conditions that allow for the reversal of the kinetically favored but often reversible 1,2-addition.[6][9] This can include longer reaction times or a change in solvent.
-
Use of Catalysts: Certain transition metal catalysts can direct the reaction towards a specific pathway. For example, palladium catalysis has been used to promote diastereoselective cyclopropanation.[10]
Experimental Protocols
General Procedure for a Diastereoselective Corey-Chaykovsky Epoxidation
This protocol is a representative example and may require optimization for specific substrates.
-
Ylide Generation: To a stirred suspension of trimethylthis compound (B1222738) iodide (1.1 mmol) in anhydrous DMSO (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add sodium hydride (1.0 mmol, 60% dispersion in mineral oil).
-
Stir the resulting mixture at room temperature for 1 hour, during which time the evolution of hydrogen gas should cease, and a clear solution of the ylide is typically formed.
-
Reaction with Electrophile: Cool the ylide solution to a desired temperature (e.g., 0 °C or -20 °C).
-
Add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10-15 minutes.
-
Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Workup and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired epoxide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or other suitable analytical techniques.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: A flowchart for troubleshooting low diastereoselectivity.
Factors Influencing Diastereoselectivity
Caption: Factors affecting diastereoselectivity in this compound ylide reactions.
References
- 1. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides [mdpi.com]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Chemo-, regio-, and diastereoselectivity preferences in the reaction of a sulfur ylide with a dienal and an enone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemo-, regio-, and diastereoselectivity preferences in the reaction of a sulfur ylide with a dienal and an enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Photoredox-Catalyzed Sulfonium Salt Activation
Welcome to the technical support center for photoredox-catalyzed sulfonium salt activation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Question | Possible Causes & Solutions |
| Low or No Product Yield | Why is my reaction not working or giving a low yield? | 1. Inefficient Photocatalyst Excitation: - Incorrect Wavelength: Ensure your light source's emission spectrum overlaps with the absorption maximum (λmax) of your photocatalyst. For instance, many iridium and ruthenium catalysts absorb blue light (around 450 nm).[1][2] - Insufficient Light Intensity: The photon flux may be too low. Try moving the reaction vessel closer to the light source or using a more powerful lamp. High-intensity LEDs can significantly accelerate reaction rates.[3] 2. Poor Catalyst Performance: - Suboptimal Catalyst Choice: The redox potential of the excited photocatalyst may be insufficient to reduce the this compound salt. Consult literature for catalysts with appropriate excited-state potentials for your specific this compound salt.[4] - Catalyst Degradation: Some photocatalysts are sensitive to air or prolonged light exposure. Ensure your catalyst is pure and handled under appropriate conditions. 3. Quenching of the Excited Photocatalyst: - Oxygen Presence: Dissolved oxygen is a known quencher of excited-state photocatalysts.[5][6] Rigorously degas your reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an adequate duration.[1][2][7] - Back Electron Transfer: The reduced substrate may transfer the electron back to the oxidized photocatalyst before the desired reaction can occur. Changing the solvent can help mediate this by stabilizing the separated radical ions.[5] 4. Issues with this compound Salt: - Stability/Purity: Ensure the this compound salt is pure and stable under the reaction conditions. Some salts can be hygroscopic or degrade over time. - Counter-ion Effects: The counter-ion can affect solubility and reactivity. For instance, triflate salts are generally more hydrolytically stable than tetrafluoroborate (B81430) salts.[8] |
| Formation of Side Products | I'm observing unexpected side products. What could be the cause? | 1. Substrate Degradation: - Direct Photolysis: Your starting materials or products might be sensitive to the light source, leading to decomposition. Perform a control experiment by irradiating your substrate without the photocatalyst. - Radical Side Reactions: The generated radical intermediates may undergo undesired pathways. Adjusting the concentration of radical traps or changing the solvent can sometimes mitigate this. 2. Catalyst-Initiated Side Reactions: - Overly Reducing/Oxidizing Conditions: An improperly matched photocatalyst could lead to the degradation of sensitive functional groups on your substrate. 3. In situ Formation of Undesired Reagents: - In some cases, additives or solvents can participate in the reaction. For example, certain solvents can be involved in hydrogen atom transfer (HAT) processes. |
| Reaction Stalls or is Sluggish | Why is my reaction starting but not going to completion? | 1. Catalyst Decomposition: - The photocatalyst may be degrading over the course of the reaction. Lowering the catalyst loading or reducing the light intensity might help improve its stability. 2. Product Inhibition: - The product formed may be quenching the excited photocatalyst or interfering with the catalytic cycle. Try running the reaction at a lower concentration. 3. Insufficient Mixing: - In heterogeneous reactions or viscous solutions, ensure efficient stirring to maintain a uniform distribution of reactants and catalyst. 4. Temperature Effects: - While many photoredox reactions are run at room temperature, some may benefit from cooling to suppress side reactions or gentle heating to overcome activation barriers. Temperature control is crucial for reproducibility. |
| Inconsistent Results | Why can't I reproduce my results? | 1. Inconsistent Reaction Setup: - Light Source Position: The distance and angle of the light source to the reaction vessel must be kept constant.[9] - Vessel Type: The material and thickness of the reaction vial can affect light penetration. Use the same type of vessel for all experiments. - Temperature Fluctuations: Use a fan or a temperature-controlled reactor to maintain a constant temperature, as light sources can generate significant heat.[2] 2. Inadequate Degassing: - The efficiency of oxygen removal can vary between experiments. Standardize your degassing procedure (e.g., number of freeze-pump-thaw cycles or sparging time).[7] 3. Reagent Purity: - The purity of solvents, substrates, and catalysts can significantly impact the reaction outcome. Use reagents from the same batch or purify them before use.[10] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right photocatalyst for my this compound salt activation? A1: The key is to match the redox potentials. The excited-state reduction potential of the photocatalyst (E*red) must be sufficiently negative to reduce your this compound salt. You can find these values in the literature for common photocatalysts. Start with widely used catalysts like [Ir(ppy)2(dtbbpy)]PF6 or Ru(bpy)3Cl2 and screen others if necessary.
Q2: What is the optimal catalyst loading? A2: Typically, photocatalyst loading ranges from 0.5 to 5 mol%. A higher loading does not always lead to a better yield and can sometimes be detrimental by causing light absorption to be too concentrated at the surface of the reaction vessel. It is recommended to screen a range of catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%) to find the optimal concentration for your specific reaction.
Q3: Which solvent should I use? A3: The choice of solvent is critical as it affects substrate solubility, catalyst performance, and can mediate side reactions.[5] Common solvents for photoredox catalysis include acetonitrile (B52724) (MeCN), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). It is crucial to screen a variety of solvents, as a change in solvent can dramatically alter the reaction outcome. Ensure the solvent is of high purity and adequately degassed.
Q4: How important is the light source and its intensity? A4: The light source is fundamental. The wavelength must overlap with the catalyst's absorbance spectrum.[1] The intensity influences the rate of catalyst excitation; higher intensity often leads to faster reactions, but can also promote catalyst degradation or unwanted side reactions.[3][11] It's important to use a consistent light setup for reproducible results. Blue LEDs are common and effective for many popular photocatalysts.[1]
Q5: Does the counter-ion of the this compound salt matter? A5: Yes, the counter-ion can influence the salt's solubility, stability, and reactivity.[8] Common counter-ions include triflate (OTf⁻), tetrafluoroborate (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻). Triflate is known for its high hydrolytic stability, whereas tetrafluoroborate can be susceptible to hydrolysis, which might affect the reaction medium.[8] If you suspect issues related to the salt's stability or solubility, consider synthesizing a variant with a different counter-ion.
Q6: Is it always necessary to run the reaction under an inert atmosphere? A6: Yes. Oxygen is a highly efficient quencher of the excited states of most common photocatalysts and can also react with radical intermediates.[5][6] To ensure efficiency and reproducibility, it is critical to remove dissolved oxygen from the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Data Presentation: Parameter Optimization
Effective optimization involves systematically varying key parameters. The tables below summarize typical starting points and ranges for screening.
Table 1: Photocatalyst Loading Optimization
| Catalyst Loading (mol%) | Typical Outcome | Recommendation |
| < 0.5 | Reaction may be slow or incomplete. | Increase loading. |
| 1 - 2 | Often optimal for many reactions. | Good starting point. |
| > 5 | Can lead to poor light penetration ("inner filter effect") and potential for side reactions. | Decrease loading unless reaction is known to require high catalyst concentration. |
Table 2: Solvent Screening Guide
| Solvent | Polarity (Dielectric Constant) | Common Use Case / Notes |
| Acetonitrile (MeCN) | 37.5 | Widely used, good for many polar and nonpolar substrates. |
| Dimethylformamide (DMF) | 36.7 | High boiling point, good solvating power. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent solvating power, can sometimes participate in reactions. |
| Dichloromethane (DCM) | 8.9 | Good for less polar substrates. Volatile. |
| 1,4-Dioxane | 2.2 | Less polar, can be useful for specific transformations. |
| Acetone | 20.7 | Can sometimes act as a photosensitizer. |
Table 3: Temperature Screening
| Temperature | Effect on Reaction |
| 0 - 10 °C | May suppress side reactions and improve selectivity. |
| 20 - 30 °C (Room Temp) | Standard starting condition for most photoredox reactions. |
| 40 - 60 °C | Can increase reaction rate but may also promote catalyst degradation and side product formation. |
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction
-
Preparation: In a glovebox or under a stream of inert gas, add the this compound salt (1.0 equiv.), the coupling partner (1.2-2.0 equiv.), the photocatalyst (1-2 mol%), and a magnetic stir bar to an oven-dried reaction vial.
-
Solvent Addition: Add the chosen degassed solvent via syringe to achieve the desired concentration (typically 0.05-0.1 M).
-
Degassing: Seal the vial with a septum-containing cap. Sparge the solution with argon or nitrogen for 10-15 minutes.[2] Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Initiation: Place the vial in the photoreactor at a fixed distance from the light source. Ensure consistent positioning.
-
Irradiation: Begin stirring and turn on the light source (e.g., 18W blue LED). If necessary, use a fan or a water bath to maintain a constant temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, quench it by exposing it to air. Proceed with a standard aqueous work-up and purification by column chromatography.
Protocol 2: Screening Reaction Parameters (Microscale)
This protocol is designed for rapid optimization using a multi-well plate.
-
Stock Solution Preparation: Prepare stock solutions of the this compound salt, coupling partner, and photocatalyst in the chosen degassed solvent.
-
Plate Preparation: In an inert atmosphere, use a liquid handler or multichannel pipette to dispense the appropriate volumes of the stock solutions into the wells of a microplate to screen different catalyst loadings, substrate ratios, etc.
-
Sealing and Irradiation: Seal the plate and place it in a photoreactor designed for microplates. Irradiate for a set period (e.g., 12-24 hours).
-
Analysis: After irradiation, quench the reactions and analyze the outcomes using high-throughput analysis techniques like LC-MS to determine the optimal conditions.
Visualizations
Below are diagrams illustrating key concepts and workflows for photoredox-catalyzed this compound salt activation.
Caption: General photoredox catalytic cycle for this compound salt activation.
Caption: Workflow for optimizing photoredox reaction conditions.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hepatochem.com [hepatochem.com]
- 3. automation-update.co.uk [automation-update.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. ethz.ch [ethz.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Light Intensity on Control in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Sulfonium Salts in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of sulfonium salts in organic solvents.
I. Frequently Asked questions (FAQs)
Q1: Why are my this compound salts poorly soluble in common organic solvents like THF, DCM, or toluene (B28343)?
A1: this compound salts are ionic compounds, composed of a positively charged this compound cation ([SR₃]⁺) and a counter-anion (X⁻). [1][2]Their solubility is governed by the principle "like dissolves like." Many common organic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene are nonpolar or have low to intermediate polarity. The strong electrostatic interactions within the crystal lattice of the this compound salt are often not sufficiently overcome by the weak interactions with these less polar solvent molecules, leading to poor solubility. Generally, this compound salts exhibit better solubility in polar organic solvents. [1] Q2: What is the general solubility trend for this compound salts in different types of organic solvents?
A2: The solubility of this compound salts generally follows their polarity. They are typically more soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), and some may dissolve in polar protic solvents like alcohols. [2]Their solubility is often limited in solvents of medium polarity such as acetone (B3395972) and acetonitrile, and they are frequently insoluble in nonpolar solvents like hexanes and toluene.
Q3: How does the counter-anion affect the solubility of a this compound salt?
A3: The counter-anion has a significant impact on the physicochemical properties of the salt, including its solubility. [3][4]The size, charge distribution, and hydrogen bonding capability of the anion influence the crystal lattice energy of the salt. Larger, more diffuse anions with delocalized charge, such as triflate (CF₃SO₃⁻), hexafluorophosphate (B91526) (PF₆⁻), or tetrafluoroborate (B81430) (BF₄⁻), often lead to this compound salts with lower melting points and improved solubility in organic solvents compared to smaller, harder anions like halides (Cl⁻, Br⁻, I⁻). [5] Q4: Can I predict the solubility of a new this compound salt in a specific organic solvent?
A4: While there are models like the Hildebrand solubility approach that can be used for predictions, their accuracy can be limited, especially for complex systems. [6][7][8]The solubility of a this compound salt is a result of a complex interplay between the cation structure, the counter-anion, the solvent properties, and temperature. Therefore, empirical testing remains the most reliable method for determining solubility.
Q5: What are the primary strategies to improve the solubility of this compound salts?
A5: Several strategies can be employed to enhance the solubility of this compound salts in organic solvents:
-
Anion Exchange: Replacing a poorly coordinating or small anion with a larger, non-coordinating one can significantly improve solubility. [9]* Structural Modification of the Cation: Introducing larger, more lipophilic alkyl or aryl groups onto the sulfur atom can increase solubility in less polar organic solvents. [10]* Use of Co-solvents: Employing a mixture of a good solvent with a poor solvent can often provide a medium with the desired solvating properties. [11][12]* Phase-Transfer Catalysis: For reactions involving this compound salts with low solubility in the organic phase, a phase-transfer catalyst can be used to transport the salt from an aqueous or solid phase into the organic reaction medium. [13][14][15]
II. Troubleshooting Guide
Problem 1: My this compound salt precipitates out of solution during a reaction.
-
Possible Cause: A change in the polarity of the reaction medium. This can happen if a reactant or product is significantly less polar than the starting solvent.
-
Troubleshooting Tip: Consider using a co-solvent system to maintain the solubility of all components throughout the reaction. Gradually adding a more polar co-solvent might redissolve the precipitate.
-
-
Possible Cause: The reaction temperature is too low. Solubility is often temperature-dependent, and cooling the reaction mixture can cause precipitation.
-
Troubleshooting Tip: If the reaction conditions permit, try gently warming the mixture to increase the solubility of the this compound salt.
-
-
Possible Cause: The concentration of the this compound salt exceeds its solubility limit at the given temperature.
-
Troubleshooting Tip: If the this compound salt is a reactant, consider adding it portion-wise to the reaction mixture to maintain a lower concentration.
-
Problem 2: I cannot achieve the desired concentration of my this compound salt for my experiment.
-
Solution 1: Anion Exchange. If your this compound salt has a halide or another small anion, consider performing an anion exchange to a larger, more non-coordinating anion like triflate (TfO⁻), hexafluorophosphate (PF₆⁻), or tetrafluoroborate (BF₄⁻).
-
Solution 2: Co-solvent Screening. Systematically screen different co-solvent systems. Start with a solvent in which the salt is soluble and gradually add a less polar, miscible solvent required for your reaction. Observe for any signs of precipitation. [11]* Solution 3: Utilize a Phase-Transfer Catalyst (PTC). If the reaction can be performed in a biphasic system (e.g., water/organic solvent), a PTC can be employed. [15]The PTC facilitates the transfer of the this compound salt into the organic phase where the reaction occurs. [14]Common PTCs include quaternary ammonium (B1175870) salts and crown ethers. [15]
III. Data Presentation: Solubility of this compound Salts
Table 1: Qualitative Solubility of Triphenylthis compound Triflate in Various Organic Solvents at Room Temperature.
| Solvent | Polarity | Solubility |
| Hexane | Nonpolar | Insoluble |
| Toluene | Nonpolar | Sparingly Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |
| Methanol (MeOH) | Polar Protic | Soluble |
Table 2: Effect of Counter-Anion on the Solubility of Trimethylthis compound Salts in Acetone at Room Temperature.
| Salt | Counter-Anion | Solubility |
| (CH₃)₃S⁺ I⁻ | Iodide | Sparingly Soluble |
| (CH₃)₃S⁺ BF₄⁻ | Tetrafluoroborate | Soluble |
| (CH₃)₃S⁺ PF₆⁻ | Hexafluorophosphate | Very Soluble |
| (CH₃)₃S⁺ OTf⁻ | Triflate | Very Soluble |
IV. Experimental Protocols
Protocol 1: General Procedure for Anion Exchange of this compound Salts
This protocol describes a typical anion exchange from a this compound iodide to a this compound tetrafluoroborate.
Materials:
-
This compound iodide salt
-
Silver tetrafluoroborate (AgBF₄)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Celite®
Methodology:
-
Dissolve the this compound iodide salt in a minimal amount of a suitable organic solvent like dichloromethane.
-
In a separate flask, dissolve a stoichiometric equivalent of silver tetrafluoroborate in the same solvent.
-
Slowly add the silver tetrafluoroborate solution to the stirring this compound iodide solution at room temperature.
-
A precipitate of silver iodide (AgI) will form immediately.
-
Stir the reaction mixture for 1-2 hours at room temperature to ensure complete precipitation.
-
Filter the mixture through a pad of Celite® to remove the silver iodide precipitate.
-
Wash the Celite® pad with a small amount of the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the this compound tetrafluoroborate salt.
Protocol 2: Screening for Optimal Co-solvent Ratio
This protocol provides a systematic approach to finding a suitable co-solvent mixture for a poorly soluble this compound salt.
Materials:
-
Poorly soluble this compound salt
-
A "good" solvent in which the salt is soluble (e.g., DMSO, DMF)
-
A "poor" solvent required for the reaction (e.g., Toluene, THF)
-
A series of small vials
Methodology:
-
Prepare a stock solution of the this compound salt in the "good" solvent at a known concentration.
-
In a series of vials, prepare different ratios of the "good" solvent and the "poor" solvent (e.g., 9:1, 8:2, 7:3, ... , 1:9).
-
To each vial, add a small, known volume of the this compound salt stock solution.
-
Observe each vial for any signs of precipitation immediately and after a set period (e.g., 1 hour).
-
The optimal co-solvent ratio will be the one with the highest proportion of the "poor" solvent that keeps the this compound salt fully dissolved.
V. Mandatory Visualizations
Caption: Key factors influencing the solubility of this compound salts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5047568A - this compound salts and use and preparation thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. radtech.org [radtech.org]
- 11. benchchem.com [benchchem.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
Technical Support Center: Strategies to Prevent Side Reactions in Corey-Chaykovsky Reactions
Welcome to the technical support center for the Corey-Chaykovsky reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of epoxides, cyclopropanes, and aziridines. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with an α,β-unsaturated ketone is yielding a cyclopropane (B1198618) instead of the desired epoxide. How can I control the chemoselectivity?
A1: This is a common issue related to the choice of the sulfur ylide. The chemoselectivity between 1,2-addition (epoxidation) and 1,4-conjugate addition (cyclopropanation) is primarily dictated by the stability and reactivity of the ylide.
-
For Epoxidation (1,2-Addition): Use a less stable, more reactive sulfonium ylide (e.g., dimethylthis compound methylide). These ylides are considered "harder" nucleophiles and tend to react irreversibly at the more electrophilic carbonyl carbon.[1]
-
For Cyclopropanation (1,4-Addition): Use a more stable sulfoxonium ylide (e.g., dimethylsulfoxonium methylide, also known as the Corey-Chaykovsky reagent). These "softer" nucleophiles favor the reversible 1,2-addition, allowing for the thermodynamically favored 1,4-addition to predominate, leading to the cyclopropane.[2][3][4]
The differing reactivity is due to the oxidation state of the sulfur atom; the this compound ylide is less stabilized and more nucleophilic at the α-carbon.[5]
Q2: I am observing significant amounts of aldol (B89426) condensation products, especially when using enolizable aldehydes or ketones. How can I minimize this side reaction?
A2: Aldol condensation is a frequent side reaction due to the basic conditions required for ylide formation.[6] To suppress this, consider the following strategies:
-
Slow Addition of Substrate: Prepare the sulfur ylide first, and then slowly add the carbonyl compound to the reaction mixture. This maintains a low concentration of the enolizable substrate, minimizing self-condensation.
-
Choice of Base and Solvent: While strong bases like sodium hydride (NaH) are common, their use can promote aldol reactions. In some cases, using a different base or solvent system can modulate the basicity and reduce this side reaction. For instance, using potassium hydroxide (B78521) in tert-butanol (B103910) has been reported for the epoxidation of ketones, though aldol condensation can still be a competing pathway for some substrates.[7]
-
Use of a Milder Base: For substrates with particularly acidic α-protons, a milder base like potassium tert-butoxide may be a suitable alternative to NaH, potentially reducing the extent of enolization.[8]
Q3: My reaction is producing a significant amount of a β-hydroxy methylthioether byproduct. What causes this and how can I prevent it?
A3: The formation of β-hydroxy methylthioethers is a known side reaction, particularly when using ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O).[9][10] This occurs when the betaine (B1666868) intermediate is protonated by the solvent or trace amounts of water before it can undergo intramolecular cyclization.
-
Solvent Choice: The most effective way to avoid this is to use dimethyl sulfoxide (B87167) (DMSO) as the solvent. DMSO is the standard solvent for Corey-Chaykovsky reactions and generally does not lead to this side product.
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous to minimize any potential proton sources that could quench the betaine intermediate.
Q4: I am experiencing low yields and a complex mixture of products. What are the general troubleshooting steps?
A4: Low yields and complex mixtures can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Ylide Formation and Stability:
-
Base Strength: Ensure a sufficiently strong base is used for complete deprotonation of the this compound or sulfoxonium salt. Sodium hydride is a common and effective choice in DMSO.[11]
-
Anhydrous Conditions: Sulfur ylides are highly moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Reaction Temperature:
-
This compound ylides are less stable and are often generated and used at low temperatures.[12]
-
Sulfoxonium ylides are more stable and the reactions can often be run at room temperature or even with gentle heating. If conversion is low, consider increasing the reaction time or temperature.
-
-
Substrate Reactivity:
-
Steric Hindrance: Highly hindered substrates may react slowly or not at all. Prolonged reaction times or elevated temperatures may be necessary.
-
Electronic Effects: Electron-deficient carbonyls are generally more reactive.
-
Below is a troubleshooting workflow to diagnose and address common issues leading to low yields.
Caption: A workflow diagram for troubleshooting low yields in Corey-Chaykovsky reactions.
Q5: Is the Sommelet-Hauser rearrangement a common side reaction, and how can it be prevented?
A5: The Sommelet-Hauser rearrangement can be a competing pathway for sulfur ylides, particularly those that can form a stabilized aromatic intermediate. While not as common as other side reactions in the standard Corey-Chaykovsky reaction, it has been observed, especially in catalytic processes where ylide equilibration can occur.[5] To minimize the risk of this rearrangement, it is advisable to use reaction conditions that favor the desired intermolecular reaction over the intramolecular rearrangement. This can include using the ylide immediately after its formation and optimizing the reaction temperature and concentration.
Data on Side Reaction Prevention
The following tables summarize quantitative data on the effect of different reaction parameters on product distribution and yield.
Table 1: Influence of Ylide Type on Reaction with an α,β-Unsaturated Ketone
| Substrate | Ylide Type | Product | Addition Type | Yield (%) |
| Chalcone | Dimethylthis compound methylide | Epoxide | 1,2-addition | High |
| Chalcone | Dimethylsulfoxonium methylide | Cyclopropane | 1,4-addition | High |
Note: Specific yields can vary based on reaction conditions, but the selectivity is a well-established trend.[13]
The logical relationship for choosing the correct ylide for α,β-unsaturated carbonyls is depicted below.
Caption: Decision diagram for ylide selection with α,β-unsaturated carbonyls.
Table 2: Epoxidation of Various Carbonyl Compounds Using a Simplified Protocol
| Entry | Substrate | Product | Yield (%) | Competing Side Reaction |
| 1 | Benzophenone | 2,2-Diphenyloxirane | 97 | - |
| 2 | 4-Methylphenyl phenyl ketone | 2-(4-Methylphenyl)-2-phenyloxirane | 96 | - |
| 3 | Acetophenone | 2-Methyl-2-phenyloxirane | 85 | Aldol Condensation |
| 4 | Propiophenone | 2-Ethyl-2-phenyloxirane | 82 | Aldol Condensation |
| 5 | Cyclohexanone | 1-Oxaspiro[2.5]octane | 78 | Aldol Condensation |
| 6 | 2-Adamantanone | Dispiro[adamantane-2,2'-oxirane-3',2''-adamantane] | 75 | - |
| 7 | Benzaldehyde | 2-Phenyloxirane | 65 | Cannizzaro Reaction |
| 8 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxirane | 62 | Cannizzaro Reaction |
| 9 | Heptanal | 2-Pentyloxirane | 0 | Predominant Aldol Condensation |
Reaction Conditions: Trimethylthis compound iodide and crushed potassium hydroxide in tert-butanol.[14]
Key Experimental Protocols
Protocol 1: General Procedure for Epoxidation using Dimethylthis compound Methylide
This protocol is a general guideline for the epoxidation of aldehydes and ketones.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is used.
-
Reagent Preparation: Trimethylthis compound iodide (1.65 equivalents) is added to anhydrous DMSO (sufficient to make a ~0.5 M solution) and stirred until fully dissolved.
-
Ylide Formation: A solution of potassium tert-butoxide (1.65 equivalents) in anhydrous DMSO is added to the this compound salt solution. The mixture is stirred at room temperature for 10 minutes to ensure complete ylide formation.
-
Reaction with Substrate: The carbonyl substrate (1.0 equivalent) is added to the ylide solution. For enolizable substrates prone to aldol condensation, the substrate should be added slowly, either neat or as a solution in DMSO.
-
Reaction Monitoring: The reaction is stirred at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, water is added to quench the reaction. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired epoxide.[5][12]
Protocol 2: Minimizing Aldol Condensation for Enolizable Ketones
This protocol is adapted for substrates that are highly susceptible to aldol condensation.
-
Apparatus and Reagent Preparation: Follow steps 1 and 2 from Protocol 1.
-
Ylide Formation: Follow step 3 from Protocol 1.
-
Substrate Addition: The enolizable ketone (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMSO. This solution is then added dropwise to the pre-formed ylide solution over a period of 30-60 minutes using a syringe pump.
-
Reaction Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Protocol 3: Cyclopropanation of an α,β-Unsaturated Ketone using Dimethylsulfoxonium Methylide
This protocol is for the selective formation of a cyclopropane from an enone.
-
Apparatus Setup: Use the same setup as in Protocol 1.
-
Reagent Preparation: Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried flask under nitrogen. Wash the NaH with anhydrous hexane (B92381) three times to remove the mineral oil, and then carefully dry the NaH under a stream of nitrogen. Add anhydrous DMSO to the flask.
-
Ylide Formation: Add trimethylsulfoxonium (B8643921) iodide (1.1 equivalents) to the NaH/DMSO suspension. The mixture is typically stirred at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating complete formation of the ylide.
-
Reaction with Substrate: The α,β-unsaturated ketone (1.0 equivalent) is dissolved in anhydrous DMSO and added to the ylide solution.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired cyclopropane.[11][15]
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides [mdpi.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 15. Diastereoselective Corey-Chaykovsky 9-epoxymethylation of Cinchona alkaloids: access to chiral scaffolds with diverse functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the thermal stability of sulfonium-based photoacid generators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the thermal stability of sulfonium-based photoacid generators (PAGs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of a this compound-based PAG?
The thermal stability of a this compound-based photoacid generator is primarily determined by two main factors: the structure of the this compound cation and the nature of the counteranion. For the cation, increased steric hindrance around the sulfur atom can enhance stability. For the anion, larger, more delocalized, and less nucleophilic anions generally lead to higher thermal stability. For example, anions like nonaflate (C₄F₉SO₃⁻) or triflate (CF₃SO₃⁻) typically yield more thermally stable PAGs compared to smaller, more nucleophilic anions like tosylate.
Q2: My this compound PAG is showing signs of degradation at temperatures lower than specified. What are the potential causes?
Premature degradation of this compound PAGs can be attributed to several factors:
-
Impurities: Residual solvents, unreacted starting materials, or halide ions from synthesis can lower the decomposition temperature.
-
Interaction with Formulation Components: Other components in a photoresist formulation, such as certain polymers or additives, can react with the PAG and induce degradation.
-
Environmental Factors: Exposure to high humidity or certain atmospheric contaminants can potentially affect the stability of the PAG.
-
Nucleophilic Attack: The this compound cation is susceptible to nucleophilic attack, which can lead to its decomposition. The strength of the acid generated is also a key factor, with stronger acids often being less thermally stable.
Q3: How can I enhance the thermal stability of my this compound PAG formulation?
To improve thermal stability, consider the following approaches:
-
Anion Modification: Employ a bulky, weakly nucleophilic counteranion. Anions with highly delocalized negative charges, such as those containing multiple fluorine atoms, are effective at increasing the decomposition temperature.
-
Cation Modification: Increase the steric bulk around the sulfur center of the cation. Incorporating larger alkyl or aryl groups can sterically hinder decomposition pathways.
-
Purification: Ensure the PAG is of high purity and free from residual solvents or synthetic byproducts.
-
Formulation Optimization: Carefully screen all components of your photoresist formulation for chemical compatibility with the PAG.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent photoresist performance after storage. | PAG degradation over time at storage temperature. | 1. Verify the recommended storage conditions (temperature, humidity, light exposure) for your specific PAG. 2. Perform a thermal analysis (e.g., TGA) on a stored sample to check for changes in decomposition temperature. 3. Consider using a PAG with a higher intrinsic thermal stability. |
| Unexpected outgassing during post-exposure bake (PEB). | Thermal decomposition of the PAG, releasing volatile byproducts. | 1. Lower the PEB temperature if the process window allows. 2. Select a PAG with a decomposition temperature well above your PEB processing temperature. Refer to the data table below. 3. Analyze the outgassed components using techniques like GC-MS to identify the degradation products. |
| Loss of pattern resolution or feature integrity. | Acid diffusion or premature acid generation due to thermal decomposition during pre-bake. | 1. Reduce the pre-bake temperature or time. 2. Switch to a more thermally robust PAG with a different cation or anion structure. 3. Incorporate an acid scavenger (quencher) into the formulation to control acid diffusion. |
Data Summary: Thermal Stability of this compound PAGs
The thermal stability of various this compound-based PAGs can be compared using their decomposition temperatures. The data below, obtained through Thermogravimetric Analysis (TGA), shows the temperature at which 5% weight loss (Td5) occurs.
| This compound Cation | Counteranion | Td5 (°C) |
| Triphenylthis compound | Triflate (CF₃SO₃⁻) | ~290-300 |
| Triphenylthis compound | Nonaflate (C₄F₉SO₃⁻) | ~320-330 |
| Triphenylthis compound | Tosylate (CH₃C₆H₄SO₃⁻) | ~260-270 |
| Tri-tert-butylphenylthis compound | Triflate (CF₃SO₃⁻) | > 300 |
| (4-Hydroxyphenyl)dimethylthis compound | Nonaflate (C₄F₉SO₃⁻) | ~210-220 |
Note: These values are approximate and can vary based on specific experimental conditions and the purity of the material.
Experimental Protocols
Thermogravimetric Analysis (TGA) for PAG Stability
This protocol outlines the key steps for assessing the thermal stability of a this compound-based PAG.
Objective: To determine the onset decomposition temperature of a PAG.
Materials:
-
This compound PAG sample (2-5 mg)
-
TGA instrument
-
Sample pans (aluminum or platinum)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Instrument Setup:
-
Turn on the TGA instrument and allow it to stabilize.
-
Set the purge gas (e.g., Nitrogen) to a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
-
Sample Preparation:
-
Tare an empty sample pan on the microbalance.
-
Carefully place 2-5 mg of the PAG sample into the pan. Record the exact weight.
-
-
Thermal Method:
-
Load the sample into the TGA furnace.
-
Program the temperature profile:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 500°C).
-
-
-
Data Acquisition:
-
Start the experiment and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset of decomposition and the temperature at which specific weight loss percentages occur (e.g., Td5 for 5% loss).
-
Visualizations
Caption: Troubleshooting workflow for improving PAG thermal stability.
Caption: Key structural factors affecting PAG thermal stability.
Technical Support Center: Method Refinement for the Regioselective Synthesis of Sulfonium Salts
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the regioselective synthesis of sulfonium salts.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction to form an aryl this compound salt via electrophilic aromatic substitution has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in this reaction, which typically involves activating a sulfoxide (B87167) with an anhydride (B1165640) followed by reaction with an arene, can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended:
-
Moisture Contamination: The activating anhydrides, such as trifluoromethanesulfonic anhydride (Tf₂O), are extremely sensitive to moisture. Trace amounts of water will hydrolyze the anhydride, quenching the reaction.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Suboptimal Reaction Temperature: Temperature can significantly impact the reaction rate and the stability of the intermediates. High temperatures may lead to the generation of by-products, reducing the final product's yield.[3]
-
Solution: Many syntheses are initiated at low temperatures (e.g., -50 °C to 0 °C) and allowed to warm to room temperature.[4] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile for your specific substrates.
-
-
Steric Hindrance: Highly substituted arenes or bulky groups on the sulfoxide can impede the reaction, leading to lower yields.[2] For example, synthesizing triarylthis compound salts with sterically demanding substituents via the aryne route often results in lower yields compared to less hindered substrates.[2]
-
Solution: If steric hindrance is a likely issue, consider increasing the reaction time or temperature moderately. Alternatively, a different synthetic route, such as a Friedel-Crafts-type reaction, may provide a higher yield for sterically demanding substrates.[2]
-
-
Reactivity of Starting Materials: Electron-poor arenes are less nucleophilic and will react more slowly.
-
Solution: For less reactive arenes, more forcing conditions (higher temperature, longer reaction time) may be necessary.
-
Q2: I am observing a mixture of regioisomers instead of a single product. How can I improve the regioselectivity?
A2: Poor regioselectivity is a common challenge, governed by both the electronic properties and steric environment of the aromatic substrate.
-
Electronic Effects: The electrophilic this compound species will preferentially add to the most nucleophilic position on the aromatic ring. Electron-donating groups (e.g., -OMe, -Me) are activating and ortho-, para-directing, while electron-withdrawing groups (e.g., -NO₂, -CF₃) are deactivating and meta-directing.
-
Solution: Analyze the electronic nature of your substrate to predict the most likely site of reaction. The choice of starting material is the primary determinant of regioselectivity.
-
-
Steric Effects: Bulky substituents on the arene can block access to adjacent positions, favoring substitution at less hindered sites. For instance, sterically hindered ortho-substituted vinyl this compound salts have been shown to result in low regioselectivity in subsequent reactions.[5]
-
Solution: When multiple electronically favorable positions are available, the regioselectivity will often be controlled by sterics. Consider if a different isomer of your starting material could lead to the desired regiochemistry.
-
-
Thianthrenation Strategy: For late-stage functionalization, the use of a thianthrenation strategy can selectively transform C-H bonds into organothianthrenium salts in a predictable manner, offering a straightforward alternative for achieving regioselectivity.[6]
Q3: My synthesis of pyrrolylthis compound salts is failing, and I am isolating Δ³-pyrrol-2-one products instead. What is causing this side reaction?
A3: This specific side product points directly to the choice of activating anhydride in an "interrupted Pummerer" reaction.
-
Incorrect Anhydride: The use of a carboxylic acid anhydride to activate the sulfoxide can promote an alternative reaction pathway that affords the undesired Δ³-pyrrol-2-one products.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for the regioselective synthesis of aryl this compound salts?
A1: Two of the most valuable methods are:
-
Electrophilic Aromatic Substitution: This involves activating a sulfoxide with a strong acid anhydride, like Tf₂O, to generate a highly electrophilic intermediate in situ. This intermediate then reacts with an arene to afford the aryl this compound salt.[1] This method is synthetically valuable as it often starts from readily available sulfoxides.[1]
-
Reactions with Arynes: Sulfides or sulfoxides can react with arynes, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, to produce triarylthis compound salts.[2]
Q2: How do I choose an appropriate solvent for my reaction?
A2: The choice of solvent is critical. For reactions involving highly reactive intermediates like activated anhydrides, an anhydrous, non-nucleophilic solvent is required. Dichloromethane (B109758) (CH₂Cl₂) is commonly used.[4] In some cases, depending on the specific process, other solvents like chloroform, benzene, or toluene (B28343) may be used, and under certain conditions, a solvent may not be necessary at all.[3]
Q3: Can substrates with sensitive functional groups tolerate the reaction conditions for this compound salt synthesis?
A3: This depends on the chosen method. The reaction of alkenes with in situ generated bistriflates is tolerant of various functional groups like halogens, ethers, amides, and nitriles.[1] However, nucleophilic groups such as alcohols and amines must be handled with caution, as they can react with the activating anhydride or the newly formed this compound salt.[1] It is often necessary to protect these sensitive groups before the reaction.
Q4: How are this compound salts typically purified?
A4: this compound salts are ionic compounds and are often crystalline solids, making recrystallization an effective purification method.[8] If the product is oily or contains impurities preventing crystallization, column chromatography on silica (B1680970) gel can be employed. The charged nature of the salt may require polar eluent systems. Washing the crude reaction mixture with appropriate aqueous and organic layers is a crucial first step in the workup process.[9]
Visualizations
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_moisture [label="Check for Moisture\n(Anhydrous Conditions?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Evaluate Reaction Temp\n(Optimal Profile?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_sterics [label="Assess Steric Hindrance\n(Bulky Substrates?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent Purity\n& Reactivity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_moisture [label="Solution:\n- Rigorously dry glassware\n- Use anhydrous solvents\n- Inert atmosphere (N₂/Ar)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_temp [label="Solution:\n- Start at low temp (0°C)\n- Monitor via TLC/LC-MS\n- Optimize warming profile", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_sterics [label="Solution:\n- Increase reaction time\n- Consider alternative route\n(e.g., Friedel-Crafts)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_reagents [label="Solution:\n- Use fresh anhydride\n- For weak nucleophiles,\nuse forcing conditions", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_moisture; check_moisture -> sol_moisture [label="Yes"]; sol_moisture -> check_temp; check_moisture -> check_temp [label="No"];
check_temp -> sol_temp [label="No"]; sol_temp -> check_sterics; check_temp -> check_sterics [label="Yes"];
check_sterics -> sol_sterics [label="Yes"]; sol_sterics -> check_reagents; check_sterics -> check_reagents [label="No"];
check_reagents -> sol_reagents [label="Yes/No"]; sol_reagents -> end_node; } end_dot Caption: Troubleshooting workflow for low yield issues.
// Nodes start [label="Goal: Synthesize\nPyrrolylthis compound Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; method [label="Method:\n'Interrupted Pummerer'\n(Sulfoxide Activation)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Choice of Activating Anhydride", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
path_good [label="Sulfonic Acid Anhydride\n(e.g., Tf₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; path_bad [label="Carboxylic Acid Anhydride\n(e.g., Ac₂O)", fillcolor="#FFFFFF", fontcolor="#202124"];
result_good [label="SUCCESS:\nRegioselective Formation of\nPyrrolylthis compound Salt", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; result_bad [label="FAILURE:\nAlternative Pathway Leads to\nΔ³-pyrrol-2-one By-product", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> method; method -> decision; decision -> path_good [label="Correct Choice"]; decision -> path_bad [label="Incorrect Choice"]; path_good -> result_good; path_bad -> result_bad; } end_dot Caption: Reagent choice dictates the outcome in pyrrole (B145914) functionalization.
Quantitative Data Summary
The choice of synthetic route can significantly impact the yield, especially with sterically hindered substrates. The following table summarizes yields for triarylthis compound salts (TAS) based on two different methods.
| Product | Route A: Aryne Precursor (1b) | Route B: Friedel-Crafts |
| TAS-bA•OTf | 44% | — |
| TAS-bB•OTf | 36% | — |
| TAS-bC•OTf | < 10% | 60% |
| Data sourced from Imai et al. (2024)[2] |
This data clearly shows that for the more sterically demanding substrate leading to TAS-bC•OTf, the Friedel-Crafts reaction is a significantly higher-yielding method.[2]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of Aryl this compound Salts via Electrophilic Aromatic Substitution
This protocol is adapted from the method of activating sulfoxides with triflic anhydride.[1][4]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the desired sulfoxide (1.0 eq.) and the arene (1.5 eq.) to a flame-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the reagents.
-
Cooling: Cool the reaction mixture to -50 °C using an appropriate cooling bath.
-
Activator Addition: Slowly add triflic anhydride (Tf₂O) (1.1 eq.) dropwise to the stirred solution. Maintain the temperature below -40 °C during addition.
-
Reaction: Stir the reaction mixture for 5 minutes at -50 °C, then allow it to slowly warm to room temperature. Let the reaction proceed for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Dilute the mixture with CH₂Cl₂ and transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/diethyl ether) or by column chromatography on silica gel.
Protocol 2: Synthesis of Pyridylthis compound Salts via Copper-Catalyzed S-Arylation
This protocol is based on the S-selective arylation of pyridylsulfides.[10]
-
Preparation: To an oven-dried flask, add the pyridylsulfide (1.0 eq.), Ph₂IOTf (1.2 eq.), and the copper catalyst (e.g., CuCl, 10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., DCE - 1,2-dichloroethane) under an inert atmosphere.
-
Reaction: Heat the reaction mixture (e.g., to 80 °C) and stir for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Filter through a pad of Celite to remove the copper catalyst, washing the pad with additional solvent.
-
Concentration: Concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude this compound salt by column chromatography on silica gel to yield the final product. The resulting salts are often bench-stable.[10]
References
- 1. Synthetic Applications of this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1022269A2 - this compound salts and method of synthesis - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolylthis compound salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
troubleshooting the separation of sulfonium salts from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of sulfonium salts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound salt reaction mixture?
A1: The most common impurities are typically unreacted starting materials, such as the parent sulfide (B99878) and alkylating or arylating agents.[1] Nonpolar byproducts formed during the reaction can also be present.[1] For syntheses involving a metathesis step, residual salts from the anion exchange are a common impurity.
Q2: My this compound salt is an oil and is difficult to purify. What separation methods are recommended?
A2: Oily this compound salts present a significant purification challenge.[1] A highly effective method is a selective liquid-liquid extraction using a biphasic system of acetonitrile (B52724) and a nonpolar solvent like hexanes.[1] The polar this compound salt preferentially partitions into the acetonitrile layer, while nonpolar impurities are extracted into the hexane (B92381) layer.[1] This method is particularly well-suited for this compound salts that are difficult to crystallize.[1]
Q3: I am trying to crystallize my this compound salt, but it either oils out or remains in solution. What can I do?
A3: Crystallization of this compound salts can be challenging due to their thermal instability, hygroscopic nature, and sometimes high solubility in common solvents.[1][2] Here are several troubleshooting steps:
-
Solvent Selection: Experiment with a variety of solvent/anti-solvent systems. Good solvents are typically polar (e.g., methanol, ethanol, acetonitrile), while anti-solvents are nonpolar (e.g., diethyl ether, hexanes, toluene).[3]
-
Temperature Control: Slow cooling is crucial for crystal growth. Try cooling the solution gradually to room temperature, followed by further slow cooling in a refrigerator or freezer.[2]
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.[4]
-
Reduce Water Content: this compound salts can be hygroscopic. Ensure all solvents are anhydrous and the crystallization is performed under a dry atmosphere (e.g., nitrogen or argon).
-
Purity: Impurities can inhibit crystallization. Attempt to purify the crude product by another method, such as liquid-liquid extraction, before attempting crystallization.[1]
Q4: Can I use column chromatography to purify my this compound salt?
A4: Yes, column chromatography can be used for the purification of this compound salts.[5][6][7] Due to their polar nature, a polar stationary phase like silica (B1680970) gel is commonly used. The mobile phase is typically a mixture of a polar solvent (e.g., methanol, acetonitrile) and a less polar solvent (e.g., dichloromethane).[5][7] It is important to note that some this compound salts may be unstable on silica gel, so it is advisable to perform a small-scale test first.
Troubleshooting Guides
Problem 1: Low yield after liquid-liquid extraction.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Extraction | Increase the number of extractions with the polar solvent (e.g., acetonitrile). Three or more extractions are often necessary.[1] |
| Emulsion Formation | If an emulsion forms at the interface, try adding a small amount of brine or allowing the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
| This compound Salt is Partially Soluble in the Nonpolar Solvent | Modify the nonpolar solvent. For example, if using hexanes, try a slightly more polar solvent like a mixture of hexanes and ethyl acetate. |
| Product Loss During Workup | Ensure complete phase separation before removing the nonpolar layer. Back-extract the combined nonpolar layers with a small amount of the polar solvent to recover any dissolved product. |
Problem 2: The isolated this compound salt is not pure after crystallization.
| Possible Cause | Troubleshooting Suggestion |
| Co-precipitation of Impurities | The chosen solvent system may not be selective enough. Try a different solvent/anti-solvent combination. A slower rate of crystallization can also improve selectivity. |
| Occlusion of Solvent | The crystals may have trapped solvent molecules. Wash the filtered crystals with a small amount of cold anti-solvent and dry them thoroughly under vacuum. |
| Decomposition on Standing | Some this compound salts are thermally unstable.[1][2] Store the purified salt at a low temperature and under an inert atmosphere. |
| Hygroscopic Nature | The salt may be absorbing moisture from the air.[1] Handle and store the product in a dry environment (e.g., a glovebox or desiccator). |
Experimental Protocols
Protocol 1: Purification of a this compound Salt by Acetonitrile-Hexane Extraction
This protocol is adapted from a procedure for the purification of various this compound salts.[1]
Methodology:
-
After the reaction is complete, remove any precipitated solids (e.g., silver halide salts) by filtration through a pad of Celite®.[1]
-
Wash the Celite® pad with acetonitrile (3 x 10 mL) and combine the filtrates.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound salt.[1]
-
Partition the crude mixture between acetonitrile and hexanes (a 1:3 volume ratio is a good starting point).[1]
-
Separate the two phases in a separatory funnel.
-
Remove the upper hexane layer.
-
Wash the lower acetonitrile layer two more times with hexanes.[1]
-
Concentrate the acetonitrile layer under reduced pressure to yield the purified this compound salt.
Protocol 2: General Procedure for Crystallization of a this compound Salt
Methodology:
-
Dissolve the crude or partially purified this compound salt in a minimum amount of a suitable hot polar solvent (e.g., methanol, ethanol, or isopropanol).
-
If the solution contains insoluble impurities, perform a hot filtration.
-
Slowly add a nonpolar anti-solvent (e.g., diethyl ether, hexanes, or toluene) dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of the hot polar solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under high vacuum.
Visualizations
Caption: General workflow for this compound salt purification.
Caption: Troubleshooting logic for this compound salt purification.
References
- 1. Acetonitrile–Hexane Extraction Route to Pure this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radtech.org [radtech.org]
- 3. US5047568A - this compound salts and use and preparation thereof - Google Patents [patents.google.com]
- 4. unifr.ch [unifr.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolylthis compound salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimization of Catalyst Loading in Sulfonium-Mediated Asymmetric Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonium-mediated asymmetric synthesis. The focus is on the critical aspect of optimizing catalyst loading to achieve high yield and enantioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading in this compound-mediated asymmetric synthesis in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction yields the desired product, but the enantiomeric excess (% ee) is consistently low. How can I improve it by optimizing the catalyst loading?
Answer: Low enantioselectivity can arise from several factors related to catalyst loading. A systematic approach to troubleshooting this issue is crucial.
-
Is the catalyst loading too low? An insufficient amount of catalyst can lead to a significant contribution from the non-enantioselective background reaction, thereby reducing the overall % ee.
-
Is the catalyst loading too high? At high concentrations, some chiral this compound salt catalysts may form aggregates or dimers that are less selective or even inactive. This can also promote undesired side reactions.[1]
-
Is the catalyst deactivating? The active catalyst may be degrading over the course of the reaction.
Troubleshooting Steps:
-
Screen a Range of Catalyst Loadings: Systematically vary the catalyst loading (e.g., 0.1, 0.5, 1, 2, 5, 10 mol%) to identify the optimal concentration for your specific substrate and reaction conditions.
-
Verify Catalyst Purity and Integrity: Ensure the chiral this compound salt is of high purity and has been stored under appropriate inert and anhydrous conditions to prevent decomposition.
-
Consider the Order of Addition: The method of catalyst and reagent addition can be critical. Pre-forming the active catalyst before adding the substrate can sometimes improve enantioselectivity.
-
Control Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Evaluate Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's effectiveness. A solvent screen is often a valuable optimization step.
Issue 2: Poor or Inconsistent Yield
Question: I am observing high enantioselectivity, but the reaction yield is low or varies significantly between runs. Could catalyst loading be the cause?
Answer: Yes, suboptimal catalyst loading can lead to poor and irreproducible yields.
-
Insufficient Catalyst: A low catalyst loading might not be enough to drive the reaction to completion within a reasonable timeframe, resulting in a low yield of the desired product.
-
Catalyst Inhibition or Deactivation: Impurities in the reagents or solvent can act as catalyst poisons, leading to deactivation and a stalled reaction.[2] Higher catalyst loading might overcome minor impurities but is not an ideal solution.
-
Substrate-to-Catalyst Ratio: An improper stoichiometry between the substrate and catalyst can lead to incomplete conversion.
Troubleshooting Steps:
-
Increase Catalyst Loading Incrementally: A modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%) can often improve the reaction rate and overall yield.
-
Purify Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous to prevent catalyst deactivation.
-
Monitor Reaction Progress: Use techniques like TLC or GC/HPLC to monitor the reaction over time and determine if it has stalled.
-
Optimize Reaction Time and Temperature: If the reaction is sluggish, increasing the reaction time or moderately raising the temperature (while monitoring the effect on enantioselectivity) may improve the yield.
Issue 3: Difficulty in Scaling Up the Reaction
Question: I have successfully optimized the reaction on a small scale, but I am facing challenges with yield and enantioselectivity upon scaling up. How should I adjust the catalyst loading?
Answer: Scaling up reactions can introduce new variables that affect catalyst performance.
-
Mixing and Mass Transfer: Inefficient stirring in larger reaction vessels can lead to localized concentration gradients and temperature differences, impacting catalyst activity and selectivity.
-
Heat Transfer: Exothermic or endothermic reactions can be more difficult to control on a larger scale, potentially leading to catalyst decomposition or side reactions.
-
Purity of Reagents at Scale: Impurities in larger batches of starting materials can have a more pronounced effect on the catalyst.
Troubleshooting Steps:
-
Re-optimize Catalyst Loading at the New Scale: It is often necessary to re-evaluate the optimal catalyst loading when moving to a larger scale. A slightly higher loading may be required to compensate for potential issues.
-
Ensure Efficient Mixing: Use appropriate stirring equipment and techniques to ensure homogeneous reaction conditions.
-
Implement Robust Temperature Control: Utilize a reliable temperature control system to maintain the optimal reaction temperature throughout the process.
-
Perform a "Dummy Run": A small-scale reaction using the large-batch reagents can help identify any potential issues with purity before committing to the full-scale reaction.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a this compound-mediated asymmetric reaction?
A1: A good starting point for many this compound-mediated asymmetric syntheses is typically in the range of 1-10 mol%. For initial screening, 5 mol% is often a reasonable starting concentration. However, for highly efficient catalysts, loadings as low as 0.1 mol% have been reported to be effective.[3][4]
Q2: Can the counter-ion of the this compound salt affect the optimal catalyst loading?
A2: Yes, the counter-ion can influence the solubility, stability, and reactivity of the this compound salt catalyst, which in turn can affect the optimal loading. It is advisable to screen different counter-ions if you are not achieving the desired results.
Q3: How does the method of ylide generation (in-situ vs. pre-formed) impact catalyst loading optimization?
A3: In catalytic processes where the this compound ylide is generated in situ, the efficiency of this generation step can influence the required catalyst loading.[5] If the ylide formation is slow or inefficient, a higher initial loading of the sulfide (B99878) precursor may be necessary. For reactions using a pre-formed this compound salt, the focus is solely on the catalytic turnover of that salt.
Q4: What are the signs of catalyst decomposition, and how can it be prevented?
A4: Signs of catalyst decomposition include a change in the color of the reaction mixture, the formation of a precipitate, or a sudden halt in the reaction progress. To prevent decomposition, ensure that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon), use anhydrous solvents, and maintain the optimal reaction temperature. Storing the chiral this compound salt catalyst in a cool, dark, and dry environment is also crucial.
Q5: Is it always better to use a lower catalyst loading?
A5: While lower catalyst loading is generally desirable from an economic and environmental perspective (atom economy), the primary goal is to achieve the desired yield and enantioselectivity in a practical timeframe. The "optimal" catalyst loading is a balance between these factors. In some cases, a slightly higher loading may be necessary to ensure robustness and reproducibility of the reaction.
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Yield and Enantioselectivity in a this compound-Mediated Asymmetric Epoxidation.
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 65 | 85 |
| 2 | 80 | 92 |
| 5 | 95 | 98 |
| 10 | 96 | 97 |
| 20 | 96 | 95 |
Note: This data is illustrative and the optimal loading is highly dependent on the specific substrate, catalyst, and reaction conditions.
Table 2: Impact of Catalyst Loading on a Rhodium-Catalyzed Asymmetric Cyclopropanation using a this compound Ylide.
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
| 0.1 | 85 | 96 |
| 0.5 | 92 | 98 |
| 1.0 | 95 | 99 |
| 2.0 | 96 | 99 |
Data is generalized from literature reports on highly active catalyst systems.[5]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a this compound-Mediated Asymmetric Epoxidation
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chiral this compound salt catalyst in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF) at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the aldehyde substrate in the same solvent (e.g., 1.0 M).
-
Prepare a stock solution of the base (e.g., KHMDS or DBU) in the same solvent or as a solid to be weighed out.
-
-
Reaction Setup:
-
In a series of oven-dried and inert-atmosphere-flushed vials, add the desired amount of the catalyst stock solution to achieve the target catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%).
-
Add the solvent to each vial to reach the desired final reaction concentration.
-
Cool the vials to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
-
Reaction Execution:
-
To each vial, add the aldehyde stock solution (1.0 equivalent).
-
Slowly add the base (e.g., 1.1 equivalents) to each vial with vigorous stirring.
-
Stir the reactions at the set temperature and monitor their progress by TLC or another suitable analytical method.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., NMR for yield and chiral HPLC or GC for % ee).
-
Mandatory Visualization
References
minimizing homocoupling in sulfonium-based cross-coupling reactions
Welcome to the technical support center for sulfonium-based cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize homocoupling and other side reactions during your experiments.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling is a common side reaction in cross-coupling catalysis where two molecules of the same coupling partner react, leading to undesired symmetrical byproducts. This guide provides a systematic approach to diagnosing and mitigating homocoupling in your this compound-based reactions.
Problem: Significant Homocoupling of the Nucleophilic Coupling Partner is Observed.
This is often the most prevalent type of homocoupling, for instance, the formation of a biaryl from two molecules of an organometallic reagent.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) or Ni(0) catalyst to a higher oxidation state (e.g., Pd(II)), which can promote the homocoupling of nucleophilic reagents. Solution: Ensure rigorous degassing of solvents and inerting of the reaction vessel. Use freeze-pump-thaw cycles for solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1] |
| Suboptimal Ligand Choice | The ligand's steric and electronic properties are critical. Insufficiently bulky or electron-donating ligands may not adequately stabilize the catalyst, leading to side reactions. Solution: Screen a variety of ligands. Bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos have been shown to be effective in promoting cross-coupling and suppressing homocoupling in related systems.[2][3] |
| Inappropriate Base | The choice and strength of the base can influence the reaction pathway. A base that is too strong or too weak can lead to an imbalance in the rates of the catalytic cycle steps, favoring homocoupling. Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, LiOᵗBu). The optimal base is often substrate-dependent.[2] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the homocoupling pathway, which may have a different activation energy than the desired cross-coupling. Solution: Attempt the reaction at a lower temperature. Room temperature reactions are possible for some highly reactive this compound salts and catalyst systems. |
| Slow Transmetalation | If the transmetalation step is slow relative to other steps in the catalytic cycle, it can lead to an accumulation of catalyst intermediates that are prone to side reactions. Solution: Consider the use of additives that can facilitate transmetalation. For example, in Stille couplings, Cu(I) salts can act as co-catalysts. |
Problem: Homocoupling of the this compound Salt Electrophile is Observed.
While generally less common, the reductive homocoupling of the this compound salt can occur.
| Potential Cause | Recommended Solution |
| Reductive Cleavage of the this compound Salt | The this compound salt itself may undergo reductive cleavage, especially in the presence of reducing agents or certain catalyst systems. This can lead to the formation of radical intermediates that can dimerize. Solution: Carefully select the catalyst and reaction conditions. Nickel catalysts, in particular, can be effective in promoting cross-electrophile coupling while minimizing reductive homocoupling of either partner.[4][5] |
| Side Reactions of the this compound Group | In some cases, particularly with complex this compound salts like thianthrenium salts, cleavage of the this compound moiety itself can occur, leading to undesired byproducts.[6] Solution: Ensure that the N-substituent on the electrophile (if applicable) provides sufficient electronic stabilization to favor oxidative addition at the desired C–S bond.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for homocoupling in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling, particularly of the nucleophilic partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling), can be initiated by the oxidation of the active Pd(0) catalyst to Pd(II) by residual oxygen. The Pd(II) species can then undergo two consecutive transmetalation steps with the nucleophile, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).
Caption: General mechanism for oxygen-induced homocoupling.
Q2: How does the choice of this compound salt affect the propensity for side reactions?
A2: The structure of the this compound salt is crucial. Arylthianthrenium salts are often used due to their high reactivity and the ability to be synthesized with high regioselectivity. The stability of the this compound salt and the desired regioselectivity of the C–S bond activation are influenced by the substituents on the aromatic ring and the nature of the this compound group itself. For instance, in pyrrolylthis compound salts, an N-sulfonyl group is important for directing the desired regioselectivity of the S–C bond activation.[6]
Q3: Can you provide a general experimental protocol to minimize homocoupling in a this compound-based Suzuki-Miyaura coupling?
A3: The following is a generalized protocol based on conditions reported for the coupling of aryl thianthrenium salts, which are known to be effective electrophiles.
Experimental Protocol: Low-Homocoupling Suzuki-Miyaura Coupling of an Aryl Thianthrenium Salt
-
Reagents and Materials:
-
Aryl thianthrenium salt (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 2–5 mol%)
-
Ligand (e.g., SPhos, if not using a precatalyst, 4–10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., MeOH, THF, or a mixture)
-
-
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl thianthrenium salt, arylboronic acid, palladium precatalyst, and base.
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction: Stir the mixture at room temperature or elevated temperature (e.g., 80 °C), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Caption: Experimental workflow for low-homocoupling cross-coupling.
Q4: Are there any quantitative data available on how reaction parameters affect homocoupling in this compound-based reactions?
A4: Yes, while extensive datasets are still emerging, some studies provide valuable insights. For instance, in the Stille coupling of pyrrolylthis compound salts, the choice of palladium source and ligands has been shown to influence the product distribution.
Table 1: Effect of Catalyst and Ligand on a Stille Coupling of a Pyrrolylthis compound Salt
| Entry | Pd Source (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Product Yield (%) | Byproduct Yields (%) |
| 1 | Pd(PPh₃)₄ (10) | - | - | DMF | 80 | 55 | Reductive Cleavage: 15, N-desulfonylation: 10 |
| 2 | Pd₂(dba)₃ (5) | P(2-furyl)₃ (20) | - | DMF | 80 | 70 | Reductive Cleavage: 10, N-desulfonylation: 5 |
| 3 | Pd₂(dba)₃ (5) | P(t-Bu)₃ (20) | - | Toluene | 100 | 65 | Reductive Cleavage: 20, N-desulfonylation: 5 |
| 4 | Pd(PPh₃)₄ (10) | - | CuTC | DMF | 80 | 85 | Reductive Cleavage: 5, N-desulfonylation: <5 |
Data adapted from studies on pyrrolylthis compound salts. Byproduct yields are approximate and intended for comparative purposes.[6]
This table illustrates that the use of a copper(I) co-catalyst (CuTC) can significantly improve the yield of the desired cross-coupled product while minimizing side reactions like reductive cleavage of the this compound salt.
Q5: What is the proposed catalytic cycle for the cross-coupling of aryl thianthrenium salts?
A5: The catalytic cycle is believed to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination, similar to traditional cross-coupling reactions.
Caption: Proposed catalytic cycle for aryl thianthrenium salt cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Direct Cross-Coupling of Aryl this compound Salt with Aryl Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolylthis compound salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
addressing the reversibility of sulfonium ylide addition to enones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the reversibility of sulfonium ylide additions to enones. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding an epoxide instead of the desired cyclopropane (B1198618). What is the likely cause and how can I fix it?
A1: The formation of an epoxide indicates that the reaction is under kinetic control, where the faster, but often irreversible, 1,2-addition of the ylide to the carbonyl group is dominant.[1][2] To favor the thermodynamically more stable cyclopropane product, which results from a 1,4-conjugate addition, the initial 1,2-addition must be reversible.
Troubleshooting Steps:
-
Switch to a more stable ylide: Unstabilized this compound ylides, like dimethylthis compound methylide (Me₂SCH₂), tend to add irreversibly to the carbonyl group.[1] Consider using a sulfoxonium ylide, such as dimethylsulfoxonium methylide (Me₂S(O)CH₂), which is more stable and its 1,2-addition is highly reversible, thus favoring the 1,4-addition pathway that leads to cyclopropanation.[1][3]
-
Use a stabilized this compound ylide: If you need to use a this compound ylide, choose one that is "stabilized" with an electron-withdrawing group (e.g., an ester or ketone). This increased stability promotes the reversibility of the initial carbonyl addition.[3][4]
-
Increase the reaction temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the reverse of the 1,2-addition, allowing the reaction to equilibrate and form the thermodynamic product.[5] However, be mindful of potential side reactions at elevated temperatures.
Q2: I am observing poor diastereoselectivity in my cyclopropanation reaction. What factors influence this and how can I improve it?
A2: Poor diastereoselectivity often arises from issues related to the equilibration of the intermediate betaine (B1666868) formed after the initial ylide addition.[6][7] The final stereochemistry is determined by the relative rates of ring closure from the different betaine diastereomers.
Troubleshooting Steps:
-
Control the concentration: High concentrations can sometimes lead to base-mediated equilibration of the betaine intermediate, which can erode diastereoselectivity.[7] Running the reaction at high dilution may slow down this equilibration relative to the rate of ring closure.[7]
-
Choice of base: The base used to generate the ylide can influence the outcome. If a base is present in the reaction mixture, it can catalyze the epimerization of the betaine. Using a pre-formed ylide in the absence of excess base can mitigate this.[7]
-
Ylide structure: The steric bulk of the ylide and the enone can significantly influence the facial selectivity of the initial attack and the relative stabilities of the diastereomeric betaines. Consider using a ylide with a different steric profile.
-
Temperature: Lowering the temperature can sometimes improve diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.
Q3: What is the fundamental difference in reactivity between this compound and sulfoxonium ylides in their reaction with enones?
A3: The primary difference lies in their stability and the reversibility of their initial addition to the carbonyl group.
-
This compound Ylides (e.g., Dimethylthis compound methylide): These are generally less stable and more reactive.[4] Their addition to a carbonyl group (1,2-addition) is often fast and irreversible, leading to the kinetic product, which is typically an epoxide.[1] They are considered "harder" nucleophiles.[3]
-
Sulfoxonium Ylides (e.g., Dimethylsulfoxonium methylide): The presence of the oxygen atom stabilizes the ylide.[8] This increased stability makes the 1,2-addition to the carbonyl reversible.[1][9] Consequently, the reaction can proceed via the slower but irreversible 1,4-addition pathway to yield the more thermodynamically stable cyclopropane product.[2] They are considered "softer" nucleophiles.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or no yield of cyclopropane | The 1,2-addition to the carbonyl is irreversible, leading to epoxide formation or other side reactions. | Use a more stable ylide (sulfoxonium or stabilized this compound ylide).[1][3] Increase the reaction temperature to promote reversibility. |
| Mixture of epoxide and cyclopropane | The reversibility of the 1,2-addition is not sufficient to fully favor the 1,4-addition pathway. | Increase reaction time and/or temperature. Switch to a more stabilized sulfoxonium ylide.[8] |
| Poor diastereoselectivity | Equilibration of the betaine intermediate is occurring faster than or at a similar rate to ring closure.[7] | Run the reaction at a lower concentration.[7] Use a pre-formed ylide to avoid excess base.[7] Modify the steric properties of the ylide or substrate. |
| Unwanted side reactions | The ylide may be basic enough to cause side reactions like elimination.[3] The reaction temperature may be too high, leading to decomposition. | Use a milder base for ylide generation. Run the reaction at a lower temperature if possible. Ensure the enone substrate is stable under the reaction conditions. |
Experimental Protocols
General Protocol for the Cyclopropanation of an Enone using Dimethylsulfoxonium Methylide
This is a generalized procedure and may require optimization for specific substrates.
-
Preparation of Dimethylsulfoxonium Methylide:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (NaH) as a 60% dispersion in mineral oil (1.0 eq).
-
Wash the NaH with dry hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.
-
Add dry dimethyl sulfoxide (B87167) (DMSO) via syringe and heat the mixture to 65-70 °C until the evolution of hydrogen gas ceases (approximately 45-60 minutes).
-
Cool the resulting greyish solution of the ylide to room temperature.
-
-
Cyclopropanation Reaction:
-
Dissolve the enone (1.0 eq) in dry tetrahydrofuran (B95107) (THF) in a separate flame-dried flask under a nitrogen atmosphere.
-
Cool the enone solution to 0 °C.
-
Slowly add the prepared solution of dimethylsulfoxonium methylide (1.1 eq) to the enone solution via cannula or syringe over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Reaction pathways for this compound ylide addition to enones.
Caption: Troubleshooting low cyclopropane yield.
Caption: Key factors that control the reversibility of ylide addition.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Asymmetric this compound ylide mediated cyclopropanation: stereocontrolled synthesis of (+)-LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric transformations from sulfoxonium ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05708A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Efficient [18F]Fluorination with Sulfonium Salt Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of [18F]fluorination using sulfonium salt precursors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the [18F]fluorination of this compound salt precursors.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Suboptimal Reaction Temperature: The reaction temperature is critical and substrate-dependent.[1][2] | Optimize the temperature for your specific precursor. For example, while many reactions proceed at 110°C, some precursors may require lower temperatures (e.g., 50-80°C) to prevent decomposition or side product formation.[2][3] |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction efficiency.[1][2] | Dimethylsulfoxide (DMSO) and acetonitrile (B52724) (MeCN) are commonly used.[2][3] Test both to determine the optimal solvent for your substrate. For instance, with the precursor for [18F]FPEB, a 75% RCY was achieved in DMSO at 50°C and in MeCN at 80°C.[2][3] | |
| Precursor Instability or Decomposition: Some this compound salt precursors can be sensitive to the basic conditions of the fluorination reaction.[4] | Consider using a milder base. While K₂CO₃ with Kryptofix 2.2.2 (K₂₂₂) is common, alternatives like tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) or tetrabutylammonium methanesulfonate (B1217627) (TBAOMs) can be beneficial for base-sensitive precursors.[4] | |
| Presence of Water: Residual water can decrease the nucleophilicity of [18F]fluoride.[1][5] | Ensure a thorough azeotropic drying of the [18F]fluoride/K₂₂₂/K₂CO₃ complex before adding the precursor solution.[6] | |
| Insufficient Precursor Amount: While high precursor concentrations are often used, optimization can lead to improved efficiency. | The precursor load can sometimes be lowered without affecting the RCY. For example, the amount of the [18F]FPEB precursor was successfully reduced to 1 mg.[2][3] | |
| Formation of Side Products | Hydrolysis of Functional Groups: Functional groups on the precursor, such as nitriles, may be susceptible to hydrolysis under the reaction conditions.[2][3] | Reducing the reaction temperature and shortening the reaction time can often minimize or eliminate the formation of hydrolysis-related side products.[2][3] |
| Lack of Regioselectivity: The [18F]fluoride may attack other positions on the this compound salt, leading to undesired regioisomers.[2][7] | The electronic properties of the precursor play a crucial role. Electron-donating or -withdrawing groups on the aryl rings can direct the fluorination. For dibenzothiophene (B1670422) this compound salts, substitution patterns can be designed to favor the desired regioselectivity.[2][7] | |
| Difficulty in Precursor Synthesis | Inefficient Ring-Closing Reaction (for dibenzothiophene this compound salts): The yield of the intramolecular cyclization to form the this compound salt can be low.[2] | Optimization of the cyclization conditions is key. Different methods, such as using N-chlorosuccinimide (NCS) with Bi(OTf)₃ in MeCN or Ca(OCl)₂ in an acetate (B1210297) buffer, can be employed depending on the substrate.[2] |
| Limited Availability of Methods for Triarylthis compound Salt Formation: Traditional methods for synthesizing triarylthis compound salts can be limited and may not be suitable for complex molecules.[2][7] | The development of intramolecular cyclization of biaryl thioethers to form dibenzothiophene this compound salts provides a more flexible and milder route to these precursors.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound salt precursors for [18F]fluorination?
A1: this compound salts, particularly dibenzothiophene and triarylthis compound salts, offer several advantages for aromatic [18F]fluorination. They can be used to label a broad range of non-activated and electron-deficient aromatic rings under conditions that are similar to conventional nucleophilic substitution reactions.[2][7] This approach expands the scope of molecules that can be labeled with fluorine-18 (B77423) and can provide superior labeling efficiency for clinically relevant tracers.[2][3] Furthermore, the synthesis of dibenzothiophene this compound salts via intramolecular cyclization of biaryl thioethers offers a flexible and mild route to these precursors.[2][3]
Q2: How do I choose the right this compound salt precursor for my target molecule?
A2: The choice of precursor depends on the electronic properties of your target arene. For triarylthis compound salts, the reactivity and regioselectivity are influenced by the substituents on the aryl rings.[8] Dibenzothiophene this compound salts have been shown to be effective for both electron-poor and some electron-rich arenes, with the substitution pattern on the dibenzothiophene core influencing the outcome.[3] It is often necessary to synthesize and test a small library of precursors to identify the optimal one for a specific application.
Q3: What are the typical reaction conditions for [18F]fluorination using this compound salts?
A3: Typical conditions involve reacting the this compound salt precursor with [18F]fluoride that has been activated with a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate (K₂CO₃). The reaction is usually carried out in a polar aprotic solvent like DMSO or MeCN at elevated temperatures, generally ranging from 80°C to 150°C, for a duration of 5 to 15 minutes.[2][3][9] However, as noted in the troubleshooting guide, these conditions should be optimized for each specific substrate.
Q4: Can this compound salt precursors be used for labeling complex biomolecules like peptides?
A4: Yes, this compound salt precursors have been successfully used for the [18F]fluorination of peptides. By incorporating a triarylthis compound salt moiety into a tetrapeptide, efficient labeling was achieved, demonstrating the applicability of this method to more complex biological molecules.[8]
Q5: Are there any safety concerns associated with using this compound salt precursors?
A5: While the [18F]fluorination reaction itself is performed on a small scale, standard radiochemical safety precautions must always be followed. The synthesis of the this compound salt precursors may involve reagents that require careful handling. It is essential to consult the safety data sheets (SDS) for all chemicals used and to perform all manipulations in a well-ventilated fume hood or an appropriate shielded hot cell.
Data Presentation
Table 1: Optimization of Reaction Conditions for [18F]FPEB Labeling [2][3]
| Precursor Amount (mg) | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (RCY, %) |
| 5 | DMSO | 110 | 15 | Side product formation |
| 1 | DMSO | 50 | 5 | 75 |
| 1 | MeCN | 80 | 5 | 75 |
Table 2: Scope of Aromatic [18F]Fluorination using Dibenzothiophene this compound Salts [3]
| Precursor | Product | Temperature (°C) | RCY (%) |
| 11b (Tolyl salt) | 4-[18F]fluorotoluene | 110 | 2 |
| 11c (Tolyl salt regioisomer) | 3-[18F]fluorotoluene | 110 | 15 ± 5 |
| 11d | 3-[18F]fluoroanisole | 110 | 27 ± 5 |
| 11f | 3-[18F]fluoropyridine | 110 | 65 ± 5 |
| 11i (tert-butyl ester) | [18F]12i | 110 | 84 ± 5 |
| 11e | [18F]-1,2,3-trifluorobenzene | 80 | 43 ± 5 |
| 11h | 4-[18F]fluorobenzaldehyde | 75 | 71 |
| 11o | 3-[18F]fluorodeprenyl | 150 | 32 ± 2 |
Experimental Protocols
General Protocol for [18F]Fluorination using a Dibenzothiophene this compound Salt Precursor [2][3]
-
[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA). The trapped [18F]fluoride is then eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (KHCO₃ or K₂CO₃) in acetonitrile/water.
-
Azeotropic Drying: The eluted [18F]fluoride solution is dried by azeotropic distillation under a stream of nitrogen at approximately 110°C to remove water.
-
Radiolabeling Reaction: A solution of the dibenzothiophene this compound salt precursor (typically 1-5 mg) in the desired solvent (e.g., DMSO or MeCN) is added to the dried [18F]fluoride/K₂₂₂ complex. The reaction mixture is heated at the optimized temperature (e.g., 50-150°C) for the optimized time (e.g., 5-15 minutes).
-
Quenching and Purification: After the reaction is complete, the mixture is cooled and diluted with water or a suitable solvent. The desired [18F]fluorinated product is then purified, typically by radio-HPLC.
-
Analysis: The radiochemical yield and purity of the final product are determined by radio-HPLC.
Protocol for the Synthesis of a Dibenzothiophene this compound Salt Precursor via Intramolecular Ring-Closing [2]
-
Method A (NCS/Bi(OTf)₃): To a solution of the biaryl thioether in acetonitrile (MeCN) at room temperature, add N-chlorosuccinimide (NCS) and bismuth(III) triflate (Bi(OTf)₃). Stir the reaction mixture for 5 minutes to 2 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Method B (Ca(OCl)₂/Acetate Buffer): To a solution of the biaryl thioether in acetone, add an aqueous acetate buffer (pH 4) and calcium hypochlorite (B82951) (Ca(OCl)₂). Stir the reaction at 0°C to room temperature for approximately 15 minutes.
-
Work-up and Purification: After completion of the reaction, the mixture is typically quenched, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired dibenzothiophene this compound salt.
Visualizations
References
- 1. 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-Closing Synthesis of Dibenzothiophene this compound Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. researchgate.net [researchgate.net]
- 9. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the large-scale synthesis of sulfonium reagents
Welcome to the technical support center for the large-scale synthesis of sulfonium reagents. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound reagents on a large scale.
Issue 1: Low Yield During this compound Salt Formation
-
Q: My this compound salt synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
-
A: Low yields in this compound salt formation can stem from several factors. Firstly, the reactivity of your starting materials is crucial. Less reactive sulfides, such as diarylsulfides, may require the use of halogen scavenging agents like AgBF₄ to accelerate the reaction with alkyl iodides or bromides.[1] Secondly, reaction temperature is a critical parameter; high temperatures can lead to the generation of by-products, thereby reducing the yield of the final product.[2] It is often beneficial to run the reaction at a controlled temperature. Finally, ensure all reagents and solvents are of high purity and anhydrous, as moisture can interfere with the reaction.
-
Issue 2: Instability of this compound Ylides
-
Q: The this compound ylide appears to be decomposing before or during the reaction. How can I improve its stability?
-
A: The stability of this compound ylides is highly dependent on their structure and the reaction conditions.
-
Structural Stabilization: Ylides are stabilized when the carbanion's negative charge is delocalized into one or more electron-withdrawing groups (e.g., carbonyl, ester, nitrile).[3][4] For large-scale work, using these "stabilized" ylides is often more practical as they are easier to handle and can be bench-stable.[4]
-
Thermal Stability: Unstabilized ylides, like dimethylthis compound methylide, are significantly less stable and must be prepared and used in situ at lower temperatures to prevent decomposition.[5]
-
Choice of Base and Solvent: The choice of base and solvent can impact ylide stability. Strong, non-nucleophilic bases are typically required. The reaction is almost always performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent decomposition by atmospheric oxygen and moisture.
-
-
Issue 3: Challenges in Product Purification
-
Q: I'm struggling to purify the crude this compound salt or the final product. What are effective large-scale purification strategies?
-
A: Large-scale purification of ionic compounds like this compound salts can be challenging due to their solubility properties.
-
Recrystallization: This is a common method for crystalline solids. If the product is an oil or fails to crystallize, it may indicate impurities. Using a "seed crystal" from a small, purified batch can initiate crystallization in the larger batch.[6]
-
Slurry Washing: For aryl sulfonic acid salts, which share similar challenges, creating a slurry in a specific volume of an aqueous solvent system can preferentially dissolve impurities, leaving the purified solid behind.[7]
-
Chromatography: While challenging for scale-up, ion-exchange chromatography is an effective method for removing contaminating metal ions and sulfate (B86663) ions from sulfonate salt solutions.[8] Cation-exchange columns can be used to capture cationic products directly from complex mixtures, simplifying subsequent purification steps.[9]
-
-
Issue 4: Unwanted Side Reactions and By-products
-
Q: My reaction is producing a mixture of products. How can I improve selectivity?
-
A: The formation of multiple products often depends on the specific type of this compound reagent used and the substrate.
-
Corey-Chaykovsky Reaction Selectivity: When reacting with α,β-unsaturated carbonyls (enones), the choice of ylide is critical. Less reactive, stabilized sulfoxonium ylides tend to favor 1,4-addition, leading to cyclopropanes.[10] More reactive, unstabilized this compound ylides typically favor 1,2-addition to the carbonyl group, yielding epoxides.[5][10]
-
Pummerer Rearrangement: This is a common side reaction pathway for sulfoxides, especially under acidic conditions, and can compete with the desired this compound salt formation.[11][12] Careful control of reagents and conditions is necessary to minimize this pathway.
-
Disagreeable Odor: The use of dimethyl sulfide (B99878) (DMS) or its derivatives often results in the formation of DMS as a by-product, which is volatile and has a strong, unpleasant smell.[13] All operations should be conducted in a well-ventilated fume hood, and appropriate waste quenching and disposal procedures must be in place.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary difference in reactivity between this compound ylides and sulfoxonium ylides?
-
A1: The main difference lies in their stability and selectivity. Sulfoxonium ylides are generally more stable than the corresponding this compound ylides.[3] This difference in stability translates to different reactivity. For instance, in reactions with enones, sulfoxonium ylides typically yield cyclopropanes (1,4-addition), whereas this compound ylides yield epoxides (1,2-addition).[5][10]
-
-
Q2: What are the key safety precautions for handling reagents used in large-scale this compound synthesis?
-
A2: Safety is paramount. Key considerations include:
-
Pyrophoric Reagents: Strong bases like n-butyllithium (n-BuLi), often used to generate ylides, are pyrophoric and ignite spontaneously in air.[14] They must be handled under an inert atmosphere using proper syringe/cannula techniques.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and a fire-resistant lab coat.[14][16] Nitrile gloves offer basic protection, but leather or Kevlar gloves underneath are recommended for fire protection when handling pyrophorics.[15]
-
Ventilation: Reactions should be conducted in a certified chemical fume hood to manage volatile and odorous by-products like dimethyl sulfide (DMS).[13]
-
Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., Class D for metal fires, or dry powder), safety shower, and eyewash station are immediately accessible.[14][17]
-
-
-
Q3: Can this compound salts be used as catalysts?
-
Q4: What are the most common methods for preparing S-alkyl this compound salts?
-
A4: The most typical method is the direct Sₙ2 alkylation of a dialkyl sulfide with an alkyl iodide or triflate.[1] Another general approach involves the reaction of sulfoxides with an acid anhydride (B1165640) (like Tf₂O) to generate a highly reactive intermediate, which then reacts with various nucleophiles.[20]
-
Data Presentation
Table 1: Comparison of Common Ylide Precursors for Methylene Transfer
| Feature | Trimethylthis compound (B1222738) Halide (e.g., (CH₃)₃SI) | Trimethylsulfoxonium (B8643921) Halide (e.g., (CH₃)₃SOI) |
| Generated Ylide | Dimethylthis compound methylide | Dimethylsulfoxonium methylide (DMSM) |
| Relative Stability | Less stable, more reactive | More stable, less reactive[5] |
| Typical Base | NaH, n-BuLi, LDA | NaH, KOH[5] |
| Reaction with Enones | 1,2-addition (forms epoxides)[5][10] | 1,4-addition (forms cyclopropanes)[10] |
| By-product | Dimethyl sulfide (DMS)[13] | Dimethyl sulfoxide (B87167) (DMSO)[13] |
| Handling Notes | Generated and used in-situ at low temperatures.[5] | Can be isolated, more thermally stable. |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Synthesis of Trimethylthis compound Iodide
-
Objective: To synthesize the this compound salt precursor for the Corey-Chaykovsky reagent.
-
Materials:
-
Dimethyl sulfide (DMS)
-
Iodomethane (B122720) (Methyl Iodide)
-
Anhydrous diethyl ether or acetone
-
-
Procedure:
-
Setup: Equip a large, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube (or inert gas inlet). Ensure all glassware is thoroughly dried.
-
Charging Reagents: In a well-ventilated fume hood, charge the flask with dimethyl sulfide (1.0 equivalent).
-
Addition: Cool the flask in an ice bath. Add iodomethane (1.0-1.05 equivalents) dropwise via the dropping funnel to the stirred solution of dimethyl sulfide over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. A white precipitate of trimethylthis compound iodide will form. Continue stirring for 12-24 hours to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the white crystalline solid under vacuum to obtain pure trimethylthis compound iodide. Store in a desiccator.
-
Protocol 2: Large-Scale Generation of Dimethylsulfoxonium Methylide (DMSM) and Epoxidation
-
Objective: To generate the ylide from its salt and perform an epoxidation reaction.
-
Materials:
-
Trimethylsulfoxonium iodide or chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Ketone or aldehyde substrate
-
-
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a large, dry, multi-necked flask with a mechanical stirrer, a thermometer, and a gas inlet/outlet.
-
Base Preparation: Carefully charge the flask with sodium hydride (1.1 equivalents). Wash the NaH dispersion with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under inert gas.
-
Solvent Addition: Add anhydrous DMSO or THF to the flask to create a slurry.
-
Salt Addition: Add the trimethylsulfoxonium salt (1.0 equivalent) portion-wise to the stirred NaH slurry. The temperature will rise, and hydrogen gas will evolve. Control the addition rate to maintain the temperature below 25-30°C. Use a cooling bath if necessary. Stir for 1-2 hours until gas evolution ceases, indicating complete formation of the ylide.
-
Substrate Addition: Dissolve the ketone or aldehyde substrate (0.9 equivalents) in the same anhydrous solvent and add it dropwise to the ylide solution, maintaining the temperature at or below room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature but may require gentle heating for less reactive substrates.
-
Quenching: Upon completion, carefully and slowly quench the reaction by adding it to a large volume of cold water or saturated aqueous ammonium (B1175870) chloride.
-
Workup & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude epoxide via distillation or chromatography.
-
Visualizations
Caption: General workflow for the synthesis and application of this compound reagents.
Caption: Troubleshooting logic for low yield in this compound salt synthesis.
Caption: Mechanism of the Johnson-Corey-Chaykovsky epoxidation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. EP1022269A2 - this compound salts and method of synthesis - Google Patents [patents.google.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Sulfur-Based Ylides in Transition-Metal-Catalysed Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 9. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 14. chemistry.ucla.edu [chemistry.ucla.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 18. Recent Applications of this compound Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthetic Applications of this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfonium Salt-Catalyzed Ring-Opening Polymerization
Welcome to the technical support center for optimizing the conditions for ring-opening polymerization (ROP) catalyzed by sulfonium salts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are this compound salts used for in ring-opening polymerization? this compound salts, particularly triarylthis compound salts, often function as photoacid generators (PAGs).[1] Upon exposure to UV light, they undergo photolysis to generate a strong Brønsted acid, which then initiates the cationic ring-opening polymerization of susceptible heterocyclic monomers like lactones, lactides, and ethers.[1][2]
Q2: Which monomers are suitable for this type of polymerization? Monomer scope for cationic ROP is generally limited to nucleophilic heterocyclic monomers capable of stabilizing a positive charge upon ring-opening.[1] This includes cyclic esters (e.g., ε-caprolactone, δ-valerolactone, lactide), cyclic ethers (e.g., tetrahydrofuran), and cyclosiloxanes.[1][3] The polymerization is driven by the release of ring strain.[1]
Q3: How does solvent polarity affect the polymerization? Solvent polarity is a critical parameter in cationic polymerization.
-
High Polarity Solvents: More polar solvents can better solvate and separate the propagating cationic chain end from its counter-ion, leading to more "free ions."[1] Since free ions are more reactive than ion pairs, the rate of propagation is often faster in polar solvents.[1]
-
Low Polarity Solvents: In less polar solvents, the active species exists as a more tightly associated ion pair, which can sometimes lead to better control over the polymerization but a slower reaction rate.[4]
Q4: What is the typical temperature range for these reactions? The optimal temperature is a balance between reaction kinetics and side reactions. Higher temperatures generally lead to faster polymerization rates.[5] However, excessively high temperatures can promote unwanted side reactions, such as chain transfer and catalyst decomposition, which can broaden the molecular weight distribution (PDI) and limit the final monomer conversion.[5][6] For some systems, especially those aiming for high molecular weight polymers, lower temperatures (e.g., -40 to 10 °C) are used to suppress these side reactions.
Q5: What are the primary side reactions I should be aware of? The most common side reactions in cationic ROP are:
-
Intramolecular Chain Transfer (Backbiting): The active cationic chain end can attack an oxygen atom on its own polymer backbone. This process cleaves off a cyclic oligomer and creates a new growing chain end. Backbiting is a significant issue that can lead to a broad PDI and the formation of unwanted cyclic byproducts.[7][8]
-
Intermolecular Chain Transfer: The active chain end can be terminated by abstracting a hydrogen from another polymer chain, the monomer, or the solvent.[1] This terminates one chain while initiating another, which can also affect the molecular weight distribution.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the ring-opening polymerization process catalyzed by this compound salts.
Problem 1: Low or No Monomer Conversion
Q: My polymerization has stalled, resulting in low monomer conversion. What are the most common causes?
A: Low monomer conversion is a frequent issue and can typically be traced to impurities, catalyst issues, or suboptimal reaction conditions.[5]
| Possible Cause | Diagnostic Check | Recommended Solution |
| Water/Nucleophilic Impurities | Water acts as a potent chain transfer agent or initiator, leading to uncontrolled polymerization and termination.[5] | Use Karl Fischer titration to quantify water content in monomer and solvent (aim for <10 ppm). Purify monomer by stirring over calcium hydride (CaH₂) overnight and distilling under reduced pressure.[10] Dry solvents using a solvent purification system or by distillation over appropriate drying agents (e.g., CaH₂).[5] |
| Catalyst Deactivation/Insufficient Loading | The photoacid generated may be neutralized by basic impurities or the catalyst concentration may be too low for efficient initiation. | Ensure all glassware is free of basic residues. Verify catalyst concentration; if necessary, perform a small-scale experiment with a higher catalyst loading to see if conversion improves.[11] |
| Suboptimal Temperature | The reaction temperature may be too low, resulting in extremely slow kinetics. Conversely, for monomers with low ring strain, the temperature might be above the "ceiling temperature" (Tc), where polymerization is thermodynamically unfavorable.[5] | If kinetics are slow, cautiously increase the temperature in 5-10 °C increments. For low-strain monomers, consider running the reaction at a lower temperature for a longer period. |
| Insufficient Irradiation (for Photo-initiated Systems) | The UV lamp may not have the correct wavelength or intensity, or the reaction vessel material (e.g., certain types of glass) may block the required UV light. | Check the this compound salt's absorption spectrum and ensure your UV source emits at the appropriate wavelength. Use quartz reaction vessels for maximum UV transparency. Increase irradiation time or lamp intensity. |
Problem 2: High Polydispersity Index (PDI > 1.5)
Q: The final polymer has a very broad molecular weight distribution. How can I achieve a narrower PDI?
A: A high PDI indicates a lack of control over the polymerization, often due to slow initiation relative to propagation, or the prevalence of chain transfer and termination reactions.[4]
| Possible Cause | Diagnostic Check | Recommended Solution |
| Presence of Impurities | As with low conversion, water and other nucleophiles can cause uncontrolled initiation events, leading to multiple polymer chain populations.[5] | Implement rigorous purification protocols for both monomer and solvent as described above. Ensure the inert atmosphere (N₂ or Ar) is maintained throughout the experiment.[10] |
| Slow Initiation | If the initiation step is slower than the propagation step, monomer is consumed before all initiator molecules have started a chain, resulting in a broad distribution of chain lengths. | Ensure rapid and uniform irradiation at the start of the reaction for photo-initiated systems. Consider using a more efficient co-initiator if applicable. |
| Chain Transfer & Backbiting | High temperatures and long reaction times increase the probability of side reactions like backbiting and chain transfer to the monomer or polymer.[5][7] | Lower the reaction temperature to suppress side reactions, even if it extends the reaction time. Monitor monomer conversion and terminate the reaction as soon as the desired conversion is reached to minimize exposure to reaction conditions.[3] |
| Solvent Effects | The equilibrium between dormant and active species can be influenced by the solvent, affecting control.[1] | Experiment with solvents of different polarities. Sometimes a less polar solvent can stabilize the propagating species as a tight ion pair, reducing side reactions and narrowing the PDI.[4] |
Illustrative Data Tables
The following tables summarize representative data illustrating how key parameters can influence the outcome of cationic ring-opening polymerizations. While not specific to one this compound salt, they demonstrate the general trends observed in these systems.
Table 1: Effect of Catalyst Loading on ε-Caprolactone (ε-CL) Polymerization Conditions: Bulk polymerization, 110 °C, 24 hours. Initiator is benzyl (B1604629) alcohol.
| Entry | [Monomer]:[Initiator]:[Catalyst] Ratio | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | 200:1:0.5 | 85 | 18.2 | 1.25 |
| 2 | 200:1:1.0 | 95 | 21.5 | 1.18 |
| 3 | 200:1:2.0 | 98 | 22.1 | 1.15 |
Data synthesized from principles described in related literature.[11][12] Increasing catalyst concentration generally leads to higher conversion and can improve control (lower PDI) up to an optimal point.
Table 2: Effect of Temperature on L-Lactide (L-LA) Polymerization Conditions: [L-LA]:[Initiator] = 400:1, Toluene, 2 hours.
| Entry | Temperature (°C) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | 80 | 75 | 45.3 | 1.22 |
| 2 | 100 | 94 | 51.8 | 1.35 |
| 3 | 120 | 96 | 50.5 | 1.58 |
Data synthesized from principles described in related literature.[13][14] Higher temperatures increase the reaction rate and conversion but can also increase side reactions, leading to a higher PDI.
Experimental Protocols
Protocol 1: Purification of Monomer (e.g., ε-Caprolactone)
-
Initial Setup: Place a magnetic stir bar into a round-bottom flask equipped with a condenser.
-
Drying: Add the liquid monomer (e.g., ε-caprolactone) and calcium hydride (CaH₂, ~10 g per 100 mL of monomer) to the flask.
-
Stirring: Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 12-24 hours.
-
Distillation: Assemble a distillation apparatus that has been flame- or oven-dried. Distill the monomer under reduced pressure. Collect the purified monomer in a flame-dried Schlenk flask.
-
Storage: Seal the flask and store it under an inert atmosphere in a refrigerator or freezer. Use the purified monomer as soon as possible.
Protocol 2: General Procedure for Photo-initiated CROP
-
Glassware Preparation: Thoroughly clean all glassware (Schlenk flask, syringes) and dry in an oven at >120 °C overnight. Assemble while hot under a stream of inert gas.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the this compound salt photoinitiator and any co-initiator (e.g., an alcohol) in anhydrous solvent (e.g., dichloromethane).
-
Reaction Setup: In the flame-dried Schlenk flask, add the purified liquid monomer via syringe. If using a solid monomer, add it to the flask before flame-drying.
-
Solvent Addition: Add the required amount of anhydrous solvent via syringe to achieve the desired monomer concentration.
-
Initiation: Place the flask in a photoreactor equipped with a magnetic stirrer and a UV lamp of the appropriate wavelength. Inject the initiator/co-initiator solution.
-
Polymerization: Turn on the UV lamp and stirrer. Monitor the reaction's progress by taking aliquots at various time points for ¹H NMR analysis to determine monomer conversion.[5]
-
Termination: Once the desired conversion is reached, turn off the lamp and quench the reaction by injecting a small amount of a basic solution, such as triethylamine (B128534) or pyridine, to neutralize the acid catalyst.[10]
-
Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of a stirred non-solvent (e.g., cold methanol).
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) for Mn and PDI, and NMR for structural analysis.[5]
Visualizations and Workflows
Below are diagrams created using Graphviz to illustrate key workflows and logical relationships in optimizing ROP.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. m.youtube.com [m.youtube.com]
- 4. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
comparative analysis of sulfonium ylides versus phosphonium ylides in olefination
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the most powerful methods to achieve this transformation are olefination reactions employing ylides. Historically, phosphonium (B103445) ylides, central to the Wittig reaction, have been the reagents of choice for converting carbonyl compounds into alkenes. However, sulfonium ylides, primarily known for their role in the Corey-Chaykovsky reaction to form epoxides and cyclopropanes, have also demonstrated utility in olefination, presenting a distinct set of reactivities and selectivities. This guide provides a comprehensive comparative analysis of this compound and phosphonium ylides in olefination, supported by experimental data, detailed protocols, and mechanistic diagrams to inform reagent selection in chemical synthesis.
Core Principles and Mechanistic Divergence
The fundamental difference in the reactivity of phosphonium and this compound ylides with carbonyl compounds stems from the differing oxophilicity of phosphorus and sulfur, as well as the leaving group ability of the respective onium cations.[1]
Phosphonium ylides in the Wittig reaction typically proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[2] This intermediate then collapses in a syn-elimination to furnish the alkene and a highly stable triphenylphosphine (B44618) oxide byproduct, the formation of which is a major thermodynamic driving force for the reaction.[2][3]
This compound ylides , in the classic Johnson-Corey-Chaykovsky reaction , react with carbonyls to form a betaine (B1666868) intermediate. Due to the excellent leaving group ability of the this compound group, this intermediate undergoes intramolecular nucleophilic substitution to yield an epoxide.[4] However, recent advancements have shown that certain this compound ylides, particularly thiouronium ylides, can be channeled towards olefination, challenging this classic reactivity paradigm.[5]
Reactivity and Selectivity: A Head-to-Head Comparison
The choice between a phosphonium and a this compound ylide for olefination is often dictated by the desired stereochemical outcome and the nature of the carbonyl substrate.
Stereoselectivity
Phosphonium Ylides: The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide.[6][7]
-
Non-stabilized ylides (with alkyl or other electron-donating groups) are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[6]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) are less reactive, allowing for equilibration of intermediates, which generally results in the thermodynamically more stable (E)-alkene.[6][8]
-
Semi-stabilized ylides (with aryl or vinyl groups) often provide poor stereoselectivity.[7]
This compound Ylides: While traditionally not the primary choice for olefination, recent studies on thiouronium ylides have demonstrated remarkable (Z)-selectivity in the olefination of aldehydes, often surpassing the selectivity of traditional Wittig reagents.[5] This provides a valuable alternative for the synthesis of cis-alkenes.
Substrate Scope and Functional Group Tolerance
Both phosphonium and this compound ylides are compatible with a wide range of aldehydes and ketones. However, the reactivity of the ylide plays a crucial role.
-
Phosphonium Ylides: Highly reactive, non-stabilized ylides react with most aldehydes and ketones. Less reactive, stabilized ylides may struggle with sterically hindered or electron-rich ketones.[8]
-
This compound Ylides: The reactivity of this compound ylides can be tuned by the substituents on the sulfur atom. Sulfoxonium ylides are generally more stable and less reactive than this compound ylides.[9] The substrate scope for the olefination reaction with this compound ylides is an active area of research, with current examples showing high efficiency with a variety of aromatic and aliphatic aldehydes.[5]
Quantitative Data Presentation
The following tables summarize experimental data for the olefination of various aldehydes using both a phosphonium ylide system (Still-Gennari modification of the Horner-Wadsworth-Emmons reaction) and a recently developed this compound ylide olefination method.
| Aldehyde | This compound Ylide Yield (%)[5] | This compound Ylide (Z:E Ratio)[5] | Phosphonium Ylide (Still-Gennari) Yield (%)[5] | Phosphonium Ylide (Still-Gennari) (Z:E Ratio)[5] |
| Benzaldehyde | 92 | >20:1 | 85 | 11.5:1 |
| 4-Methoxybenzaldehyde | 91 | >20:1 | 88 | 9:1 |
| 4-Nitrobenzaldehyde | 85 | >20:1 | 75 | 2.5:1 |
| 2-Naphthaldehyde | 95 | >20:1 | 82 | 10:1 |
| Cinnamaldehyde | 87 | >20:1 | 78 | 5:1 |
| Cyclohexanecarboxaldehyde | 89 | >20:1 | 80 | 10:1 |
Experimental Protocols
General Procedure for Wittig Olefination (Non-stabilized Ylide)
Materials:
-
Alkyltriphenylphosphonium halide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
Aldehyde or Ketone (1.0 eq)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the alkyltriphenylphosphonium halide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the alkene. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent.
General Procedure for Johnson-Corey-Chaykovsky Epoxidation
Materials:
-
Trimethylthis compound (B1222738) iodide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aldehyde or Ketone (1.0 eq)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous DMSO to the flask.
-
Heat the mixture to 50 °C until the evolution of hydrogen gas ceases (approximately 45-60 minutes), indicating the formation of the dimsyl anion.
-
Cool the mixture to room temperature, then add trimethylthis compound iodide in one portion.
-
Stir the resulting mixture for 10 minutes at room temperature to form the this compound ylide.
-
Cool the reaction to 0 °C and add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the epoxide.
Visualizing the Pathways
Caption: Mechanistic pathways for Wittig and Corey-Chaykovsky reactions.
Caption: General experimental workflow for ylide-mediated olefination.
Conclusion
Both this compound and phosphonium ylides are powerful reagents for the synthesis of complex organic molecules. While phosphonium ylides remain the workhorse for general alkene synthesis, with well-established protocols for achieving either (E) or (Z) isomers based on ylide stability, the emerging field of this compound ylide-mediated olefination offers a compelling alternative, particularly for the highly stereoselective synthesis of (Z)-alkenes. The choice of ylide should be guided by the desired stereochemical outcome, the nature of the substrate, and the tolerance of other functional groups within the molecule. For drug development professionals, the ability to fine-tune stereochemistry is critical, and having both phosphonium and this compound ylide methodologies in the synthetic arsenal (B13267) provides greater flexibility in accessing target structures with high precision.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments in Stereoselective Reactions of this compound Ylides | MDPI [mdpi.com]
Validating Sulfonium Salt Photolysis: A Comparative Guide to Mechanistic Elucidation via ESR Spectroscopy
For researchers, scientists, and drug development professionals, understanding the intricacies of photochemical reactions is paramount. The photolysis of sulfonium salts, a key process in photoinitiated cationic polymerization and organic synthesis, proceeds through fleeting radical intermediates. Validating the proposed mechanisms requires robust analytical techniques capable of detecting and characterizing these short-lived species. This guide provides a comprehensive comparison of Electron Spin Resonance (ESR) spectroscopy with other common analytical methods for this purpose, supported by experimental data and detailed protocols.
The Crucial Role of ESR Spectroscopy in Unraveling Photolysis Mechanisms
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and direct method for studying species with unpaired electrons, such as free radicals.[1] In the context of this compound salt photolysis, which can proceed through homolytic cleavage of a carbon-sulfur bond, ESR is invaluable for detecting the resulting aryl or alkyl radicals and this compound radical cations.[2][3][4]
The direct detection of these highly reactive intermediates is often challenging due to their short lifetimes and low concentrations. To overcome this, the spin trapping technique is frequently employed.[5] This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be readily detected by ESR. The resulting ESR spectrum provides a unique fingerprint, characterized by its g-value and hyperfine coupling constants (hfs), which allows for the identification of the original transient radical.
Experimental Protocol: ESR Spin Trapping of Radicals from Triarylthis compound Salt Photolysis
The following protocol outlines a typical experimental setup for the validation of radical formation during the photolysis of a triarylthis compound salt using ESR spectroscopy with a spin trap.
Materials:
-
Triarylthis compound salt (e.g., triphenylthis compound (B1202918) hexafluorophosphate)
-
Spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone, PBN)
-
Solvent (e.g., acetonitrile, deoxygenated)
-
ESR spectrometer
-
UV light source (e.g., mercury lamp with appropriate filters)
-
Quartz ESR flat cell
Procedure:
-
Sample Preparation: Prepare a solution of the triarylthis compound salt and the spin trapping agent (PBN) in the chosen solvent. A typical concentration would be in the range of 1-10 mM for the this compound salt and 50-100 mM for the spin trap. It is crucial to deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as dissolved oxygen can interfere with the ESR measurements.
-
ESR Sample Loading: Transfer the deoxygenated solution into a quartz ESR flat cell under an inert atmosphere.
-
ESR Spectrometer Setup: Place the ESR flat cell into the cavity of the ESR spectrometer. Tune the spectrometer to the appropriate microwave frequency and magnetic field sweep range.
-
In-situ Photolysis and Data Acquisition: Irradiate the sample directly within the ESR cavity using the UV light source. The ESR spectrum is recorded simultaneously during irradiation.
-
Spectral Analysis: Analyze the resulting ESR spectrum to determine the g-value and hyperfine coupling constants of the observed spin adduct. By comparing these parameters to literature values for known radical adducts, the identity of the trapped radical (e.g., the phenyl radical) can be confirmed.
dot graph "ESR_Spin_Trapping_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Experimental Workflow for ESR Spin Trapping", labelloc=t, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#FFFFFF"; "Mix" [label="Mix this compound Salt\n& Spin Trap in Solvent"]; "Deoxygenate" [label="Deoxygenate Solution\n(e.g., Ar purge)"]; "Load" [label="Load into\nESR Flat Cell"]; "Mix" -> "Deoxygenate" -> "Load"; }
subgraph "cluster_esr" { label = "ESR Analysis"; bgcolor="#FFFFFF"; "Insert" [label="Insert Cell into\nESR Cavity"]; "Irradiate" [label="In-situ UV Irradiation"]; "Record" [label="Record ESR Spectrum"]; "Insert" -> "Irradiate" -> "Record"; }
subgraph "cluster_analysis" { label = "Data Analysis"; bgcolor="#FFFFFF"; "Analyze" [label="Analyze Spectrum\n(g-value, hfs)"]; "Identify" [label="Identify Trapped Radical"]; "Validate" [label="Validate Photolysis\nMechanism"]; "Analyze" -> "Identify" -> "Validate"; }
"Load" -> "Insert" [lhead="cluster_esr", ltail="cluster_prep"]; "Record" -> "Analyze" [lhead="cluster_analysis", ltail="cluster_esr"];
// Node Styling "Mix" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deoxygenate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Load" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Insert" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Irradiate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Record" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analyze" [fillcolor="#FBBC05", fontcolor="#202124"]; "Identify" [fillcolor="#FBBC05", fontcolor="#202124"]; "Validate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } enddot Caption: Workflow for ESR spin trapping analysis of this compound salt photolysis.
Performance Comparison: ESR vs. Alternative Techniques
While ESR spectroscopy is a powerful tool, other techniques can also provide insights into photolysis mechanisms. Here, we compare ESR with two common alternatives: Chemically Induced Dynamic Nuclear Polarization (CIDNP) and Transient Absorption Spectroscopy (TAS).
| Feature | ESR Spectroscopy with Spin Trapping | Chemically Induced Dynamic Nuclear Polarization (CIDNP) | Transient Absorption Spectroscopy (TAS) |
| Principle | Direct detection of paramagnetic species (radicals). | NMR spectroscopy of reaction products with non-equilibrium nuclear spin polarization, indicating a radical pair precursor.[1] | Measures the change in absorbance of a sample after excitation with a short laser pulse, detecting transient species. |
| Direct/Indirect | Direct detection of radical intermediates (as spin adducts). | Indirect evidence of radical intermediates through analysis of final products. | Direct detection of transient species with distinct absorption spectra. |
| Structural Info | Provides detailed structural information about the radical through hyperfine coupling constants.[5] | Provides structural information about the final products, from which the precursor radical structure can be inferred. | Provides limited structural information; spectra are often broad and overlapping.[1] |
| Sensitivity | High sensitivity for paramagnetic species. | Can be highly sensitive, especially with hyperpolarization techniques. | High sensitivity, capable of detecting species with low quantum yields. |
| Time Resolution | Typically on the order of microseconds to seconds for continuous wave ESR. Time-resolved ESR can achieve nanosecond resolution. | Milliseconds to seconds (governed by nuclear relaxation times). | Femtoseconds to milliseconds, offering very high time resolution. |
| Quantitative Analysis | Can be used for quantitative analysis of radical concentrations. | Primarily a qualitative technique, though quantitative analysis is possible under certain conditions. | Can provide quantitative kinetic data (lifetimes, reaction rates). |
| Selectivity | Highly selective for paramagnetic species. | Selective for products formed via radical pair mechanisms. | Can be non-selective if multiple transient species absorb in the same spectral region. |
Supporting Experimental Data
The following table summarizes typical hyperfine coupling constants (hfs) obtained from ESR spin trapping studies of aryl radicals generated from the photolysis of analogous arenediazonium salts, which serve as a good proxy for what would be expected from triarylthis compound salts.[5] The spin trap used in this example is PBN (N-tert-butyl-α-phenylnitrone).
| Trapped Radical | Spin Trap | Hyperfine Coupling Constants (Gauss) |
| Phenyl radical (C₆H₅•) | PBN | a_N = 14.4 G, a_H = 2.1 G |
| p-Tolyl radical (p-CH₃C₆H₄•) | PBN | a_N = 14.5 G, a_H = 2.2 G |
| p-Chlorophenyl radical (p-ClC₆H₄•) | PBN | a_N = 14.3 G, a_H = 2.0 G |
These values are characteristic of the PBN adduct of the respective aryl radicals and can be used to confirm their formation during the photolysis of the corresponding triarylthis compound salts.
Signaling Pathways and Logical Relationships
The photolysis of a triarylthis compound salt can proceed through two primary pathways: homolytic and heterolytic cleavage. ESR spectroscopy is instrumental in validating the homolytic pathway.
dot digraph "Sulfonium_Salt_Photolysis" { graph [fontname="Arial", fontsize=12, label="Photolysis Pathways of Triarylthis compound Salts", labelloc=t, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
"Start" [label="Triarylthis compound Salt\n(Ar₃S⁺X⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Photon" [label="hv", shape=plaintext, fontcolor="#EA4335"]; "Homolytic" [label="Homolytic Cleavage\n(Radical Pathway)", fillcolor="#FBBC05", fontcolor="#202124"]; "Heterolytic" [label="Heterolytic Cleavage\n(Ionic Pathway)", fillcolor="#FBBC05", fontcolor="#202124"]; "Radicals" [label="Aryl Radical (Ar•)\n+\nDiarylsulfinium Radical Cation (Ar₂S⁺•)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ions" [label="Aryl Cation (Ar⁺)\n+\nDiaryl Sulfide (Ar₂S)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "ESR_Detection" [label="ESR Detectable", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Photon" [arrowhead=none]; "Photon" -> "Homolytic"; "Photon" -> "Heterolytic"; "Homolytic" -> "Radicals"; "Heterolytic" -> "Ions"; "Radicals" -> "ESR_Detection"; } enddot Caption: Competing pathways in triarylthis compound salt photolysis.
Conclusion
ESR spectroscopy, particularly when combined with the spin trapping technique, stands out as a definitive method for validating the homolytic cleavage mechanism in this compound salt photolysis. Its ability to directly detect and provide structural information about the transient radical intermediates offers a significant advantage over indirect methods like CIDNP. While Transient Absorption Spectroscopy provides superior time resolution, it lacks the structural specificity of ESR. For researchers aiming to unambiguously identify radical intermediates and elucidate the intricate mechanisms of this compound salt photolysis, ESR spectroscopy is an indispensable tool. The data and protocols presented in this guide provide a solid foundation for the application of this powerful technique in photochemical research and development.
References
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. Visible‐Light Photocatalytic Reduction of this compound Salts as a Source of Aryl Radicals [ouci.dntb.gov.ua]
- 3. Photochemical (Hetero-)Arylation of Aryl this compound Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
A Comparative Guide to Bases for Sulfonium Ylide Generation in Organic Synthesis
For researchers, scientists, and professionals in drug development, the efficient generation of sulfonium ylides is a critical step in various synthetic transformations, most notably the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. The choice of base for the deprotonation of the precursor this compound salt significantly impacts reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of commonly employed bases, supported by experimental data, to aid in the selection of the optimal base for specific synthetic applications.
Executive Summary
The generation of this compound ylides requires a base to abstract a proton alpha to the positively charged sulfur atom. The stability of the resulting ylide dictates the required base strength. Unstabilized ylides, which are highly reactive, necessitate the use of strong, non-nucleophilic bases such as sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu). In contrast, stabilized ylides, which benefit from electron-withdrawing groups that delocalize the negative charge, can be formed using weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). This guide will delve into the performance of these bases, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate the underlying principles.
Performance Comparison of Common Bases
The selection of an appropriate base is paramount for the successful generation and subsequent reaction of this compound ylides. The following table summarizes the performance of various bases in the context of the Corey-Chaykovsky epoxidation, a benchmark reaction for this compound ylide reactivity.
| Base | Strength | Key Characteristics | Typical Yields | Notes |
| Sodium Hydride (NaH) | Very Strong | Non-nucleophilic, heterogeneous reaction. Often requires an aprotic solvent like DMSO or THF. | >95% (for cyclohexanone)[1] | Found to be the most effective base in a one-pot synthesis of epoxides involving in-situ this compound salt generation.[2] |
| Potassium tert-Butoxide (KOt-Bu) | Strong | Bulky, non-nucleophilic base. Soluble in many organic solvents. | 63% (diastereomeric ratio 1.7:1) in a specific reaction[3] | A common alternative to NaH.[1] Can be used in conjunction with "instant methylide" precursors for efficient epoxidation. |
| Potassium Hydroxide (KOH) | Strong | Inexpensive and readily available. Can be used in a simplified procedure with tert-butanol (B103910). | Up to 97% (for benzophenone)[4] | Effective for the epoxidation of ketones and aromatic aldehydes.[4] |
| Guanidine Bases (e.g., TBD, MTBD) | Strong | Highly effective for the in situ generation of this compound ylides, leading to rapid reactions and excellent yields. | Excellent yields | Applicable to both nonenolizable and enolizable aldehydes.[3] |
| Potassium Carbonate (K₂CO₃) | Weak | Suitable for the generation of stabilized this compound ylides. | Good yields for stabilized ylides | Typically used when the alpha-protons are sufficiently acidic due to stabilizing groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the generation of this compound ylides using different classes of bases.
Protocol 1: Generation of Dimethylthis compound Methylide using Sodium Hydride (a Strong, Heterogeneous Base)
This protocol is adapted from the classical Corey-Chaykovsky procedure.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes under a stream of nitrogen.
-
Add anhydrous DMSO and stir the suspension.
-
In a separate flask, dissolve trimethylthis compound iodide (1.1 eq) in anhydrous DMSO.
-
Add the trimethylthis compound iodide solution dropwise to the sodium hydride suspension at room temperature. The reaction is exothermic and hydrogen gas is evolved.
-
Stir the resulting solution at room temperature for 10-15 minutes until the gas evolution ceases, yielding a solution of dimethylthis compound methylide.
-
Cool the ylide solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Epoxidation using Trimethylthis compound Iodide and Crushed Potassium Hydroxide (a Strong, Heterogeneous Base in a Simplified Procedure)
This simplified protocol is effective for the epoxidation of ketones and aromatic aldehydes.[4]
Materials:
-
Trimethylthis compound iodide
-
Crushed Potassium Hydroxide (KOH)
-
tert-Butanol
-
Ketone or Aromatic Aldehyde
Procedure:
-
To a round-bottom flask, add the ketone or aromatic aldehyde (1.0 eq), trimethylthis compound iodide (1.2 eq), and crushed potassium hydroxide (2.0 eq).
-
Add tert-butanol as the solvent.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times may vary depending on the substrate.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Insights and Visualizations
The mechanism of this compound ylide generation is a simple acid-base reaction. The subsequent reaction with a carbonyl compound, the Corey-Chaykovsky reaction, proceeds through a nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then undergoes an intramolecular Sₙ2 reaction to form the epoxide and dimethyl sulfide.
General Workflow for this compound Ylide Generation and Reaction
References
- 1. Sulfur-Based Ylides in Transition-Metal-Catalysed Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of epoxides from benzyl alcohols and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Non-Covalent Interactions: A Comparative Analysis of Sulfonium-π and Ammonium-π Bonds in Protein Scaffolds
A detailed examination of sulfonium-π and ammonium-π interactions reveals the superior strength of the former, a finding with significant implications for drug design and understanding protein stability. This guide synthesizes experimental and computational data to provide a clear comparison for researchers, scientists, and drug development professionals.
In the intricate world of protein architecture, non-covalent interactions are the subtle yet powerful forces that dictate form and function. Among these, cation-π interactions, the attraction between a positively charged ion and the electron-rich face of an aromatic ring, are crucial. While the ammonium-π interaction, involving residues like lysine, is well-documented, recent studies have shed light on the comparatively stronger this compound-π interaction, often involving S-adenosylmethionine (SAM), a ubiquitous biological cofactor.
A seminal study utilizing a β-hairpin peptide model system has provided direct experimental evidence that this compound-π interactions are energetically more favorable than their ammonium-π counterparts by nearly 1 kcal/mol.[1] This enhanced stability is attributed to the greater polarizability of the this compound group and differences in solvation energies compared to the ammonium (B1175870) group.[1][2][3][4]
Quantitative Comparison of Interaction Energies
To provide a clear quantitative comparison, the following table summarizes the experimentally determined interaction energies (ΔG°) for this compound-π and ammonium-π interactions with different aromatic residues in a model peptide system.
| Interacting Cation | Aromatic Residue | Interaction Energy (ΔG°, kcal/mol) |
| Trimethylthis compound | Tryptophan | -1.5 ± 0.1 |
| Trimethylammonium | Tryptophan | -0.6 ± 0.1 |
| Trimethylthis compound | Phenylalanine | -0.8 ± 0.1 |
| Trimethylammonium | Phenylalanine | -0.2 ± 0.1 |
| Trimethylthis compound | Tyrosine | -1.0 ± 0.1 |
| Trimethylammonium | Tyrosine | -0.4 ± 0.1 |
Data sourced from Albanese et al. (2022).[1]
Logical Flow of Comparative Analysis
The following diagram illustrates the logical progression of the comparative analysis between this compound-π and ammonium-π interactions.
Figure 1: Logical workflow for the comparative analysis of this compound-π and ammonium-π interactions.
Experimental and Computational Methodologies
The determination of these interaction energies relies on a combination of experimental and computational techniques.
Experimental Protocol: β-Hairpin Peptide Model System
A well-established experimental approach involves the use of a β-hairpin peptide that folds in aqueous solution, bringing the cationic group and the aromatic residue into close proximity. The stability of the folded state, which is influenced by the cation-π interaction, is measured and used to calculate the interaction energy.
-
Peptide Synthesis: The β-hairpin peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Structural Characterization: The folding of the peptide is monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. The percentage of the folded population is determined by integrating specific proton signals that are distinct in the folded and unfolded states.
-
Thermodynamic Analysis: The free energy of folding (ΔG°fold) is calculated from the equilibrium constant between the folded and unfolded states. The cation-π interaction energy is then determined by comparing the ΔG°fold of a peptide containing the interacting pair with that of a control peptide lacking the interaction.
Computational Workflow
Computational studies complement the experimental data by providing insights into the underlying energetic contributions to the observed interaction strengths.
Figure 2: A typical computational workflow for analyzing cation-π interactions.
Implications for Drug Development and Protein Engineering
The finding that this compound-π interactions are stronger than ammonium-π interactions has profound implications. In the context of drug design, incorporating this compound moieties into ligands could lead to enhanced binding affinities for protein targets with aromatic-rich binding pockets. Furthermore, understanding the relative strengths of these interactions is crucial for accurately modeling protein folding and stability, paving the way for more rational protein engineering and the design of novel therapeutics. The difference in interaction energy between the this compound in SAM and the thioether in its product, S-adenosylhomocysteine (SAH), is also thought to contribute to the turnover of this vital cofactor in methyltransferase enzymes.[1][2][3][4]
References
- 1. Comparative Analysis of this compound-π, Ammonium-π, and Sulfur-π, Interactions and Relevance to SAM-dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Analysis of this compound-π, Ammonium-π, and Sulfur-π Interactions and Relevance to SAM-Dependent Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of this compound−π, Ammonium−π, and Sulfur−π Interactions and Relevance to SAM-Dependent Methyltransferases [escholarship.org]
validation of sulfonium salts as effective photoacid generators in microelectronics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of sulfonium salts as effective photoacid generators (PAGs) for microelectronic applications. Through objective comparisons with alternative PAGs, supported by experimental data, this document serves as a critical resource for professionals in research and development. It delves into the performance metrics, underlying chemical mechanisms, and standard experimental protocols essential for evaluating and implementing these crucial components in advanced lithographic processes.
Comparative Analysis of Photoacid Generators
Photoacid generators are essential components in chemically amplified resists (CARs), where they release a strong acid upon exposure to light. This photogenerated acid then catalyzes a cascade of chemical reactions within the resist film, dramatically changing its solubility in a developer solution. While various classes of PAGs exist, onium salts, particularly this compound and iodonium (B1229267) salts, are the most prevalent in microelectronics due to their high performance and thermal stability.[1][2]
This compound Salts vs. Iodonium Salts
This compound and iodonium salts are the two major classes of ionic PAGs.[2] While both are effective, they exhibit key differences in their performance characteristics.
-
UV Absorption: this compound salts typically show stronger and broader absorption in the deep UV spectrum compared to iodonium salts.[3] This can lead to a higher concentration of generated acid upon exposure, potentially requiring lower PAG concentrations in the resist formulation.[3]
-
Quantum Yield: The quantum yield (Φ), which measures the efficiency of acid generation per absorbed photon, is a critical performance metric. While some studies suggest diaryliodonium-based PAGs can exhibit higher quantum yields, triarylthis compound salts offer superior thermal stability.[4] Quantum yields for this compound PAGs have been reported across a wide range, from 0.01 to as high as 0.74, depending on their molecular structure and the irradiation wavelength.[5][6]
-
Thermal Stability: Triarylthis compound salts are noted for their excellent thermal stability, a crucial property for photoresist formulations that must withstand pre- and post-bake processing steps without premature acid generation.[1][4] Some specialized triarylthis compound salts have demonstrated exceptional stability, showing no mass loss after 90 days at 300°C in air.[7]
-
Sensitization: Iodonium salts possess a higher redox potential (-0.2 eV) compared to this compound salts (-1.2 eV), making them more easily sensitized by other molecules to respond to longer wavelengths of light.[3]
Ionic PAGs vs. Non-Ionic PAGs
Non-ionic PAGs, such as imidosulfonates, represent another class of acid generators.
-
Solubility: Non-ionic PAGs generally offer much better solubility in a wider range of organic solvents and polymer films compared to the more rigid, salt-like structures of ionic PAGs.[1][8]
-
Thermal Stability: A significant drawback of non-ionic PAGs is their lower thermal stability compared to onium salts like this compound and iodonium salts, which can be a limiting factor in microfabrication processes that require heating steps.[1]
-
Acid Type: The acid generated by many non-ionic PAGs is limited to sulfonic acid, whereas the acid strength and type for ionic PAGs can be easily tuned by changing the counter-anion.[2][8]
Quantitative Performance Data
The performance of a PAG is defined by several key metrics. The following table summarizes these properties for representative this compound salts and provides a comparison with a common iodonium salt.
| Photoacid Generator (PAG) | Type | Max Absorption (λmax) | Photoacid Quantum Yield (ΦH+) | Decomposition Temp. (Td) | Key Features |
| Triphenylthis compound triflate | This compound Salt | 233 nm | 0.50 - 0.74 (at 254 nm)[6] | > 300 °C[9] | High thermal stability, industry standard. |
| Nitro-substituted this compound Salt | This compound Salt | ~400 nm | 0.16 - 0.30[10] | Not specified | Enhanced absorption at longer wavelengths. |
| Fluorenyl-scaffold this compound Salt | This compound Salt | ~400 nm | 0.03[10] | Not specified | High fluorescence limits acid generation. |
| Diphenyliodonium triflate | Iodonium Salt | ~245 nm | 0.2 - 0.3 (at 254 nm) | ~200-220 °C | Higher quantum yields in some systems.[4] |
| Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate | Iodonium Salt | 365 nm | 0.29[1] | Not specified | Sensitized for i-line (365 nm) exposure. |
Note: Quantum yields and decomposition temperatures can vary based on the specific molecular structure, counter-anion, and the surrounding polymer matrix.
Key Mechanisms and Experimental Workflows
Photoacid Generation Mechanism in this compound Salts
The generation of acid from a triarylthis compound salt PAG is initiated by the absorption of a photon. This process leads to the cleavage of a carbon-sulfur (C-S) bond, ultimately resulting in the formation of a Brønsted acid. The cation is responsible for the photochemical activity, while the counter-anion determines the strength of the generated acid.[3][11]
Standard Photolithography Workflow using a Chemically Amplified Resist
The validation of a this compound PAG is ultimately determined by its performance within a complete photolithography process. This workflow illustrates the key steps involved in patterning a silicon wafer using a chemically amplified resist containing a this compound PAG.[12][13]
Experimental Protocols
Protocol 1: Determination of Photoacid Quantum Yield (ΦH+)
This protocol describes a common method for determining the quantum yield of a PAG using an acid-sensitive indicator dye like rhodamine B. The dye's absorbance changes in the presence of acid, allowing for quantification.[14]
-
Solution Preparation:
-
Prepare a stock solution of the this compound salt PAG in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a stock solution of rhodamine B in the same solvent.
-
Prepare a series of calibration standards containing a known strong acid (e.g., triflic acid) and a fixed concentration of rhodamine B.
-
-
Calibration Curve:
-
Measure the absorbance spectrum of each calibration standard using a UV-Vis spectrophotometer.
-
Plot the change in absorbance at a specific wavelength against the known acid concentration to create a calibration curve.
-
-
Sample Irradiation:
-
Prepare a solution containing the PAG and rhodamine B at concentrations where the PAG is the primary absorber at the desired irradiation wavelength (e.g., 254 nm).
-
Irradiate the sample solution with a monochromatic light source of known intensity (actinometry is used to determine the photon flux).
-
Expose the solution for a controlled period.
-
-
Measurement and Calculation:
-
Measure the absorbance spectrum of the irradiated sample.
-
Use the calibration curve to determine the concentration of the acid generated.
-
The quantum yield (ΦH+) is calculated as the number of moles of acid generated divided by the number of moles of photons absorbed by the PAG.
-
Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal decomposition temperature of a PAG, a critical parameter for assessing its suitability in photoresist formulations. This protocol is based on standards such as ASTM E1131 and ISO 11358.[15][16][17]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound salt PAG into a clean TGA crucible (e.g., alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Place the crucible onto the TGA's sensitive microbalance.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[18]
-
-
Thermal Program:
-
Initiate a linear heating ramp, typically 10 °C/min, from ambient temperature to a temperature well beyond the expected decomposition point (e.g., 600 °C).[18]
-
-
Data Analysis:
-
The instrument records the sample's mass as a function of temperature.
-
The data is plotted as percent weight loss versus temperature.
-
The decomposition temperature (Td) is typically reported as the onset temperature where significant mass loss begins. This indicates the threshold of the material's thermal stability.[18]
-
References
- 1. researchtrends.net [researchtrends.net]
- 2. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Characterization of novel this compound photoacid generators and their microwave-assisted synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Photo-Acid Generators (PAGs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of novel this compound photoacid generators and their microwave-assisted synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]
- 12. Photoresist Photolithography Process [cleanroom.byu.edu]
- 13. Lithography Process Overview [imicromaterials.com]
- 14. Synthesis and properties of ionic photoacid generators based on iodonium salts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 16. cmclaboratories.com [cmclaboratories.com]
- 17. infinitalab.com [infinitalab.com]
- 18. benchchem.com [benchchem.com]
comparing the efficiency of different sulfonium salts as precursors for PET imaging agents
For Researchers, Scientists, and Drug Development Professionals
The development of novel positron emission tomography (PET) tracers is crucial for advancing molecular imaging in research and clinical settings. The efficiency of radiolabeling, particularly with fluorine-18, is a critical factor in the successful production of these imaging agents. Sulfonium salts have emerged as highly effective precursors for aromatic [¹⁸F]fluorination, offering advantages in terms of reactivity, functional group tolerance, and applicability to a wide range of molecules, including complex, drug-like structures. This guide provides a comprehensive comparison of different this compound salts as precursors for PET imaging agents, supported by experimental data and detailed methodologies.
Overview of this compound Salts in [¹⁸F]Fluorination for PET
This compound salts are a class of organosulfur compounds with a positively charged sulfur atom. In the context of PET chemistry, they serve as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions with [¹⁸F]fluoride. Their high reactivity allows for efficient radiolabeling of both activated and non-activated aromatic rings under relatively mild conditions. The general mechanism involves the displacement of the this compound group by the [¹⁸F]fluoride ion to form the desired [¹⁸F]fluoroarene.
Two main classes of this compound salts have shown significant promise as PET precursors:
-
Triarylthis compound Salts: These were among the first this compound salts to be explored for [¹⁸F]fluorination. They offer good reactivity, particularly for electron-deficient and neutral aromatic rings.
-
Dibenzothiophenium Salts: This newer class of this compound salts, often prepared through a ring-closing reaction, has demonstrated exceptional reactivity and is applicable to a broader range of substrates, including electron-rich arenes.
Comparative Efficiency of this compound Salt Precursors
The efficiency of a this compound salt precursor is primarily evaluated based on its radiochemical yield (RCY), which is the percentage of the initial radioactivity that is incorporated into the desired product. The following tables summarize the RCYs for the synthesis of various PET tracers using different this compound salt precursors.
Comparison for the Synthesis of [¹⁸F]FPEB (a Metabotropic Glutamate Receptor 5 Tracer)
| Precursor Type | Leaving Group | Radiochemical Yield (RCY) | Reference |
| Dibenzothiophenium Salt | Dibenzothiophenium | 55% | [1] |
| Spirocyclic Iodonium (B1229267) Ylide | Iodonium Ylide | 20% | [2] |
| Boronic Ester | -B(OR)₂ | 13% | [2] |
Comparison for the Synthesis of 3-[¹⁸F]Fluoropyridine Derivatives
| Precursor Type | Leaving Group | Radiochemical Yield (RCY) | Reference |
| Dibenzothiophenium Salt | Dibenzothiophenium | 65 ± 5% | [1] |
| Iodonium Ylide | Iodonium Ylide | 65% | [1] |
| Pyridinium N-oxide derivative | Nitro | 10.4 ± 1.8% | [1] |
Radiochemical Yields for Various Aryl Fluorides from Dibenzothiophenium Salt Precursors
| Target Molecule | Radiochemical Yield (RCY) | Reference |
| 4-[¹⁸F]Fluorotoluene | 2% | [2][3] |
| 3-[¹⁸F]Fluorotoluene | 15 ± 5% | [2][3] |
| [¹⁸F]Fluorobenzene | 87 ± 3% | [3] |
| 4-[¹⁸F]Fluorobenzonitrile | 91 ± 2% | [3] |
Radiochemical Yields for Functionalized Molecules from Triarylthis compound Salt Precursors
| Target Molecule Fragment | Radiochemical Yield (RCY) | Reference |
| Haloperidol fragment | 61 ± 4% | [4][5] |
| Terfenadine fragment | 68 ± 5% | [4][5] |
| Ritanserin fragment | 33 ± 3% | [4][5] |
| Non-activated Aryl Ketone | 40 ± 5% | [4][5] |
Experimental Protocols
General Protocol for the Synthesis of Triarylthis compound Salt Precursors
This protocol is based on the copper-catalyzed reaction of a thioether with a diaryliodonium salt.
-
Protonation of Basic Moieties: If the thioether contains a basic functional group (e.g., an aliphatic amine), it is first protonated to prevent coordination with the copper catalyst. Dissolve the thioether in a suitable solvent (e.g., chlorobenzene) and add one equivalent of trifluoromethanesulfonic acid (TFSA).
-
Arylation Reaction: To the solution of the protonated thioether, add the diaryliodonium triflate and copper(II) benzoate.
-
Heating: Heat the reaction mixture at 125 °C for 1-2 hours.
-
Purification: After cooling, the desired triarylthis compound salt can be purified by column chromatography on silica (B1680970) gel.
-
Deprotonation: If the precursor was initially protonated, the free base can be liberated by extraction with an aqueous base (e.g., 2 M NaOH) prior to radiolabeling.
General Protocol for the Synthesis of Dibenzothiophenium Salt Precursors via Ring-Closing Reaction
This protocol describes the intramolecular cyclization of biaryl thioethers.
-
Oxidation: Dissolve the biaryl thioether in a suitable solvent (e.g., dichloromethane).
-
Cyclization: Add a cyclizing agent. A common method involves the use of an oxidizing agent (e.g., N-chlorosuccinimide) and a Lewis acid (e.g., bismuth(III) triflate).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by HPLC or TLC).
-
Purification: The resulting dibenzothiophenium salt is then purified, typically by column chromatography.
General Protocol for [¹⁸F]Fluorination using this compound Salt Precursors
-
[¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium bicarbonate) in a mixture of acetonitrile (B52724) and water. The solvent is removed by azeotropic distillation.
-
Radiolabeling Reaction: The this compound salt precursor (typically 5 mg) is dissolved in a polar aprotic solvent (e.g., DMSO, 0.5 mL) and added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heating: The reaction mixture is heated at a temperature ranging from 80 to 110 °C for 15 minutes.
-
Purification: The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate the desired [¹⁸F]-labeled product.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis of this compound salt precursors and their use in PET tracer synthesis.
Caption: Synthesis of Triarylthis compound Salt Precursors.
Caption: Synthesis of Dibenzothiophenium Salt Precursors.
Caption: General [18F]Radiolabeling Workflow.
Conclusion
This compound salts, particularly dibenzothiophenium salts, represent a significant advancement in the synthesis of [¹⁸F]-labeled PET tracers. They offer high radiochemical yields for a diverse range of substrates, including complex, drug-like molecules that are often challenging to label using traditional methods. The data presented in this guide demonstrates that this compound salt precursors, especially dibenzothiophenium salts, can provide superior or comparable efficiency to other modern labeling precursors like iodonium ylides. The straightforward and robust nature of the radiolabeling protocols makes them highly attractive for both routine clinical production and novel tracer development. Researchers and drug development professionals are encouraged to consider these precursors to accelerate the development of new and improved PET imaging agents.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-Closing Synthesis of Dibenzothiophene this compound Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Sulfonium Salt Reactivity: A Guide to Experimental Validation of Theoretical Models
For researchers, scientists, and professionals in drug development, understanding the reactivity of sulfonium salts is paramount for their effective application in organic synthesis. This guide provides a comparative analysis of theoretical models and experimental data, offering insights into the factors governing the reactivity of these versatile reagents.
This compound salts are key intermediates and reagents in a wide array of chemical transformations, including cross-coupling reactions, ylide chemistry, and photoredox catalysis. The ability to accurately predict their reactivity through theoretical modeling is crucial for reaction design and optimization. This guide delves into the experimental data that underpins and validates these theoretical frameworks, presenting a clear comparison for informed decision-making in the laboratory.
Comparative Analysis of this compound Salt Reactivity: Theoretical vs. Experimental Data
The reactivity of this compound salts is influenced by several factors, including the nature of the substituents on the sulfur atom, the counter-ion, and the reaction conditions. Theoretical models, often employing Density Functional Theory (DFT), provide valuable predictions of reaction pathways and kinetics.[1][2] Experimental validation of these models is essential to ensure their accuracy and practical utility.
Below, we present a summary of key reactivity parameters for different classes of this compound salts, comparing theoretical predictions with experimental observations.
| Class of this compound Salt | Theoretical Model Predictions (e.g., DFT) | Experimental Observations (Yields, Kinetics) | Key Discrepancies and Agreements |
| Aryl this compound Salts | Predicts feasibility and regioselectivity of cross-coupling reactions.[3] Calculates activation barriers for C-S bond cleavage in photoredox catalysis.[4] | High yields observed in Pd-catalyzed cross-coupling reactions.[3] Radical generation under photocatalytic conditions is efficient.[5] | Good agreement on the feasibility of various cross-coupling reactions. Some models may underestimate the influence of sterics on reaction rates. |
| Alkenyl this compound Salts | Models Michael acceptor reactivity and subsequent ylide formation.[3] Predicts diastereoselectivity in cyclopropanation reactions. | Act as effective Michael acceptors in conjugate additions. The stereochemical outcome of cyclopropanations is consistent with theoretical predictions.[3] | Theoretical models accurately predict the electrophilic nature of the β-carbon. |
| Alkynyl this compound Salts | Predicts the regioselectivity of nucleophilic attack (α vs. β to sulfur).[3] | Isotope labeling studies have confirmed the predicted sites of nucleophilic attack.[3] | Excellent correlation between theoretical predictions and experimental findings on regioselectivity. |
| This compound Ylides | Calculates transition state energies for epoxidation and cyclopropanation reactions (e.g., Corey-Chaykovsky reaction). | The stereochemical outcomes of the Johnson-Corey-Chaykovsky reaction are well-predicted by theoretical models. | Theoretical models provide a robust framework for understanding the stereoselectivity of ylide reactions. |
The Influence of Counter-Ions on Stability and Reactivity
The choice of counter-ion can significantly impact the physical properties and reactivity of this compound salts. A comparative study between triflate (OTf⁻) and tetrafluoroborate (B81430) (BF₄⁻) counter-ions highlights these differences.[6]
| Property | This compound Triflate (R₃S⁺OTf⁻) | This compound Tetrafluoroborate (R₃S⁺BF₄⁻) | Experimental Validation |
| Thermal Stability | High thermal stability. | Good, but generally lower than triflates. | Thermogravimetric analysis (TGA) confirms the higher decomposition temperatures of triflate salts.[6] |
| Solubility | Generally soluble in a wide range of organic solvents. | Solubility can be more limited compared to triflates. | Experimentally determined solubility profiles in various solvents confirm this trend.[6] |
| Reactivity | The weakly coordinating nature of the triflate anion can lead to higher reactivity of the this compound cation. | The tetrafluoroborate anion can be more coordinating, potentially moderating the reactivity of the cation. | Kinetic studies of reactions with nucleophiles can quantify the reactivity differences. |
| Hydrolytic Stability | Generally high. | Can be more susceptible to hydrolysis. | Stability studies in aqueous media confirm the greater hydrolytic stability of triflate salts.[6] |
Experimental Protocols for Validating Theoretical Models
To rigorously test the predictions of theoretical models, a suite of well-defined experimental protocols is essential. These include methods for synthesizing benchmark compounds, measuring reaction kinetics, and elucidating reaction mechanisms.
General Protocol for Kinetic Analysis of this compound Salt Reactions
-
Reactant Preparation: Prepare stock solutions of the this compound salt, nucleophile, and any catalysts or additives in a suitable solvent. Ensure all glassware is dry and reactions are performed under an inert atmosphere if necessary.
-
Reaction Monitoring: Initiate the reaction by mixing the reactants at a constant temperature. Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction.
-
Analysis: Analyze the quenched aliquots using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.
-
Data Analysis: Plot the concentration of the limiting reagent versus time and fit the data to the appropriate rate law to determine the reaction order and rate constant.
-
Activation Parameters: Repeat the kinetic runs at several different temperatures to construct an Eyring plot (ln(k/T) vs. 1/T) and determine the activation enthalpy (ΔH‡) and entropy (ΔS‡).[7]
Protocol for Competitive Reactivity Studies
-
Substrate Mixture: Prepare a solution containing a mixture of two or more this compound salts with different substituents.
-
Limiting Reagent: Add a sub-stoichiometric amount of a common nucleophile or activate the reaction using a limited amount of light in photoredox catalysis.
-
Product Analysis: After the reaction has proceeded to partial conversion, analyze the product mixture to determine the relative amounts of products formed from each this compound salt.
-
Relative Reactivity: The ratio of the products will reflect the relative reactivity of the this compound salts under the given conditions.
Isotope Effect Studies for Mechanistic Elucidation
Kinetic Isotope Effect (KIE) studies are powerful tools for probing reaction mechanisms and validating theoretical transition state structures.[8][9][10]
-
Synthesis of Isotopically Labeled Substrates: Synthesize this compound salts with isotopic labels (e.g., deuterium, ¹³C, ³⁴S) at specific positions.
-
Kinetic Measurements: Perform parallel kinetic experiments with the labeled and unlabeled substrates under identical conditions.
-
KIE Calculation: The KIE is the ratio of the rate constant for the unlabeled substrate to that of the labeled substrate (k_light / k_heavy).
-
Mechanistic Interpretation: A significant KIE (typically >1 for primary isotopes) indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. This experimental value can be compared to KIEs calculated from theoretical transition state geometries.
Visualizing Reaction Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key processes in this compound salt chemistry.
Figure 1: Pd-Catalyzed Cross-Coupling Cycle.
Figure 2: Kinetic Analysis Workflow.
Figure 3: Photoredox Catalysis Cycle.
By integrating theoretical predictions with robust experimental validation, researchers can gain a deeper understanding of this compound salt reactivity, leading to the development of more efficient and selective synthetic methodologies. This guide serves as a foundational resource for navigating the interplay between theory and practice in this exciting area of chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Studies on Sulfur Chemistry [escholarship.org]
- 3. Synthetic Applications of this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Salts as Acceptors in Electron Donor‐Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Experimental Determination of Activation Energies for Covalent Bond Formation via Ion/Ion Reactions and Competing Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Antimicrobial Activity of Different Sulfonium Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various sulfonium compounds, supported by experimental data. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to aid in the evaluation of these promising antimicrobial agents.
Introduction
This compound compounds have emerged as a significant class of antimicrobial agents, demonstrating broad-spectrum activity against a variety of pathogens, including antibiotic-resistant strains.[1] As cationic species, they share some structural similarities with quaternary ammonium (B1175870) compounds (QACs), which are widely used as disinfectants and antiseptics.[2][3] However, research suggests that this compound compounds may offer advantages in terms of efficacy and reduced toxicity.[3] Their primary mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis and death.[4] This guide provides a comparative analysis of the antimicrobial activity of different this compound compounds, focusing on quantitative data and experimental protocols.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
The following tables summarize the MIC and MBC values for various this compound compounds against common Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Polymeric this compound Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound poly(d,l-methionine)s (P5) | MRSA | 62.5 | 125 |
| S. epidermidis | 31.2 | 62.5 | |
| E. coli | 62.5 | 125 | |
| P. aeruginosa | 62.5 | 125 | |
| This compound poly(d,l-methionine)s (P10) | MRSA | 15.6 | 31.2 |
| S. epidermidis | 15.6 | 15.6 | |
| E. coli | 31.2 | 62.5 | |
| P. aeruginosa | 31.2 | 62.5 | |
| This compound poly(d,l-methionine)s (P20) | MRSA | 7.8 | 15.6 |
| S. epidermidis | 7.8 | 7.8 | |
| E. coli | 15.6 | 31.2 | |
| P. aeruginosa | 15.6 | 31.2 | |
| This compound poly(d,l-methionine)s (P40) | MRSA | 7.8 | 7.8 |
| S. epidermidis | 7.8 | 7.8 | |
| E. coli | 15.6 | 15.6 | |
| P. aeruginosa | 15.6 | 15.6 | |
| Alternating Polysulfoniums | MRSA | 1.25 - 10 | - |
| Main-Chain this compound-Containing Polymers | S. aureus | 3.9 - 7.8 | - |
| E. coli | As low as 25 | - | |
| M. smegmatis | - | - |
Data sourced from multiple studies.[1][5][6]
Table 2: Antimicrobial Activity of Methionine-Based and Other this compound Compounds
| Compound | Bacterial Strain | MIC (µmol/L) | MBC (µmol/L) |
| Methionine-based this compound compound | S. aureus | 0.39 | 1.56 |
| Tetrahydrothiophene-based (THT-18) | MSSA | Low micromolar | - |
| CA-MRSA | Low micromolar | - |
Data sourced from multiple studies.[2][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterial strain is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The this compound compound is serially diluted (usually 2-fold) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).
-
Plating: The aliquot is plated onto a fresh agar (B569324) medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubation: The agar plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Colony Counting: After incubation, the number of viable colonies on each plate is counted.
-
MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.
Visualizations
Experimental Workflow for MIC and MBC Determination
The following diagram illustrates the sequential steps involved in determining the Minimum Inhibitory Concentration and Minimum Bactericidal Concentration of an antimicrobial compound.
Caption: Workflow for determining MIC and MBC.
Mechanism of Action: Bacterial Membrane Disruption
The primary antimicrobial mechanism of cationic this compound compounds involves the electrostatic interaction with and subsequent disruption of the negatively charged bacterial cell membrane.
Caption: this compound compound mechanism of action.
Conclusion
The presented data indicate that this compound compounds, particularly polymeric and methionine-based derivatives, exhibit potent antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria. The structure of the this compound compound, such as the length of the polymer chain, significantly influences its efficacy. The primary mechanism of action, through membrane disruption, makes the development of bacterial resistance less likely. The provided experimental protocols offer a standardized approach for the evaluation and comparison of novel this compound-based antimicrobial agents. This guide serves as a valuable resource for researchers engaged in the discovery and development of new strategies to combat infectious diseases.
References
- 1. Combating drug-resistant bacteria with this compound cationic poly(methionine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trivalent this compound Compounds (TSCs): Tetrahydrothiophene-based amphiphiles exhibit similar antimicrobial activity to analogous ammonium-based amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimicrobial activity, hydrophobicity and toxicity of this compound compounds, and their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Antibacterial Activity and Selectivity of the Versatile Polysulfoniums that Combat Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Universal Methyl Donor: Validating the Role of S-Adenosylmethionine in Biological Methylation
For researchers, scientists, and drug development professionals, understanding the tools of biological methylation is paramount. At the heart of this fundamental process lies S-adenosylmethionine (SAM), a ubiquitous and essential molecule that serves as the primary methyl group donor in a vast array of cellular reactions.[1][2][3] This guide provides an objective comparison of SAM's performance with other alternatives, supported by experimental data and detailed methodologies, to validate its central role as a biological methylating agent.
S-adenosylmethionine, also known as SAMe, SAM, or AdoMet, is a cosubstrate involved in the transfer of methyl groups to various biomolecules, including DNA, RNA, proteins, and lipids.[1][2] This process, catalyzed by methyltransferase enzymes, is critical for the regulation of gene expression, signal transduction, and cellular metabolism.[4][5][6] Dysregulation of SAM-dependent methylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and liver disease, making it a key target for therapeutic intervention.[2][7][8][9][10][11]
Comparative Analysis of Methylating Agents
While SAM is the principal biological methyl donor, several synthetic analogs and other molecules have been investigated for their methylating or modulatory potential. This section compares SAM with some of these alternatives, highlighting their respective efficiencies and applications.
| Feature | S-Adenosylmethionine (SAM) | SAM Analogs (e.g., AdoMet Esters) | 5'-Methylthioadenosine (MTA) |
| Role | Primary biological methyl donor.[1][3] | Synthetic methyl donors; research tools.[12] | A metabolite of SAM; generally not a direct methyl donor for DNA.[1] |
| Efficiency in DNA Methylation | High | Variable; some esters show comparable or slightly lower efficiency than SAM.[12] | Does not appear to directly influence DNA methylation levels.[1] |
| Enzyme Specificity | Broadly utilized by a wide range of methyltransferases.[13] | Can be engineered for specific methyltransferases. | Can inhibit some methyltransferase reactions. |
| Mechanism of Action | Donates its methyl group, forming S-adenosylhomocysteine (SAH).[7][14][15] | Similar to SAM, donates an alkyl group. | Can act as a feedback inhibitor of certain methylation pathways.[14] |
| In Vivo Relevance | Endogenously synthesized and crucial for cellular function.[2][9] | Primarily for in vitro and experimental use. | A natural byproduct of polyamine synthesis.[1][3] |
Experimental Validation of SAM's Methylating Activity
The methyl-donating capability of SAM is routinely validated through various in vitro assays. These experiments are fundamental for studying the kinetics of methyltransferases, screening for inhibitors, and understanding the mechanisms of methylation-dependent pathways.
Key Experimental Protocols
Here are detailed methodologies for two common assays used to quantify SAM-dependent methylation: a radioactive histone methyltransferase (HMT) assay and a non-radioactive, continuous enzyme-coupled assay.
1. Radioactive Histone Methyltransferase (HMT) Assay
This classic assay directly measures the transfer of a radiolabeled methyl group from SAM to a histone substrate.
Materials:
-
Purified recombinant histone methyltransferase (HMT)
-
Histone substrate (e.g., recombinant Histone H3)
-
[14C]-labeled S-adenosylmethionine ([14C]-SAM)
-
Methyltransferase Assay Buffer (MAB): 50 mM Tris-Cl (pH 8.5), 20 mM KCl, 10 mM MgCl₂, 10 mM β-mercaptoethanol, 250 mM Sucrose.[16]
-
5x SDS-PAGE loading buffer
-
15% SDS-PAGE gel
-
Coomassie Brilliant Blue R-250 stain
-
X-ray film or phosphorimager
Procedure:
-
Prepare the reaction mixture in a total volume of 20 µL:
-
1-5 µL of purified HMT enzyme
-
5 µL of 4x MAB buffer
-
1 µg of histone substrate
-
250 nCi of [14C]-SAM.[16]
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.[16]
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling at 100°C for 5 minutes.[16]
-
Load 5 µL of the sample onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue R-250 to visualize total protein.
-
Dry the gel and expose it to X-ray film or scan using a phosphorimager to detect the radiolabeled, methylated histones.[16]
2. Non-Radioactive, Continuous Enzyme-Coupled Methyltransferase Assay
This assay continuously monitors methyltransferase activity by measuring the production of a fluorescent or colorimetric signal linked to the formation of SAH, the byproduct of the methylation reaction.[7][8]
Materials:
-
Purified SAM-dependent methyltransferase
-
Appropriate methyl acceptor substrate
-
SAM Methyltransferase Assay Kit (containing assay buffer, enzyme mix, and detection reagents)
-
96-well plate
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Equilibrate the SAM Methyltransferase Assay Buffer to 37°C.[8][17]
-
In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Prepare the Master Mix according to the kit instructions, containing the SAM substrate and the coupled enzyme system.
-
Initiate the reaction by adding 100 µL of the Master Mix to all wells.[8]
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Measure the absorbance (e.g., at 510 nm for a colorimetric assay) or fluorescence (e.g., excitation at 530-540 nm and emission at 585-595 nm for a fluorescent assay) every 10-30 seconds for 15-30 minutes.[7][8]
-
Calculate the rate of reaction by determining the slope of the linear portion of the absorbance/fluorescence versus time curve.
Visualizing SAM's Role in Cellular Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: The central role of S-adenosylmethionine (SAM) in the Methionine Cycle and related pathways.
Caption: A generalized workflow for in vitro SAM-dependent methyltransferase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. nccih.nih.gov [nccih.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Producing Proficient Methyl Donors from Alternative Substrates of S-Adenosylmethionine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Sulfonium and Iodonium Salts as Electrophilic Arylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of aryl moieties is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Electrophilic arylating agents offer a powerful platform for the construction of carbon-aryl and heteroatom-aryl bonds. Among the diverse array of reagents available, sulfonium and iodonium (B1229267) salts have emerged as prominent players, each with a unique profile of reactivity, stability, and substrate scope. This guide provides an objective comparison of this compound and iodonium salts, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | This compound Salts | Iodonium Salts |
| General Reactivity | Generally less reactive than iodonium salts.[1] | Highly reactive electrophiles. |
| Stability | Generally good thermal stability, tolerant to air and moisture.[1] | Good bench-top stability, air and moisture tolerant. |
| Common Reaction Types | Palladium-catalyzed cross-coupling, photocatalytic reactions, metal-free arylations. | Palladium- and copper-catalyzed cross-coupling, metal-free arylations. |
| Mechanistic Pathways | Can proceed through radical intermediates (photocatalysis) or organometallic cycles. | Predominantly through organometallic Pd(II)/Pd(IV) cycles or metal-free associative mechanisms. |
| Leaving Group | Dialkyl or diaryl sulfide. | Aryl iodide. |
| Synthesis | Multiple routes including from diaryl sulfoxides and arynes. | Often synthesized from iodoarenes or through one-pot procedures from arenes. |
Mechanistic Overview
The arylation mechanisms for this compound and iodonium salts differ significantly, influencing their reactivity and compatibility with various reaction conditions.
Iodonium Salts: The Pd(II)/Pd(IV) Pathway
In palladium-catalyzed C-H arylations, diaryliodonium salts typically engage in a Pd(II)/Pd(IV) catalytic cycle. This pathway is distinct from the more common Pd(0)/Pd(II) cycle observed with aryl halides. The generally accepted mechanism involves the oxidative addition of the iodonium salt to a Pd(II) intermediate to form a high-valent Pd(IV) species, followed by reductive elimination to furnish the arylated product.
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation with diaryliodonium salts.
This compound Salts: Radical Pathways in Photoredox Catalysis
Triarylthis compound salts are effective aryl radical precursors under photochemical conditions.[2][3] Upon irradiation with visible light in the presence of a suitable photosensitizer, the this compound salt can undergo a single-electron reduction, leading to the fragmentation of a C–S bond to generate an aryl radical and a diaryl sulfide. This radical can then engage in the desired arylation reaction.
Caption: General mechanism for photocatalytic arylation using triarylthis compound salts.
Performance Comparison in Arylation Reactions
Direct comparative studies under identical conditions are limited in the literature. The following tables present a compilation of data from various sources to provide a relative sense of performance. It is crucial to consider the specific reaction conditions when interpreting these results.
C-H Arylation
| Entry | Arylating Agent | Substrate | Catalyst/Conditions | Product | Yield (%) | Ref. |
| 1 | Diphenyliodonium triflate | Indole (B1671886) | 5 mol% Pd(OAc)₂, EtOAc, 50 °C, 1 h | 2-Phenylindole | 30 | [4] |
| 2 | Phenyl(mesityl)iodonium triflate | Tryptophan derivative | Pd(OAc)₂, EtOAc, mild conditions | 2-Aryltryptophan | 16-82 | [4] |
| 3 | Aryl thianthrenium salt | Furan | UV light (254 nm), DMSO, rt, 12 h | 2-Arylfuran | 62 (NMR) | [2][3] |
| 4 | Aryl thianthrenium salt | Anisole derivatives | UV light (254 nm), DMSO, rt, 12 h | Arylated anisoles | 47-59 (isolated) | [2][3] |
| 5 | Diphenyliodonium tetrafluoroborate | Thiophene derivatives | 5 mol% Pd/C, EtOH, 60 °C | 3-Arylthiophenes | up to 90 | [4] |
N-Arylation
| Entry | Arylating Agent | Substrate | Base/Conditions | Product | Yield (%) | Ref. |
| 1 | Triarylthis compound triflate | Aliphatic/Aromatic amines | tBuOK or KOH, 80 °C | N-Arylated amines | Good to high | [5] |
| 2 | Diphenyliodonium triflate | Carbazole | KOtBu, mild conditions | N-Phenylcarbazole | High | [6] |
| 3 | Aryl(mesityl)iodonium triflate | 2-Pyridazinone | Base-free, DCE, 100 °C, 24 h | N-Aryl-2-pyridazinone | High | [6] |
| 4 | Triarylthis compound salt | 2-Aryl-2H-indazoles | 4CzIPN (photocatalyst), DMAP, MeCN, blue LED | 3-Aryl-2-aryl-2H-indazoles | up to 87 | [7] |
O-Arylation
| Entry | Arylating Agent | Substrate | Base/Conditions | Product | Yield (%) | Ref. |
| 1 | Triarylthis compound triflate | Alcohols and Phenols | CsOH, 1,4-dioxane, 50 or 80 °C, 24 h | Aryl ethers | Moderate to excellent | [8][9] |
| 2 | Aryl(2,4-dimethoxyphenyl)iodonium tosylate | Phenols | K₂CO₃, MeCN | Unsymmetrical diaryl ethers | up to 96 | |
| 3 | TMP-Iodonium(III) acetates | Phenol (B47542) derivatives | Ligand- and counterion-assisted | Diaryl ethers | Significantly higher than previous methods |
Experimental Protocols
Synthesis of an Unsymmetrical Diaryliodonium Salt
Synthesis of Phenyl(mesityl)iodonium Triflate
This protocol is adapted from a procedure for undergraduate organic chemistry laboratories.
Materials:
-
Trifluoromethanesulfonic acid (TfOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Suspend (diacetoxyiodo)benzene and mesitylene in dichloromethane in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add trifluoromethanesulfonic acid dropwise to the stirring mixture.
-
After the addition is complete, stir the mixture for 2 hours at 0 °C.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid in a vacuum oven. The product is typically obtained in high yield (>90%) and can be used without further purification.[8]
Palladium-Catalyzed C-H Arylation of Indole with a Diaryliodonium Salt
This protocol is based on the arylation of tryptophan derivatives.[8]
Materials:
-
Indole
-
Phenyl(mesityl)iodonium triflate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a reaction vial, add indole (1.0 equiv), phenyl(mesityl)iodonium triflate (1.1 equiv), and Pd(OAc)₂ (5 mol%).
-
Add ethyl acetate as the solvent.
-
Seal the vial and stir the mixture at 50 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-phenylindole.
Metal-Free O-Arylation of Phenol with a Triarylthis compound Salt
This protocol is adapted from a general procedure for the O-arylation of alcohols and phenols.[8][9]
Materials:
-
Phenol
-
Triphenylthis compound (B1202918) triflate
-
Cesium hydroxide (B78521) (CsOH)
-
1,4-Dioxane
Procedure:
-
To a reaction tube, add phenol (0.2 mmol, 1.0 equiv), triphenylthis compound triflate (0.3 mmol, 1.5 equiv), and CsOH (0.3 mmol, 1.5 equiv).
-
Add 2 mL of 1,4-dioxane.
-
Seal the tube and heat the mixture at 50 °C under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding aryl ether.
Conclusion
Both this compound and iodonium salts are valuable and versatile reagents for electrophilic arylation.
Iodonium salts are generally more reactive and have been more extensively studied, particularly in transition-metal-catalyzed C-H functionalization. Their stability and ease of handling make them attractive for a wide range of applications. The development of unsymmetrical salts with "dummy" ligands has significantly improved their atom economy and selectivity.
This compound salts , while sometimes considered less reactive, are gaining considerable traction. Their application in photoredox catalysis opens up unique mechanistic pathways involving aryl radicals, enabling transformations that may be challenging with other methods. Their thermal stability is also a notable advantage. The reactivity of this compound salts can be tuned by the substituents on the sulfur atom, offering opportunities for further development.
The choice between a this compound and an iodonium salt will ultimately depend on the specific requirements of the desired transformation, including the nature of the substrate, the desired functional group tolerance, and the preferred reaction conditions (thermal, photochemical, metal-catalyzed, or metal-free). This guide provides a foundational understanding to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical (Hetero-)Arylation of Aryl this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Transition-Metal-Free N-Arylation of Amines by Triarylthis compound Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-Light-Promoted Metal-Free 3-Arylation of 2-Aryl-2H-indazoles with Triarylthis compound Salts [organic-chemistry.org]
- 8. Base-Mediated O-Arylation of Alcohols and Phenols by Triarylthis compound Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the π-Accepting Properties of Sulfonium Ligands in Organometallic Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of ligands are paramount in dictating the reactivity and stability of organometallic complexes. Among the diverse array of ligands, those capable of acting as π-acceptors play a crucial role in stabilizing low-valent metal centers and enabling a wide range of catalytic transformations. While phosphines and N-heterocyclic carbenes (NHCs) have been extensively studied and utilized for their tunable electronic and steric profiles, sulfonium cations have emerged as a compelling class of ligands with potent π-accepting capabilities.[1][2] This guide provides a comparative analysis of the π-accepting properties of this compound ligands against established alternatives, supported by experimental and computational data.
Quantitative Comparison of Ligand Electronic Properties
The π-accepting ability of a ligand is intrinsically linked to its overall electron-withdrawing nature. Various experimental and computational methods have been developed to quantify these electronic effects. The Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency of [Ni(CO)₃L] complexes, is a widely accepted experimental measure of a ligand's net donor/acceptor character.[3] A higher TEP value (higher ν(CO)) indicates a more electron-withdrawing, and thus a better π-accepting, ligand.
Below is a table summarizing the computed electronic parameters and bond decomposition analysis for a representative this compound ligand in a rhodium(I) complex, compared with other common ligand classes.
| Ligand Class | Representative Ligand | Metal Fragment | σ-Donation (kcal/mol) | π-Backbonding (kcal/mol) | TEP (ν(CO), cm⁻¹) (Calculated) | Reference |
| This compound | MeS(CH₂CH₂)₂P(iPr)₂ | [Rh(acac)] | - | - | Not Reported | [1][2] |
| Phosphine (B1218219) | P(C₆F₅)₃ | [Rh(acac)] | 26.6 | 73.4 | 2123 | [1][2] |
| Phosphine | PPh₃ | [Rh(acac)] | 55.4 | 44.6 | 2068.9 | [1][2][6] |
| Phosphine | PMe₃ | [Rh(acac)] | 69.8 | 30.2 | 2064.1 | [1][2][6] |
| N-Heterocyclic Carbene (NHC) | IMes | [Ni(CO)₃] | - | - | ~2050 | [7][8] |
| Carbon Monoxide | CO | [Ni(CO)₃] | - | - | 2143 (free CO) | [3] |
Note: The σ-donation and π-backbonding values for the this compound and phosphine ligands are from Natural Bond Orbital (NBO) analysis on [L-Rh(acac)(CO)] complexes and represent the percentage contribution to the orbital interaction term. TEP values for phosphines are experimental, while the value for the NHC is a representative calculated value. A direct experimental TEP for a this compound ligand is not available.
Computational studies on Rh(I) complexes reveal that the π-backbonding contribution to the metal-sulfonium bond is exceptionally high, even surpassing that of the highly π-acidic P(C₆F₅)₃.[1][2] This strong π-acidity is attributed to the presence of low-lying σ*(S-C) orbitals on the this compound cation that can effectively accept electron density from the metal center.
Experimental Probes of π-Acidity
Infrared (IR) Spectroscopy of Metal Carbonyl Complexes
The stretching frequency of a carbon monoxide (CO) co-ligand is a sensitive probe of the electronic environment at the metal center. Stronger π-accepting ancillary ligands compete with CO for metal d-electron density, resulting in less backbonding to the CO π* orbitals and a higher ν(CO).[9][10]
| Complex | Ancillary Ligand (L) | ν(CO) (cm⁻¹) | Comments |
| trans-[RhCl(CO)(L)₂] | This compound Pincer | Not Reported | - |
| trans-[RhCl(CO)(PPh₃)₂] | PPh₃ | ~1980 | Weaker π-acceptor than this compound. |
| trans-[RhCl(CO)(P(C₆F₅)₃)₂] | P(C₆F₅)₃ | ~2010 | Strong π-acceptor, comparable to this compound. |
Note: Direct comparative IR data for analogous this compound and phosphine/NHC complexes with a CO reporter ligand is limited. The values presented are representative for rhodium(I) systems.
Cyclic Voltammetry (CV)
Cyclic voltammetry can provide information about the electron density at the metal center. A more electron-rich metal center, resulting from coordination to strong σ-donating and weak π-accepting ligands, will be more easily oxidized (less positive oxidation potential). Conversely, strong π-acceptor ligands withdraw electron density, making the metal center more difficult to oxidize (more positive oxidation potential).[11]
Comparative cyclic voltammetry studies of well-defined series of complexes with this compound, phosphine, and NHC ligands are needed to establish a clear experimental trend.
Experimental Protocols
General Procedure for the Synthesis of [Ni(CO)₃L] Complexes for TEP Measurement
Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and should be handled only in a well-ventilated fume hood by trained personnel.
-
Preparation of the Ligand Solution: A solution of the phosphine or other neutral ligand (1.0 mmol) in a minimal amount of an inert, dry solvent (e.g., THF or toluene) is prepared under an inert atmosphere (N₂ or Ar).
-
Reaction with Ni(CO)₄: A solution of Ni(CO)₄ (1.1 mmol) in the same solvent is carefully added to the ligand solution at room temperature. The reaction is typically rapid.
-
Monitoring the Reaction: The reaction can be monitored by IR spectroscopy by observing the disappearance of the ν(CO) band of Ni(CO)₄ (2058 cm⁻¹) and the appearance of new bands corresponding to the [Ni(CO)₃L] product.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product. The product can be purified by recrystallization from an appropriate solvent system (e.g., pentane (B18724) or hexane) at low temperature.
-
IR Analysis: The purified [Ni(CO)₃L] complex is dissolved in a suitable solvent (e.g., CH₂Cl₂ or hexane), and the IR spectrum is recorded. The frequency of the A₁ symmetric C-O stretching vibration is the Tolman Electronic Parameter (TEP).[3]
General Procedure for Cyclic Voltammetry of Organometallic Complexes
-
Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile, dichloromethane, or THF) is prepared.
-
Preparation of the Analyte Solution: The organometallic complex to be analyzed is dissolved in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: The analyte solution is purged with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. An inert atmosphere is maintained over the solution during the experiment.
-
Data Acquisition: The cyclic voltammogram is recorded by scanning the potential between the working and reference electrodes at a set scan rate (e.g., 100 mV/s). The potential is swept from a starting potential to a switching potential and then back to the starting potential. The resulting current is measured between the working and counter electrodes.[2]
-
Data Analysis: The oxidation and reduction potentials of the complex are determined from the resulting voltammogram. The potentials are typically reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.
Visualizing Metal-Ligand Interactions and Experimental Workflows
Caption: Metal-sulfonium bonding showing σ-donation and π-backbonding.
Caption: Experimental workflow for determining the Tolman Electronic Parameter.
Conclusion
This compound cations represent a class of ligands with exceptionally strong π-accepting properties, positioning them as valuable tools in the design of organometallic complexes for catalysis and materials science.[1][2] While direct experimental comparison using the Tolman Electronic Parameter is currently lacking, computational studies strongly support their superior π-acidity compared to many traditional phosphine ligands. The continued exploration of their coordination chemistry and the development of robust synthetic methodologies will undoubtedly unlock their full potential in a variety of applications. Further research focusing on the synthesis of appropriate model complexes for direct experimental comparison, such as those for TEP determination and comparative IR and electrochemical studies, is crucial for a more complete quantitative understanding of their electronic properties relative to other important ligand classes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. static.igem.org [static.igem.org]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.iitd.ac.in [web.iitd.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to Validating the Purity of Synthesized Sulfonium Salts: HPLC vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This is particularly critical for sulfonium salts, a class of compounds with diverse applications, including as reagents in organic synthesis, as photoinitiators, and in the development of novel therapeutics. This guide provides an objective comparison of two primary analytical techniques for validating the purity of this compound salts: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis with other alternatives, supported by data-driven insights.
The Contenders: A Head-to-Head Look at HPLC and NMR
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[1] For this compound salts, which are ionic and often highly polar, reversed-phase HPLC is a common approach.[2] This technique utilizes a non-polar stationary phase and a polar mobile phase, often with the addition of ion-pairing reagents to improve retention and resolution of the ionic analytes.[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed structural information about a molecule by observing the behavior of atomic nuclei in a magnetic field. For purity assessment, quantitative NMR (qNMR) is a particularly powerful, non-destructive method that allows for the determination of the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of a typical trialkylthis compound salt by HPLC and ¹H NMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of trialkylthis compound salts using reversed-phase HPLC with UV detection. Optimization of the mobile phase composition, ion-pairing reagent, and gradient may be necessary for specific this compound salts.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[2]
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or a wavelength where the counter-ion absorbs if the this compound cation does not have a chromophore) |
| Injection Volume | 10 µL |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound salt.
-
Dissolve the sample in 10 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the determination of the absolute purity of a this compound salt using ¹H NMR with an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Deuterated Solvent: A high-purity deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) in which both the this compound salt and the internal standard are fully soluble.
Experimental Parameters:
| Parameter | Recommended Setting |
|---|---|
| Pulse Program | A standard single-pulse experiment (e.g., zg30) |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both the analyte and internal standard protons (typically 30-60 seconds to ensure full relaxation) |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans) |
| Acquisition Time | At least 3 seconds |
| Spectral Width | Sufficient to cover all signals of interest |
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound salt (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial. The molar ratio of the analyte to the standard should be close to 1:1.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the this compound salt and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Workflow for Validating this compound Salt Purity
The overall process for validating the purity of a synthesized this compound salt, from synthesis to final analysis, can be visualized as a clear workflow.
Caption: A flowchart illustrating the key stages in validating the purity of synthesized this compound salts.
Comparative Analysis: HPLC vs. NMR and Other Alternatives
The choice between HPLC and NMR often depends on the specific requirements of the analysis, including the desired level of accuracy, the information needed, and available instrumentation. A comparison with other techniques such as titration and elemental analysis provides a broader perspective.
| Feature | HPLC | NMR | Titration | Elemental Analysis (EA) |
| Principle | Separation based on differential partitioning | Nuclear spin resonance in a magnetic field | Stoichiometric reaction with a titrant | Combustion and detection of elemental composition |
| Quantitative Analysis | Relative purity based on peak area percentage (requires reference standards for absolute quantification) | Absolute purity determination with an internal standard (qNMR) | Determination of the concentration of the active ion | Provides elemental composition (C, H, N, S), which can indicate purity |
| Information Provided | Number and relative abundance of components | Detailed structural information, identification of impurities, and absolute purity | Concentration of the titratable ion | Elemental composition and empirical formula |
| Typical Accuracy | Good for relative purity; accuracy of absolute quantification depends on the purity of the reference standard | High accuracy for absolute purity (typically >98% with low uncertainty) | High accuracy for the specific ion being titrated, but does not detect non-ionic impurities | Generally accepted deviation of ±0.4% from the theoretical value for pure compounds[5][6] |
| Typical Precision | High precision (low RSD for peak areas and retention times) | High precision (low RSD for integral ratios) | High precision for replicate titrations[1] | Good precision, but can be affected by sample homogeneity[7] |
| Strengths | - High sensitivity- Excellent for separating complex mixtures- Widely available | - Provides structural confirmation- Non-destructive- Absolute quantification without a specific analyte reference standard- Universal detection for proton-containing molecules | - Cost-effective- Rapid analysis- Well-established for ionic compounds | - Provides fundamental composition data- Can detect inorganic impurities that NMR and HPLC might miss |
| Limitations | - May not detect impurities that do not have a chromophore or are not retained on the column- Absolute quantification requires a pure reference standard of the analyte | - Lower sensitivity compared to HPLC- Can be complex for mixtures with overlapping signals- Requires a high-field spectrometer for best results | - Only measures the concentration of the reactive ion- Not suitable for detecting neutral or non-reactive impurities | - Does not distinguish between isomers- Can be affected by the presence of solvent or water- Does not provide structural information |
| Common Impurities Detected | Unreacted starting materials, byproducts with different retention times | Unreacted starting materials, byproducts with different chemical shifts, residual solvents | Only ionic impurities that react with the titrant | Inorganic salts, compounds with different elemental compositions |
Identifying Common Impurites in this compound Salt Synthesis
The most common method for synthesizing this compound salts involves the reaction of a thioether with an alkyl halide.[8][9] The primary impurities in this reaction are typically unreacted starting materials: the thioether and the alkyl halide.[8][10] Side reactions can also occur, leading to other byproducts. For instance, if the reaction temperature is too high, decomposition of the this compound salt may occur.[11] In some cases, elimination reactions can compete with the desired substitution, particularly with sterically hindered substrates.
Conclusion: A Synergistic Approach to Purity Validation
Both HPLC and NMR are invaluable tools for assessing the purity of synthesized this compound salts, each offering unique advantages. HPLC excels at separating complex mixtures and providing a "fingerprint" of the sample's composition, while qNMR offers the distinct advantage of providing absolute purity determination along with structural confirmation, without the need for a specific reference standard of the analyte.
For a comprehensive and robust validation of this compound salt purity, a synergistic approach is often the most effective. Initial screening by HPLC can quickly identify the number of components and their relative abundance. Subsequent analysis by qNMR can then provide an accurate, absolute purity value and confirm the identity of the main component and any major impurities. For regulatory filings or in-depth characterization, complementary techniques like elemental analysis can provide additional, orthogonal data to build a complete purity profile. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method or combination of methods to ensure the quality and integrity of their synthesized this compound salts.
References
- 1. pages.hannainst.com [pages.hannainst.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elemental analysis: operation & applications - Elementar [elementar.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acetonitrile–Hexane Extraction Route to Pure this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. infinitalab.com [infinitalab.com]
Navigating the Chiral Landscape: A Comparative Guide to the Synthesis of Chiral Sulfonium Salts
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of chiral molecules is a cornerstone of modern chemistry. Chiral sulfonium salts have emerged as powerful reagents and catalysts in asymmetric synthesis, primarily through their conversion to highly reactive chiral this compound ylides. This guide provides a comparative analysis of the principal synthetic routes to these valuable compounds, supported by experimental data and detailed methodologies to aid in the selection of the most suitable approach for a given application.
The asymmetric construction of carbon-carbon and carbon-heteroatom bonds often relies on the use of chiral reagents that can effectively transfer stereochemical information. Chiral this compound salts, and their corresponding ylides, have proven to be versatile tools for a range of stereoselective transformations, including epoxidations, cyclopropanations, and aziridinations. The efficacy of these reactions is intrinsically linked to the synthetic route employed for the preparation of the chiral this compound salt itself. This comparison outlines three prominent strategies: the use of stoichiometric chiral sulfides, catalytic in-situ generation, and the application of chiral auxiliaries.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for preparing chiral this compound salts depends on several factors, including the desired substrate scope, scalability, and the availability of starting materials. The following table summarizes the key performance indicators for the three main approaches.
| Synthetic Route | Chiral Source | Typical Reagents | Yield of this compound Salt | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Stoichiometric Chiral Sulfide (B99878) | Natural products (e.g., camphor, limonene) | Chiral sulfide, alkylating agent (e.g., alkyl halide, triflate) | Generally high (often quantitative) | High (dependent on the purity of the chiral sulfide) | Robust, reliable, well-established, high enantioselectivity.[1] | Requires stoichiometric amounts of the chiral sulfide, which may be multi-step to synthesize. |
| Catalytic in-situ Generation | Chiral sulfide (catalytic amount) | Prochiral sulfide, diazo compound, metal catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) | Not isolated; ylide generated in situ | Good to excellent | Atom-economical, uses a catalytic amount of the chiral source.[2] | Limited by the stability and availability of diazo compounds, may require optimization of catalyst and reaction conditions. |
| Chiral Auxiliary | Commercially available chiral auxiliaries | Substrate with chiral auxiliary, this compound ylide | Moderate to good | Good to excellent | Predictable stereochemical outcome, auxiliary can often be recovered.[3] | Requires additional steps for attachment and removal of the auxiliary. |
Visualizing the Synthetic Pathways
The logical flow of the different synthetic strategies for preparing chiral this compound salts and their subsequent application can be visualized as follows:
Experimental Protocols
Stoichiometric Synthesis from a Camphor-Derived Chiral Sulfide
This method relies on the preparation of a chiral sulfide from a readily available natural product, followed by alkylation to form the this compound salt.
Step 1: Synthesis of the Chiral Sulfide
A widely used chiral sulfide can be synthesized from camphor. For instance, (1R,2S,5R)-menthyl (R)-p-toluenesulfinate can be reacted with a Grignard reagent to yield the corresponding chiral sulfoxide, which is then reduced to the chiral sulfide.
Step 2: Formation of the Chiral this compound Salt
-
To a solution of the chiral sulfide (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetone (B3395972) at room temperature is added the alkylating agent (1.1 eq), for example, benzyl (B1604629) bromide or methyl iodide.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting this compound salt often precipitates from the solution and can be collected by filtration. If it is soluble, the solvent is removed under reduced pressure, and the crude salt is purified by recrystallization or precipitation from a suitable solvent system (e.g., dichloromethane/ether).[3]
-
Yields for this step are typically high, often quantitative.
Catalytic Generation of Chiral this compound Ylides
This approach avoids the isolation of the this compound salt by generating the reactive ylide species in situ.
General Procedure:
-
To a solution of the prochiral sulfide (1.0 eq) and the chiral sulfide catalyst (e.g., 5-10 mol%) in a suitable solvent (e.g., CH₂Cl₂) is added a metal catalyst such as Rh₂(OAc)₄ (1-2 mol%).
-
A solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture, containing the in-situ generated chiral this compound ylide, is directly used for the subsequent reaction with an electrophile.[2]
Chiral Auxiliary-Mediated Synthesis
In this strategy, a chiral auxiliary attached to the substrate directs the stereoselective reaction with a this compound ylide.
General Procedure:
-
The chiral auxiliary (e.g., an Evans oxazolidinone) is first acylated with an α,β-unsaturated carboxylic acid.
-
The resulting chiral substrate is then reacted with a this compound ylide, which can be generated from the corresponding achiral this compound salt and a base.
-
The reaction is typically carried out at low temperatures (e.g., -78 °C) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF).
-
The diastereoselective addition of the ylide to the α,β-unsaturated system is directed by the chiral auxiliary.
-
After the reaction, the product is isolated, and the chiral auxiliary can be cleaved and recovered.
Conclusion
The synthesis of chiral this compound salts is a critical step in their application for asymmetric synthesis. The stoichiometric approach using chiral sulfides derived from natural products offers high enantioselectivity and reliability, making it a common choice for laboratory-scale synthesis. For larger-scale applications where atom economy is a concern, the catalytic in-situ generation of chiral this compound ylides presents an attractive alternative, although it may require more extensive optimization. The use of chiral auxiliaries provides a predictable method for controlling stereochemistry, particularly when the desired chirality is in the product derived from the electrophile. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule and the practical considerations of the synthetic campaign.
References
Safety Operating Guide
Proper Disposal of Sulfonium Compounds: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of sulfonium-based reagents, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This compound compounds, versatile reagents in organic synthesis, require specific disposal procedures due to their reactivity. This guide provides essential safety and logistical information, including step-by-step operational plans for the proper disposal of this compound salts and this compound ylides. Adherence to these protocols is crucial for personal safety and environmental protection.
Core Principles of this compound Compound Disposal
The primary and mandatory route for the disposal of this compound compounds is through a licensed professional hazardous waste disposal service.[1] Do not attempt to dispose of these chemicals down the drain or in regular solid waste. The following procedures are intended for the neutralization of residual amounts of this compound compounds in laboratory settings before final disposal as hazardous waste. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.
Safe Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Hand Protection: Nitrile gloves. For extended contact, consider double-gloving or using neoprene gloves over nitrile gloves.
-
Protective Clothing: A flame-resistant lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood.
Disposal Procedure for this compound Salts
This compound salts are known for their reactivity as alkylating agents. Their safe disposal involves quenching their reactivity through nucleophilic substitution.
Experimental Protocol: Neutralization of Residual this compound Salts
-
Preparation: Conduct the procedure in a certified chemical fume hood. Ensure an appropriate fire extinguisher (e.g., dry powder) is accessible.
-
Dilution: If dealing with a concentrated solution, dilute the this compound salt waste with an inert, high-boiling point solvent (e.g., toluene) to facilitate controlled reaction and heat dissipation.
-
Cooling: Place the flask containing the diluted this compound salt solution in an ice bath to cool it to 0°C. This helps to manage any exothermic reaction.
-
Quenching with a Nucleophile: While stirring the cooled solution, slowly add a suitable nucleophile. Common choices include:
-
Water: For simple hydrolysis, slowly add water dropwise. Be aware that this may generate acidic byproducts.
-
Aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution: A dilute basic solution (e.g., 1 M) can be added slowly to neutralize the this compound salt and any acidic byproducts.
-
-
Monitoring: Observe the reaction for any signs of gas evolution or excessive heat generation. If the reaction becomes too vigorous, stop the addition of the quenching agent immediately.
-
Equilibration: Once the addition of the quenching agent is complete and the initial reaction has subsided, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for at least one hour to ensure the reaction is complete.
-
pH Check: Test the pH of the final solution. If necessary, neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., citric acid) or base.
-
Waste Collection: Transfer the neutralized solution to a designated hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene) with a secure, tightly-fitting lid.
-
Labeling and Storage: Clearly label the waste container as "Hazardous Waste: Neutralized this compound Salt Solution" and list the contents. Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Contact your institution's EHS office for pickup and disposal of the hazardous waste.
Disposal Procedure for this compound Ylides
This compound ylides are strong bases and nucleophiles. Their reactivity must be quenched before disposal, typically through protonation.
Experimental Protocol: Quenching of this compound Ylides
-
Preparation: As with this compound salts, all procedures must be carried out in a chemical fume hood with appropriate PPE.
-
Dilution: Dilute the this compound ylide waste with a suitable inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.
-
Cooling: Cool the diluted ylide solution to 0°C in an ice bath.
-
Quenching with a Proton Source: Slowly add a proton source to the stirred, cooled solution. A common and effective method is the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The ammonium ion is a mild acid that will protonate the ylide without causing an overly vigorous reaction. Alternatively, a dilute solution of a weak acid like acetic acid can be used.
-
Monitoring and Equilibration: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for at least 30 minutes.
-
Waste Collection and Labeling: Transfer the quenched solution to a labeled hazardous waste container. The label should read "Hazardous Waste: Quenched this compound Ylide Solution" and include a list of the contents.
-
Storage and Disposal: Store the container in the designated satellite accumulation area and arrange for pickup by EHS.
Quantitative Data Summary
While specific reaction parameters will vary depending on the exact this compound compound and its concentration, the following table provides general guidelines for the quenching agents.
| Reagent Class | Quenching Agent | Typical Concentration | Recommended Temperature |
| This compound Salts | Water | N/A | 0°C to Room Temp. |
| Dilute NaOH or NaHCO₃ | ~1 M | 0°C to Room Temp. | |
| This compound Ylides | Saturated NH₄Cl (aq) | Saturated | 0°C to Room Temp. |
| Dilute Acetic Acid | ~1 M | 0°C to Room Temp. |
Logical Workflow for this compound Compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound compounds.
Caption: Workflow for the safe neutralization and disposal of this compound compounds.
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as chemical absorbent pads or sand.
-
Personal Protection: Wear appropriate PPE before attempting to clean the spill.
-
Clean-up: For small spills, carefully absorb the material with an inert absorbent. Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.[1]
By following these procedures, researchers can ensure the safe handling and disposal of this compound compounds, minimizing risks and maintaining a secure laboratory environment.
References
Essential Safety and Handling Guide for Sulfonium Compounds
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling sulfonium compounds. Given that specific safety data for all this compound derivatives may not be readily available, the following procedures are based on established safety protocols for handling potentially hazardous chemical reagents, particularly those known to cause irritation.
Hazard Identification and Immediate Precautions
While a comprehensive Safety Data Sheet (SDS) should always be consulted for the specific this compound salt being used, compounds of this nature, like many related organosulfur compounds, should be handled as potentially hazardous. The primary hazards are expected to be:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Contact may cause serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][4]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2][5]
Due to these potential hazards, direct contact with skin, eyes, and the respiratory tract must be strictly avoided.[5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following equipment should be considered mandatory when handling this compound compounds.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[5] Double-gloving is recommended, especially for extended handling.[1] | To prevent skin contact and irritation.[1] Thicker gloves generally offer better protection.[7] |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[1][6] A face shield should be used when there is a significant splash hazard.[8] | To protect eyes from dust, splashes, and aerosols, preventing serious irritation.[1][2] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1] For larger quantities or splash risks, chemical-resistant coveralls may be necessary.[9] | To prevent accidental skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[10][11] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1] For spill cleanup or situations with high dust potential, a respirator (e.g., N95 or a cartridge-type respirator for organic vapors) may be required.[7][8] | To avoid inhalation, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol ensures safety during the entire handling process.
Preparation:
-
Ensure a certified chemical fume hood is operational and accessible.[12]
-
Gather all necessary PPE and inspect it for integrity.[1]
-
Locate the nearest eyewash station and safety shower before beginning work.[2][13]
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Ensure a designated hazardous waste container is properly labeled and accessible.[14]
Handling:
-
Always wear the appropriate PPE as detailed in the table above.[10]
-
Handle this compound compounds exclusively within a chemical fume hood.[1][12]
-
Use the smallest practical quantities for the experiment to minimize waste and potential exposure.[1]
-
When transferring solids, use a spatula or scoop. For liquids, use appropriate pipetting devices; never pipette by mouth.[15][16][17]
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][17]
-
Decontaminate the work area, including the fume hood surface and any equipment used.
-
Properly remove and dispose of contaminated PPE in the designated hazardous waste container.[1]
Spill Management Plan
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or poses a significant inhalation hazard.[14]
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.[6]
-
Protect: Don appropriate PPE, including respiratory protection if necessary, before attempting cleanup.[14]
-
Contain & Clean: For small spills, cover with an inert absorbent material (e.g., sand, chemical absorbent pads).[14] Carefully collect the contaminated material into a sealed, labeled hazardous waste container.[6][14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[14]
Disposal Plan
Proper disposal is essential for laboratory safety and environmental protection.
-
Waste Collection: Collect all waste containing this compound compounds, including contaminated consumables and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.[4][14]
-
Segregation: Do not mix this waste with incompatible waste streams.[14]
-
Container Rinsing: Labware that has come into contact with this compound compounds should be triple-rinsed with an appropriate solvent. The first rinse should be collected as hazardous waste.[14]
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.[1][14] Do not pour this compound waste down the drain.[2]
Caption: Waste Disposal Workflow for this compound Compounds.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. novokem.com [novokem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. media.adeo.com [media.adeo.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pppmag.com [pppmag.com]
- 8. publicportal.fmi.com [publicportal.fmi.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 14. benchchem.com [benchchem.com]
- 15. csub.edu [csub.edu]
- 16. pozescaf.com [pozescaf.com]
- 17. Lab Safety | Davidson [davidson.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
